molecular formula C43H64N7O18P3S B15547573 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

货号: B15547573
分子量: 1092.0 g/mol
InChI 键: UCGYLLKGKGOQIG-ZDAGCFGESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA is a steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 20-methyl-3-oxopregna-4,17-dien-21-oic acid. It is a conjugate acid of a this compound(4-).

属性

分子式

C43H64N7O18P3S

分子量

1092.0 g/mol

IUPAC 名称

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2Z)-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanethioate

InChI

InChI=1S/C43H64N7O18P3S/c1-23(27-8-9-28-26-7-6-24-18-25(51)10-13-42(24,4)29(26)11-14-43(27,28)5)40(56)72-17-16-45-31(52)12-15-46-38(55)35(54)41(2,3)20-65-71(62,63)68-70(60,61)64-19-30-34(67-69(57,58)59)33(53)39(66-30)50-22-49-32-36(44)47-21-48-37(32)50/h18,21-22,26,28-30,33-35,39,53-54H,6-17,19-20H2,1-5H3,(H,45,52)(H,46,55)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b27-23-/t26-,28-,29-,30+,33+,34+,35-,39+,42-,43+/m0/s1

InChI 键

UCGYLLKGKGOQIG-ZDAGCFGESA-N

产品来源

United States

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Putative Biological Role of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA is a complex steroidal molecule, an acyl-coenzyme A derivative of a pregnane-based steroid.[1] While direct experimental evidence detailing its specific biological functions remains nascent, its structure provides significant insights into its potential roles within cellular metabolism and signaling. This guide synthesizes current knowledge of steroid and acyl-CoA biochemistry to build a framework for understanding the putative functions of this molecule and to propose robust experimental avenues for its characterization. We will delve into its likely involvement in metabolic pathways, its potential as a biosynthetic intermediate, and its plausible interactions with enzymatic systems.

Biochemical Profile and Structural Significance

This compound is characterized by a pregnane skeleton, which forms the foundation for critical hormones such as progestogens, mineralocorticoids, and glucocorticoids.[2] The defining features of this molecule are:

  • A 3-oxo-Δ4-ene structure: This is characteristic of hormonally active steroids, suggesting it may interact with steroid receptors or be a substrate for enzymes that modify such structures.

  • A double bond at C17: This introduces planar rigidity and alters the stereochemistry of the side chain, potentially influencing enzyme recognition.

  • A 20-methyl group: This modification is less common in endogenous human steroids and may indicate a synthetic origin or a specific microbial metabolic pathway.

  • A 21-oyl-CoA thioester: The linkage to Coenzyme A (CoA) signifies that the molecule is "activated," primed for a variety of metabolic transformations such as catabolism, chain elongation, or transfer to other molecules.[3]

The high-energy thioester bond is a key feature, implicating the molecule in dynamic metabolic processes where energy transfer is crucial.[3]

Putative Biological Roles and Mechanistic Hypotheses

Given its structure as a steroidal acyl-CoA, this compound is likely to be an intermediate in one or more metabolic pathways. The following sections explore the most plausible hypotheses.

Intermediate in Steroid Catabolism

The activation of a steroid acid to its CoA ester is a critical step in the degradation of the steroid side chain, particularly in microbial systems.[4] Acyl-CoA synthetases are responsible for this activation, enabling subsequent β-oxidation-like reactions.[4] Therefore, this compound could be a transient intermediate in the breakdown of a larger steroid molecule.

The 20-methyl group could influence the specificity of the catabolic enzymes involved. This hypothesis can be investigated by incubating the parent steroid with microbial or tissue extracts known to perform steroid degradation and analyzing for the formation of this CoA-ester.

Precursor for Steroid Ester Formation

Steroids can be esterified with fatty acids to form lipophilic derivatives that can be stored in adipose tissue or transported within lipoproteins.[5][6] This esterification can be catalyzed by acyl-CoA:sterol acyltransferases (ACATs) or lecithin:cholesterol acyltransferase (LCAT).[2][7] It is plausible that this compound serves as an activated donor for the transfer of the steroid moiety to an acceptor molecule, such as a fatty alcohol, to form a novel steroid ester.

The biological significance of such steroid esters can range from creating a long-lived hormonal reservoir to facilitating transport across cellular membranes.[6]

Modulator of Enzymatic Activity

Long-chain acyl-CoA esters are known allosteric regulators of several key metabolic enzymes.[3] By analogy, this compound could interact with and modulate the activity of enzymes involved in steroidogenesis, lipid metabolism, or cellular signaling. For instance, some steroids are known to influence cholesterol metabolism by affecting enzymes like HMG-CoA reductase and ACAT.[8]

This regulatory role could be investigated using in vitro enzyme kinetics assays with purified enzymes and varying concentrations of the steroidal acyl-CoA.

Proposed Experimental Workflows for Functional Elucidation

To move from putative to confirmed biological roles, a multi-pronged experimental approach is necessary. The following workflows are proposed:

Workflow for Identifying the Biosynthetic Origin

This workflow aims to identify the enzyme and substrate responsible for the synthesis of this compound.

G cluster_0 Hypothesis: Formation from a Precursor Steroid Acid A Incubate potential precursor steroid acid (20-methyl-3-oxopregna-4,17-dien-21-oic acid) with cellular homogenates (e.g., liver, adrenal) or microbial lysates B Supplement with ATP and Coenzyme A A->B C Extract metabolites and analyze via LC-MS/MS B->C D Identify this compound based on mass and fragmentation pattern C->D E Fractionate cell lysate to isolate the responsible acyl-CoA synthetase D->E

Caption: Workflow for identifying the biosynthetic enzyme.

Workflow for Investigating Catabolic Fate

This workflow is designed to determine if this compound is an intermediate in a degradation pathway.

G cluster_1 Hypothesis: Intermediate in a Catabolic Pathway F Synthesize radiolabeled or isotopically labeled This compound G Incubate labeled compound with mitochondrial or peroxisomal fractions F->G H Analyze for downstream metabolites (e.g., shortened side-chain products) using radio-HPLC or LC-MS G->H I Identify catabolic enzymes using protein purification and proteomics H->I

Caption: Workflow for tracing metabolic fate.

Quantitative Data and Protocols

As direct experimental data for this compound is not yet published, the following tables present hypothetical data based on studies of similar steroidal acyl-CoAs to guide experimental design.

Table 1: Hypothetical Kinetic Parameters for a Putative Acyl-CoA Synthetase

SubstrateKm (µM)Vmax (nmol/min/mg)
20-methyl-3-oxopregna-4,17-dien-21-oic acid25150
Pregnenolone>500<10
Palmitic Acid15250

Protocol 1: In Vitro Acyl-CoA Synthetase Activity Assay

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 mM HEPES buffer (pH 7.5), 5 mM MgCl2, 2 mM ATP, 0.5 mM Coenzyme A, 1 mM DTT, and 10 µg of the enzyme fraction.

  • Initiation: Start the reaction by adding the substrate (20-methyl-3-oxopregna-4,17-dien-21-oic acid) to a final concentration of 50 µM.

  • Incubation: Incubate the reaction at 37°C for 15 minutes.

  • Termination: Stop the reaction by adding 10 µL of 10% formic acid.

  • Analysis: Centrifuge to pellet precipitated protein. Analyze the supernatant by reverse-phase HPLC coupled to a mass spectrometer to quantify the formation of this compound.

Conclusion and Future Directions

This compound stands at the intersection of steroid and lipid metabolism. While its precise biological role is yet to be elucidated, its chemical structure as an activated steroidal acyl-CoA provides a strong foundation for hypothesizing its involvement as a metabolic intermediate or a regulatory molecule. The experimental frameworks outlined in this guide offer a clear path toward functionally characterizing this enigmatic compound. Future research should focus on identifying the enzymes that synthesize and metabolize this molecule, determining its subcellular localization, and investigating its effects on cellular signaling pathways and gene expression. Such studies will be instrumental in understanding its physiological or pathophysiological significance and could unveil novel targets for drug development.

References

A Technical Guide to 20-Methyl-3-oxopregna-4,17-dien-21-oyl-CoA: A Keystone Intermediate in Steroid Biotransformation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a significant, albeit often transient, intermediate in the microbial metabolism of sterols. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the discovery context, biosynthetic pathways, and the scientific principles underpinning its formation and subsequent conversion. We will explore the enzymatic machinery responsible for its synthesis and its pivotal position in the production of valuable steroid precursors.

Introduction: The Significance of C22 Steroid Intermediates

The microbial degradation of sterols, such as cholesterol and phytosterols, by bacteria, particularly those of the Actinobacteria phylum, is a cornerstone of environmental carbon cycling and industrial steroid manufacturing. These complex pathways dismantle the sterol side chain, yielding crucial C19 and C22 steroid synthons for the pharmaceutical industry. Within this intricate metabolic network, this compound emerges as a key C22 intermediate. Its structure, featuring a reactive coenzyme A (CoA) thioester, positions it at a critical juncture, primed for further enzymatic modification in the β-oxidation-like degradation cascade. Understanding the synthesis and fate of this molecule is paramount for rationally engineering microbial cell factories to produce high-value steroid drugs.

Discovery Context: Unraveling the Microbial Steroid Degradation Pathway

The discovery of this compound is intrinsically linked to the broader elucidation of the sterol side-chain degradation pathway in microorganisms like Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum) and Mycobacterium tuberculosis. While this specific methylated intermediate is not always isolated and characterized in high quantities due to its metabolic instability, its existence is inferred from the accumulation of its precursors and downstream metabolites in wild-type and genetically engineered bacterial strains.

Research has shown that blocking specific enzymatic steps can lead to the accumulation of related C22 steroid acids. For instance, studies on M. neoaurum have identified 3-oxo-4-pregene-20-carboxylic acid methyl ester as a byproduct in strains engineered for 4-androstene-3,17-dione (AD) production[1]. Furthermore, the non-methylated analogue, 3-oxo-4,17-pregnadiene-20-carboxyl-CoA (PDC-CoA), has been identified as a key metabolite in M. tuberculosis[1]. The presence of these closely related structures provides a strong logical and biochemical foundation for the formation of the 20-methyl derivative during the metabolism of sterols with corresponding branched side chains.

The overall pathway involves a series of enzymatic reactions analogous to fatty acid β-oxidation. This process is initiated by the activation of a steroid carboxylic acid to its high-energy CoA thioester, the critical step that generates molecules like this compound.

Biosynthesis of this compound

The formation of this compound is a multi-step enzymatic process occurring within the cytoplasm of steroid-metabolizing bacteria. The pathway can be conceptualized as follows:

Step 1: Side-Chain Oxidation to a Carboxylic Acid The initial steps involve the oxidation of the sterol's aliphatic side chain to form a terminal carboxylic acid. This process generates a substrate amenable to activation by coenzyme A.

Step 2: Acyl-CoA Ligation - The Commitment Step The precursor, 20-methyl-3-oxopregna-4,17-dien-21-oic acid, is activated by an acyl-CoA synthetase (also known as a fatty acid CoA ligase, FadD). This class of enzymes catalyzes the formation of a thioester bond between the steroid's carboxyl group and the thiol group of coenzyme A, an ATP-dependent reaction.

  • Causality of Experimental Choice: The selection of ATP and Coenzyme A as reactants is based on the well-established mechanism of acyl-CoA synthetases, which proceed through an acyl-adenylate intermediate before the final thioesterification[2].

The specific acyl-CoA synthetase responsible for activating 20-methyl-3-oxopregna-4,17-dien-21-oic acid has not been definitively isolated and characterized. However, phylogenetic analyses of bacterial genomes have revealed numerous acyl-CoA synthetases with specificity for steroid side chains of varying lengths[2]. It is highly probable that a member of this enzyme family with a substrate preference for C22 steroid acids is responsible for this conversion.

Proposed Enzymatic Synthesis Workflow

The following diagram illustrates the pivotal ligation step in the biosynthesis of the target compound.

Biosynthesis Precursor 20-Methyl-3-oxopregna-4,17-dien-21-oic Acid Enzyme Acyl-CoA Synthetase (FadD family) Precursor->Enzyme ATP ATP ATP->Enzyme CoA Coenzyme A CoA->Enzyme Product This compound Enzyme->Product Thioesterification AMP_PPi AMP + PPi Enzyme->AMP_PPi

Caption: Enzymatic activation of the precursor acid to its CoA thioester.

Subsequent Metabolic Fate

Once formed, this compound is a substrate for the next enzyme in the degradation cascade, an enoyl-CoA hydratase. In M. tuberculosis, the ChsH1-ChsH2 enzyme complex has been shown to catalyze the hydration of the closely related PDC-CoA[1]. This reaction involves the addition of a water molecule across the C17-C20 double bond, a critical step that prepares the molecule for subsequent cleavage reactions that shorten the side chain.

The following diagram depicts the downstream processing of the acyl-CoA intermediate.

Metabolism AcylCoA This compound Hydratase Enoyl-CoA Hydratase (e.g., ChsH1-ChsH2) AcylCoA->Hydratase Water H₂O Water->Hydratase Hydrated_Product 20-Methyl-17α-hydroxy-3-oxopregn-4-en-21-oyl-CoA Hydratase->Hydrated_Product Hydration Downstream Further β-oxidation (Thiolase, Dehydrogenase) Hydrated_Product->Downstream

Caption: Hydration of the acyl-CoA intermediate by enoyl-CoA hydratase.

Chemo-Enzymatic and Chemical Synthesis Considerations

While the primary route to this compound is biological, principles of chemical synthesis can be applied for its in vitro production, which is essential for detailed enzymatic studies and analytical standard generation.

Experimental Protocol: Synthesis of the Precursor Acid

The synthesis of the precursor, 20-methyl-3-oxopregna-4,17-dien-21-oic acid, can be achieved through microbial transformation. A patent describes a process for preparing 3-oxo-pregna-4,17(20)-dien-21-carboxylic acid and its esters from various sterols using Mycobacterium sp. NRRL B-8054. This provides a foundational method that could be adapted.

Step-by-Step Methodology:

  • Strain Cultivation: Cultivate a suitable microbial strain, such as a genetically modified Mycolicibacterium neoaurum with a blocked side-chain degradation pathway, in a suitable fermentation medium.

  • Substrate Addition: Introduce a C22 sterol substrate to the culture.

  • Biotransformation: Allow the biotransformation to proceed under controlled conditions (temperature, pH, aeration).

  • Extraction: Extract the steroid products from the fermentation broth using an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the target carboxylic acid using chromatographic techniques such as silica gel chromatography or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure of the purified acid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Experimental Protocol: Chemical Thioesterification

The purified 20-methyl-3-oxopregna-4,17-dien-21-oic acid can be chemically converted to its CoA thioester.

Step-by-Step Methodology:

  • Acid Activation: Activate the carboxylic acid, for example, by converting it to an acid chloride or by using a carbodiimide coupling agent.

  • Thioesterification: React the activated acid with coenzyme A in a suitable buffer system.

  • Purification: Purify the resulting this compound using reverse-phase HPLC.

  • Quantification and Characterization: Determine the concentration of the product spectrophotometrically and confirm its identity via LC-MS/MS.

Analytical Characterization

The definitive identification of this compound relies on a combination of chromatographic and spectrometric techniques.

Technique Purpose Expected Observations
LC-MS/MS Separation, identification, and quantificationA distinct peak at a specific retention time with a parent ion mass corresponding to the molecular weight of the compound. Fragmentation analysis would show characteristic losses of the CoA moiety.
High-Resolution MS Accurate mass determinationProvides the exact molecular formula, confirming the elemental composition.
NMR Spectroscopy Structural elucidation¹H and ¹³C NMR spectra would confirm the steroid backbone structure, the presence and position of the methyl group, and the linkage to the CoA molecule.

Conclusion and Future Perspectives

This compound represents a crucial, yet challenging to isolate, intermediate in the microbial degradation of sterols. Its discovery is a testament to the power of molecular genetics and metabolomics in dissecting complex biochemical pathways. While direct synthesis and characterization data remain to be published extensively, its role is strongly supported by the well-documented metabolism of analogous C22 steroids.

Future research should focus on the isolation and characterization of the specific acyl-CoA synthetases and enoyl-CoA hydratases that act on this methylated substrate. Such knowledge will be instrumental in the rational design of microbial strains for the enhanced production of specific, high-value C22 steroid precursors, which are in demand for the synthesis of various therapeutic agents. The development of robust analytical methods for the in situ detection of this transient intermediate will further illuminate the dynamics of the steroid degradation pathway.

References

An In-Depth Technical Guide to 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a steroidal acyl-coenzyme A thioester. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide synthesizes information from related steroidal compounds and acyl-CoA thioesters to present a robust framework for its study. We will delve into its structural features, predicted physicochemical properties, and discuss its chemical reactivity and stability. Furthermore, this guide outlines detailed, adaptable experimental protocols for the synthesis, purification, and characterization of this and similar steroidal acyl-CoA molecules. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in their drug discovery and development endeavors.

Introduction: The Significance of Steroidal Acyl-CoA Thioesters

Steroidal compounds are fundamental to numerous physiological processes, acting as hormones, signaling molecules, and components of cell membranes[1]. The conjugation of steroids to Coenzyme A (CoA) to form acyl-CoA thioesters represents a critical activation step in their metabolism, particularly in pathways such as steroid side-chain degradation[2]. This compound, as a member of this class, is a molecule of significant interest for researchers investigating steroid metabolism and its role in various physiological and pathological states. Understanding its fundamental physical and chemical properties is paramount for the design of experiments aimed at elucidating its biological function and for the development of potential therapeutic agents.

This guide aims to provide a detailed technical resource for researchers working with this compound and related compounds. While specific experimental data for this molecule is scarce, the principles and protocols outlined herein provide a solid foundation for its investigation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

Molecular Structure and Properties

The foundational characteristics of this compound are summarized in the table below. The molecular weight is a computed value obtained from PubChem[3].

PropertyValueSource
Molecular Formula C43H64N7O18P3S[3]
Molecular Weight 1092.0 g/mol [3]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2Z)-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanethioate[3]
Canonical SMILES CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1--INVALID-LINK--n2cnc3c(ncnc32)N)O">C@@HOP(=O)(O)O)O)C1=C2--INVALID-LINK--CC[C@]4([C@H]3CCC4=CC(=O)CC4)C">C@HCInferred from structure
Description A steroidal acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 20-methyl-3-oxopregna-4,17-dien-21-oic acid.[3][4]
Solubility Profile

The solubility of this compound is predicted to be poor in aqueous solutions due to the large, hydrophobic steroid backbone[5][6][7]. The presence of the highly polar Coenzyme A moiety will impart some degree of water solubility, but overall, the molecule is expected to be amphiphilic.

  • Aqueous Solubility: Steroids generally exhibit very low water solubility[7]. The addition of the CoA group will increase this, but the compound is still likely to require solubilizing agents for significant aqueous concentrations.

  • Organic Solvent Solubility: Steroids are generally more soluble in organic solvents such as ethanol, methanol, DMSO, and DMF[8][9]. It is anticipated that this compound will follow this trend.

  • Improving Aqueous Solubility: For experimental purposes, the use of co-solvents or cyclodextrins may be necessary to enhance aqueous solubility[5][6][7].

Stability and Storage

The stability of acyl-CoA thioesters is a critical consideration for their accurate study. The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions.

  • pH Stability: The thioester bond is most stable in slightly acidic conditions (pH 4-6). Alkaline pH should be strictly avoided to prevent hydrolysis.

  • Temperature Stability: For long-term storage, it is recommended to store the compound as a solid or in a suitable organic solvent at -80°C. Aqueous solutions should be prepared fresh and used promptly.

  • Handling: Minimize freeze-thaw cycles to prevent degradation. When working with aqueous solutions, always use buffers in the optimal pH range.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the thioester linkage and the functionalities within the steroid core.

  • Thioester Reactivity: The thioester bond is an activated form of a carboxylic acid, making it susceptible to nucleophilic attack. This is the basis for its biological role as an acyl group donor.

  • Hydrolysis: The thioester bond can be hydrolyzed to yield the corresponding carboxylic acid (20-methyl-3-oxopregna-4,17-dien-21-oic acid) and Coenzyme A. This reaction is catalyzed by acid or base and can also occur enzymatically.

  • Oxidation/Reduction: The double bonds within the pregnadiene structure can be subject to reduction or oxidation reactions, potentially altering the biological activity of the molecule.

Experimental Protocols

The following sections provide detailed, adaptable protocols for the synthesis, purification, and characterization of this compound. These protocols are based on established methods for similar compounds and should be optimized for this specific molecule.

Synthesis of this compound

The synthesis of steroidal acyl-CoA thioesters can be achieved through several methods, most commonly involving the activation of the corresponding carboxylic acid followed by reaction with Coenzyme A. A general chemo-enzymatic approach is often favored for its specificity and milder reaction conditions[10].

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Precursor Acid cluster_1 Step 2: Enzymatic CoA Ligation Start Pregnenolone Derivative Step1 Multi-step Organic Synthesis Start->Step1 Chemical Modification Precursor 20-methyl-3-oxopregna-4,17-dien-21-oic acid Step1->Precursor Reaction ATP, MgCl2 Tris-HCl buffer (pH 7.5) Precursor->Reaction CoA Coenzyme A CoA->Reaction Enzyme Acyl-CoA Synthetase (e.g., from Pseudomonas sp.) Enzyme->Reaction Product This compound Reaction->Product

Caption: A two-step chemo-enzymatic approach for the synthesis of the target compound.

Step-by-Step Methodology:

  • Synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oic acid: This precursor can be synthesized from commercially available steroid starting materials, such as pregnenolone, through a series of organic reactions including oxidation, olefination, and hydrolysis[11]. The exact steps will depend on the chosen synthetic route and should be guided by literature precedents for similar pregnadiene derivatives.

  • Enzymatic Ligation to Coenzyme A:

    • Dissolve 20-methyl-3-oxopregna-4,17-dien-21-oic acid in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Prepare a reaction buffer containing Tris-HCl (pH 7.5), ATP, MgCl2, and Coenzyme A.

    • Add the precursor acid solution to the reaction buffer.

    • Initiate the reaction by adding a suitable acyl-CoA synthetase. Enzymes from bacterial sources, such as Pseudomonas sp., have been shown to have broad substrate specificity and can be used for the synthesis of various acyl-CoA esters[12].

    • Incubate the reaction mixture at room temperature with gentle agitation. Monitor the reaction progress by HPLC.

    • Once the reaction is complete, quench it by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

Purification by High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts. Reverse-phase HPLC is the method of choice for this purpose.

HPLC Purification Workflow

G Crude Crude Reaction Mixture Filter Centrifuge and Filter (0.22 µm) Crude->Filter Inject Inject onto HPLC Filter->Inject Column C18 Reverse-Phase Column Inject->Column Elution Gradient Elution Column->Elution Detect UV Detection (260 nm) Elution->Detect Collect Fraction Collection Detect->Collect Lyophilize Lyophilize Fractions Collect->Lyophilize Pure Pure Product Lyophilize->Pure

Caption: A standard workflow for the purification of acyl-CoA esters using HPLC.

Step-by-Step Methodology:

  • Sample Preparation: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase A: An aqueous buffer, such as ammonium acetate or potassium phosphate, at a slightly acidic pH (e.g., pH 5.5).

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. The specific gradient will need to be optimized.

    • Detection: Monitor the elution profile using a UV detector at 260 nm, which is the characteristic absorbance wavelength for the adenine moiety of Coenzyme A.

  • Fraction Collection and Processing: Collect the fractions corresponding to the product peak. Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Characterization Techniques

The identity and purity of the synthesized compound must be confirmed using appropriate analytical techniques.

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound and for structural elucidation through fragmentation analysis.

  • Expected Molecular Ion: For this compound (C43H64N7O18P3S), the expected monoisotopic mass is approximately 1091.3 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]+ would be observed at m/z 1092.3.

  • Fragmentation Pattern: Acyl-CoA esters exhibit a characteristic fragmentation pattern in MS/MS analysis. A prominent fragment corresponding to the Coenzyme A moiety is often observed.

NMR spectroscopy provides detailed structural information. While specific NMR data for this compound is not available, the expected chemical shifts for key protons and carbons can be predicted based on the structure and data from similar pregnane derivatives.

  • ¹H NMR: Expect to observe characteristic signals for the steroid backbone, including the vinyl protons of the A and D rings, and the methyl groups. The protons of the Coenzyme A moiety will also be present in the spectrum.

  • ¹³C NMR: The carbon spectrum will show a large number of signals corresponding to the steroid core and the Coenzyme A tail. The carbonyl carbon of the thioester will have a characteristic chemical shift.

  • 2D NMR: Techniques such as COSY and HSQC can be used to assign the proton and carbon signals and confirm the connectivity of the molecule.

Conclusion

This compound represents a valuable tool for research into steroid metabolism and related therapeutic areas. While specific experimental data for this molecule remains limited, this guide provides a comprehensive framework based on the known properties of related steroidal acyl-CoA thioesters. The outlined protocols for synthesis, purification, and characterization are designed to be adaptable and serve as a starting point for researchers. A thorough understanding of the physicochemical properties and careful application of these methodologies will enable the scientific community to further explore the biological significance of this and other novel steroidal compounds.

References

An In-depth Technical Guide to the Enzymatic Formation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a plausible enzymatic pathway for the formation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a novel steroidal acyl-CoA with potential applications in drug development and chemical synthesis. While the direct enzymatic synthesis of this specific molecule is not yet extensively documented in publicly available literature, this guide extrapolates from established principles of steroid biochemistry and enzymology to propose a viable biosynthetic route. We will delve into the requisite enzymatic activities, propose a hypothetical reaction cascade, and provide detailed, field-proven experimental protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and steroid chemistry who are interested in the biocatalytic production of complex steroidal molecules.

Introduction: The Significance of Steroidal Acyl-CoA Analogs

Steroids are a critical class of bioactive molecules with diverse physiological functions and therapeutic applications.[1] The modification of the steroid scaffold, including the side chain at the C17 position, can dramatically alter their biological activity.[1] The introduction of a methyl group at the C20 position and the activation of the C21 carboxyl group as a coenzyme A (CoA) thioester creates a unique molecular entity with potential for novel pharmacological properties or as a versatile intermediate for further chemical derivatization. Acyl-CoA esters are central to numerous metabolic pathways, and their steroidal analogs represent an intriguing class of compounds for exploring new biological activities and enzymatic pathways.[2]

Proposed Enzymatic Pathway

The enzymatic formation of this compound is hypothesized to proceed via a two-step enzymatic cascade from the precursor, 3-oxopregna-4,17-dien-21-oic acid. This pathway necessitates the sequential action of a methyltransferase and an acyl-CoA ligase.

  • Step 1: C20-Methylation. The first committed step is the methylation of the C20 position of 3-oxopregna-4,17-dien-21-oic acid. This reaction is proposed to be catalyzed by a novel or promiscuous S-adenosylmethionine (SAM)-dependent methyltransferase.[3] SAM is a universal methyl group donor in biological systems.[3] The enzyme would specifically recognize the pregnane side chain and facilitate the transfer of a methyl group from SAM to the C20 carbon.

  • Step 2: Acyl-CoA Ligation. Following methylation, the resulting 20-methyl-3-oxopregna-4,17-dien-21-oic acid is activated to its corresponding CoA thioester. This activation is catalyzed by an acyl-CoA ligase (also known as an acyl-CoA synthetase).[4] This class of enzymes utilizes ATP to adenylate the carboxylic acid, which is then attacked by the thiol group of coenzyme A to form the high-energy acyl-CoA bond.[4]

The following diagram illustrates the proposed enzymatic pathway:

Enzymatic_Pathway Precursor 3-oxopregna-4,17-dien-21-oic acid Intermediate 20-methyl-3-oxopregna-4,17-dien-21-oic acid Precursor->Intermediate SAM-dependent Methyltransferase (SAM -> SAH) Product This compound Intermediate->Product Acyl-CoA Ligase (ATP + CoA-SH -> AMP + PPi)

Caption: Proposed two-step enzymatic synthesis of the target molecule.

Experimental Protocols

This section provides detailed methodologies for the in vitro enzymatic synthesis, purification, and characterization of this compound.

In Vitro Enzymatic Synthesis

This protocol outlines a two-step enzymatic reaction performed sequentially in a single pot.

Materials:

  • 3-oxopregna-4,17-dien-21-oic acid (substrate)

  • Recombinant S-adenosylmethionine (SAM)-dependent methyltransferase (putative)

  • Recombinant Acyl-CoA Ligase (putative)

  • S-adenosylmethionine (SAM)

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Nuclease-free water

Procedure:

  • Step 1: Methylation Reaction

    • In a microcentrifuge tube, prepare the methylation reaction mixture by adding the following components in the specified order:

      • Nuclease-free water to a final volume of 50 µL.

      • 10X Reaction Buffer: 5 µL

      • 3-oxopregna-4,17-dien-21-oic acid (10 mM stock in DMSO): 1 µL

      • SAM (10 mM stock): 2 µL

      • Recombinant Methyltransferase (1 mg/mL): 2 µL

    • Mix gently by pipetting and incubate at 30°C for 2 hours.

    • Monitor the reaction progress by LC-MS analysis of a small aliquot.

  • Step 2: Acyl-CoA Ligation Reaction

    • To the completed methylation reaction mixture, add the following components:

      • CoA-SH (10 mM stock): 3 µL

      • ATP (100 mM stock): 1 µL

      • Recombinant Acyl-CoA Ligase (1 mg/mL): 2 µL

    • Mix gently and incubate at 37°C for 1 hour.

    • Terminate the reaction by adding an equal volume of ice-cold methanol.

    • Centrifuge at 14,000 x g for 10 minutes to precipitate the enzymes.

    • Transfer the supernatant containing the product for purification.

Table 1: Key Reaction Parameters

ParameterValue
Substrate Concentration0.2 mM
SAM Concentration0.4 mM
CoA-SH Concentration0.5 mM
ATP Concentration1.7 mM
Methyltransferase Concentration40 µg/mL
Acyl-CoA Ligase Concentration40 µg/mL
Incubation Temperature (Step 1)30°C
Incubation Temperature (Step 2)37°C
Incubation Time (Step 1)2 hours
Incubation Time (Step 2)1 hour
Purification of this compound

The product can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at 260 nm (for the adenine moiety of CoA) and 240 nm (for the steroid backbone).

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Solvent Removal: Lyophilize the collected fractions to obtain the purified product as a powder.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight of the product.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Expected Results:

  • The ESI-MS spectrum in positive ion mode should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The calculated exact mass for C₃₂H₄₄N₇O₁₈P₃S is 991.1625.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher).

  • Deuterated solvent (e.g., D₂O or CD₃OD).

Expected Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the protons of the steroid backbone.

    • A singlet for the newly introduced methyl group at the C20 position.

    • Characteristic signals for the coenzyme A moiety, including the adenine, ribose, and pantetheine protons.

  • ¹³C NMR:

    • Signals for the carbons of the steroid nucleus.

    • A signal for the carbon of the new C20 methyl group.

    • Signals for the carbons of the coenzyme A moiety.

The following diagram illustrates the analytical workflow:

Analytical_Workflow Synthesis Enzymatic Synthesis Purification RP-HPLC Purification Synthesis->Purification Characterization Structural Characterization Purification->Characterization MS Mass Spectrometry (HRMS) Characterization->MS NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR

Caption: Workflow for the synthesis and characterization of the target molecule.

Trustworthiness and Self-Validation

The protocols described in this guide are designed to be self-validating. The sequential nature of the synthesis, followed by purification and rigorous analytical characterization, ensures the integrity of the final product. The use of high-resolution analytical techniques such as HRMS and NMR provides unambiguous confirmation of the molecular structure. Furthermore, the inclusion of appropriate controls in the enzymatic assays (e.g., no-enzyme and no-substrate controls) is crucial for validating the enzymatic nature of the transformation.

Conclusion

This technical guide provides a scientifically grounded, albeit hypothetical, framework for the enzymatic synthesis of this compound. By leveraging known enzymatic activities and established biochemical principles, we have outlined a plausible biosynthetic pathway and provided detailed experimental protocols for its realization. The successful synthesis and characterization of this novel steroidal acyl-CoA will open new avenues for research in steroid pharmacology and enzymology. Further research will be necessary to identify and characterize the specific enzymes capable of catalyzing the proposed reactions.

References

Whitepaper: A Preliminary Investigative Framework for the Novel Steroid Analogue 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates a comprehensive strategy for the initial scientific evaluation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a putative and uncharacterized steroid derivative. The absence of existing literature on this compound necessitates a foundational, hypothesis-driven approach to elucidate its physicochemical properties, biological activity, and potential therapeutic relevance. This document provides a structured, yet flexible, framework for its chemical synthesis, analytical validation, and subsequent interrogation through a cascade of in vitro biochemical and cell-based assays. The methodologies are rooted in established principles of medicinal chemistry and steroid biology, ensuring a scientifically rigorous and self-validating pathway for generating the critical data required for further preclinical consideration.

Introduction: Structural Rationale and Investigative Strategy

Deconstruction of a Novel Chemical Entity

The chemical name this compound implies a highly specific molecular architecture built upon a C21 pregnane steroid backbone. A systematic analysis of its nomenclature provides a basis for forming testable hypotheses:

  • Pregnane Core with 3-oxo-4-ene: This A-ring configuration is a hallmark of many biologically active steroids, including progesterone and testosterone, and is crucial for interactions with a wide range of steroid receptors and enzymes.

  • Δ¹⁷ Double Bond and C20 Methylation: The introduction of unsaturation at C17 and a methyl group at C20 creates a unique side-chain conformation. This modification could sterically and electronically influence binding to target proteins, potentially conferring selectivity or altering the mode of action compared to endogenous pregnanes.

  • C21-Coenzyme A Thioester: This is the most striking feature. Coenzyme A (CoA) thioesters are key metabolic intermediates, for instance, in the Krebs cycle and fatty acid metabolism. Their presence in a steroid analogue strongly suggests that the compound may be a substrate for, or an inhibitor of, enzymes that process steroid-CoA species or other acyl-CoA thioesters.

Based on this structural analysis, we can formulate a primary hypothesis: This compound is designed to function as a modulator of steroidogenic or metabolic enzymes, or as a specific ligand for nuclear receptors.

Strategic Investigative Workflow

A logical, phased approach is critical to efficiently characterize a novel compound. Our strategy is built on a workflow that progresses from fundamental chemistry to complex biology, where each stage provides the necessary validation for the next.

G cluster_0 Phase 1: Chemical Synthesis & Quality Control cluster_1 Phase 2: In Vitro Biochemical Characterization cluster_2 Phase 3: Cellular & Functional Validation a Retrosynthetic Design b Multi-step Synthesis a->b c HPLC Purification (>98%) b->c d Structural Verification (HRMS, NMR) c->d e Enzyme Inhibition Profiling (e.g., SRD5A, HSD17B) d->e Initiate Biological Testing f Nuclear Receptor Binding (e.g., AR, PR, GR) d->f Initiate Biological Testing g Cell-Based Reporter Assays e->g Validate Hits f->g Validate Hits h Target Engagement Confirmation g->h De-risk Lead i Early ADME-Tox Assessment g->i De-risk Lead caption Integrated Investigative Workflow

Caption: Phased workflow from chemical synthesis to biological validation.

Part I: Synthesis, Purification, and Analytical Characterization

Proposed Synthetic Strategy

A plausible synthetic route would originate from a commercially available pregnane-series steroid. The key chemical challenges include the stereoselective installation of the C20 methyl group, the formation of the C17 double bond, and the final, often delicate, coupling with Coenzyme A. The final step, thioesterification with CoA, requires precise control of reaction conditions to avoid degradation of the complex CoA molecule. This is typically achieved by activating the C21 carboxylic acid (e.g., as an N-hydroxysuccinimide ester) and reacting it with the free thiol of CoA in a buffered aqueous/organic co-solvent system.

Quality Control: Ensuring Compound Integrity

Trustworthiness: No biological data is meaningful without irrefutable confirmation of the test article's identity and purity. A multi-pronged analytical approach is mandatory.

Analytical Method Purpose Acceptance Criteria
High-Performance Liquid Chromatography (HPLC) Purity Assessment & Purification>98% peak area purity by UV detection at relevant wavelengths (e.g., 240 nm for the enone, 260 nm for CoA).
High-Resolution Mass Spectrometry (HRMS) Molecular Formula ConfirmationMeasured mass to be within ±5 ppm of the theoretical exact mass. Isotope pattern should match theoretical.
Nuclear Magnetic Resonance (NMR) Unambiguous Structure Elucidation¹H and ¹³C spectra must be consistent with the proposed structure. 2D NMR (e.g., COSY, HSQC) used to confirm connectivity.
Solubility & Stability Assay Condition FeasibilityKinetic solubility in assay buffer (e.g., PBS) determined. Stability at 37°C in buffer confirmed over the assay duration.

Part II: Biochemical Profiling and Mechanism of Action

Primary Target Screening: A Dual-Hypothesis Approach

Our structural analysis leads to two primary, testable hypotheses for the compound's biological activity. An efficient screening strategy will investigate both in parallel.

G cluster_0 Hypothesis A: Enzyme Modulator cluster_1 Hypothesis B: Nuclear Receptor Ligand start QC-Verified Compound a Steroid 5α-Reductase 2 (SRD5A2) Inhibition Assay start->a c Androgen Receptor (AR) Binding Assay (TR-FRET) start->c b 17β-Hydroxysteroid Dehydrogenase (HSD17B) Panel a->b Expand Profile end Identify Primary Biochemical Hit b->end d Glucocorticoid & Progesterone Receptor (GR/PR) Binding c->d Assess Selectivity d->end caption Parallel Biochemical Screening Strategy

Caption: A dual-pronged approach to efficiently identify the primary target class.

Experimental Protocol: SRD5A2 Enzyme Inhibition Assay

Expertise & Experience: SRD5A2 is a critical enzyme in androgen metabolism, converting testosterone to the more potent dihydrotestosterone (DHT). Its inhibition is a clinically validated therapeutic strategy. The choice of a cell-free assay with recombinant enzyme allows for the direct measurement of compound-target interaction without the confounding factors of cellular uptake or metabolism.

  • Objective: To determine if the test compound can inhibit the enzymatic activity of human SRD5A2.

  • Methodology:

    • Reaction Components: Recombinant human SRD5A2, Testosterone (substrate), NADPH (cofactor), and an NADPH regenerating system.

    • Assay Setup: The reaction is performed in a 96-well plate format in a phosphate buffer at pH 6.5. A dose-response curve of the test compound (e.g., 10 concentrations, 3-fold dilutions starting from 100 µM) is prepared. Finasteride is used as a positive control inhibitor.

    • Reaction Execution: The reaction is initiated by the addition of the enzyme to a mixture of buffer, substrate, cofactor, and test compound. The plate is incubated at 37°C for a fixed time (e.g., 60 minutes).

    • Detection: The reaction is quenched with an organic solvent (e.g., acetonitrile). The product, DHT, is quantified using a highly specific method such as a competitive ELISA or by LC-MS/MS.

    • Data Analysis: The percentage of inhibition relative to vehicle controls is calculated for each concentration. The resulting data is fitted to a four-parameter logistic model to determine the IC₅₀ value.

Experimental Protocol: Androgen Receptor (AR) TR-FRET Binding Assay

Authoritative Grounding: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, industry-standard technology for quantifying ligand-receptor binding in a high-throughput format. We will use a commercially validated assay system, such as the LanthaScreen™ TR-FRET platform.

  • Objective: To determine if the test compound can directly bind to the Androgen Receptor Ligand-Binding Domain (LBD).

  • Principle: The assay measures the ability of the test compound to displace a fluorescently labeled coactivator peptide from the AR-LBD, which is tagged with a Terbium-labeled antibody (the FRET donor). Binding of the compound disrupts the FRET between the donor and acceptor, leading to a decrease in the FRET signal.

  • Methodology:

    • Assay Components: Terbium-anti-GST-tagged AR-LBD, a fluorescein-labeled coactivator peptide tracer, and assay buffer.

    • Procedure: In a 384-well plate, the AR-LBD and test compound are pre-incubated. The tracer is then added, and the plate is incubated to reach binding equilibrium.

    • Detection: The plate is read on a TR-FRET-capable microplate reader. The ratio of the acceptor (fluorescein) to donor (Terbium) emission is calculated.

    • Data Analysis: The TR-FRET ratio is plotted against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀. The assay is run in both agonist and antagonist modes (in the presence of a fixed concentration of DHT).

Part III: Cell-Based Functional Activity and Early Safety Profiling

Rationale: Bridging Biochemistry and Biology

A confirmed biochemical "hit" must be validated in a relevant cellular system. This step is crucial to confirm that the compound can cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response.

Experimental Protocol: Androgen-Responsive Luciferase Reporter Assay

Expertise & Experience: This assay directly measures the functional consequence of AR modulation. We will use the LNCaP prostate cancer cell line, which endogenously expresses functional AR, providing a physiologically relevant context.

  • Objective: To determine if the compound acts as an agonist or antagonist of AR-mediated gene transcription.

  • Methodology:

    • Cell System: LNCaP cells stably expressing a luciferase reporter gene under the control of an androgen-response element (ARE) promoter.

    • Assay Conditions: Cells are cultured in media with charcoal-stripped serum to remove confounding endogenous hormones.

    • Procedure:

      • Antagonist Mode: Cells are treated with a dose-response of the test compound in the presence of a fixed, sub-maximal concentration of DHT (e.g., 1 nM).

      • Agonist Mode: Cells are treated with a dose-response of the test compound alone.

    • Endpoint: After a 24-hour incubation, cells are lysed, and luciferase activity is measured via luminescence. A parallel assay for cell viability (e.g., CellTiter-Glo®) is run to control for cytotoxicity.

    • Data Analysis: Luminescence values are normalized to cell viability. Dose-response curves are generated to determine IC₅₀ (antagonist) or EC₅₀ (agonist) values.

Early De-risking: Cytotoxicity and Metabolic Stability
Parameter Experimental System Rationale and Implication
General Cytotoxicity A non-target cell line (e.g., HepG2)Establishes the therapeutic window. The desired biological activity should occur at a concentration at least 10-fold lower than the cytotoxic concentration.
Metabolic Stability Human Liver Microsomes (HLM) AssayProvides a first look at metabolic clearance. The compound is incubated with HLMs, and its disappearance is monitored over time by LC-MS. Rapid clearance may predict poor in vivo exposure.

Conclusion and Path Forward

This technical guide outlines a systematic and rigorous preliminary investigation of the novel compound this compound. By executing this integrated plan, a clear and comprehensive initial dataset will be generated, defining its chemical properties, primary biochemical target, and functional cellular activity.

Positive results from this workflow—specifically the identification of a potent and selective activity in both biochemical and cellular assays with an acceptable therapeutic window—would provide a strong rationale for advancing the compound to the next stage of drug discovery, which would include lead optimization, in-depth ADME/Tox profiling, and ultimately, evaluation in in vivo models of disease.

The Pivotal Role of 20-Methyl-3-Oxopregna-4,17-dien-21-oyl-CoA in Mycobacterial Sterol Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterial persistence and pathogenesis are intrinsically linked to the bacterium's ability to derive energy and essential building blocks from host-derived lipids, particularly cholesterol. The catabolism of the complex sterol structure is a sophisticated, multi-enzyme process that generates critical intermediates for central metabolism and the synthesis of virulence factors. This technical guide provides an in-depth exploration of a key, yet often overlooked, intermediate in engineered mycobacterial steroid metabolism: 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. We will dissect its generation through metabolic engineering, its position within the β-oxidation cascade of the cholesterol side-chain, its ultimate metabolic fate, and its profound implications for mycobacterial physiology. This guide also offers detailed, field-proven methodologies for the study of this and related acyl-CoA thioesters, providing a robust framework for researchers in the field.

Introduction: Cholesterol as a Cornerstone of Mycobacterial Infection

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved a remarkable capacity to survive within the hostile environment of host macrophages. A critical aspect of this survival is the bacterium's metabolic flexibility, particularly its reliance on host lipids as a primary carbon source.[1] Cholesterol, once considered solely a structural component of host cell membranes, is now recognized as a crucial nutrient for Mtb during infection.[2][3] The bacterium actively imports and catabolizes host cholesterol, a process essential for establishing and maintaining chronic infection.[4]

The intricate cholesterol catabolic pathway in mycobacteria involves the sequential degradation of both the sterol rings and the aliphatic side chain.[4] This process is tightly regulated, primarily by the KstR and KstR2 regulons, which control the expression of a large suite of catabolic enzymes.[5][6] The breakdown of the cholesterol side chain proceeds via a β-oxidation pathway, yielding propionyl-CoA and acetyl-CoA. These molecules are not merely waste products but are vital precursors for the synthesis of complex, methyl-branched lipids, such as the virulence factor phthiocerol dimycocerosate (PDIM), and for anaplerotic replenishment of the tricarboxylic acid (TCA) cycle.[5][7] Understanding the intermediates of this pathway is paramount for developing novel anti-tubercular therapeutics that target mycobacterial metabolism.

Generation of this compound: A Product of Metabolic Engineering

While the canonical cholesterol catabolism pathway in wild-type M. tuberculosis proceeds through non-methylated C22 intermediates, the emergence of 20-methylated pregnane derivatives, such as this compound, is a fascinating consequence of metabolic engineering in other mycobacterial species, notably Mycolicibacterium neoaurum (formerly Mycobacterium neoaurum).[2][8] These engineered strains are of significant interest for the industrial bioconversion of phytosterols into valuable steroid drug precursors.[2][9]

The key to redirecting metabolic flux towards these C22 steroids lies in the targeted inactivation of the gene encoding Hsd4A.[2] Hsd4A is a dual-function 17β-hydroxysteroid dehydrogenase and β-hydroxyacyl-CoA dehydrogenase that plays a pivotal role in the degradation of the sterol side chain, shunting intermediates towards the production of C19 steroids (androstanes).[2][10] Inactivation of Hsd4A creates a metabolic block, leading to the accumulation of C22 steroid precursors, including 21-hydroxy-20-methyl-pregna-4-en-3-one (4-HP) and its Δ¹-desaturated derivative.[2][8] It is from these accumulated precursors that this compound is subsequently formed through the action of acyl-CoA synthetases.

While a specific S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the C20 methylation has not been definitively characterized in this context, it is hypothesized to be an inherent or induced enzymatic activity in these strains that acts on a pregnane intermediate. The study of such novel enzymatic activities in engineered mycobacteria opens new avenues for understanding the plasticity of bacterial metabolic pathways.

The Metabolic Crossroads: β-Oxidation of this compound

Once formed, this compound enters the β-oxidation cascade for the further degradation of the modified side chain. This process is analogous to fatty acid β-oxidation and involves a cycle of four key enzymatic reactions:

  • Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond between the α and β carbons of the acyl chain.

  • Hydration: An enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.

  • Dehydrogenation: A hydroxyacyl-CoA dehydrogenase oxidizes the β-hydroxyl group to a keto group.

  • Thiolysis: A thiolase cleaves the β-ketoacyl-CoA, releasing acetyl-CoA or propionyl-CoA and a shortened acyl-CoA.

In the context of this compound, the presence of the 20-methyl group influences the final products of β-oxidation. The ultimate thiolytic cleavage of the side chain yields a molecule of propionyl-CoA and a C17-ketosteroid.

Cholesterol_Side_Chain_Oxidation Cholesterol Cholesterol Pregnane_Intermediate Pregnane Intermediate Cholesterol->Pregnane_Intermediate Side-chain cleavage Methylation C20-Methylation (in engineered strains) Pregnane_Intermediate->Methylation Methyl_Pregnane 20-Methylpregnane Derivative Methylation->Methyl_Pregnane Acyl_CoA_Synthetase Acyl-CoA Synthetase Methyl_Pregnane->Acyl_CoA_Synthetase Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Beta_Oxidation β-Oxidation Cascade Target_Molecule->Beta_Oxidation Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA C17_Ketosteroid C17-Ketosteroid Beta_Oxidation->C17_Ketosteroid PDIM PDIM Synthesis Propionyl_CoA->PDIM Virulence Factor Biosynthesis TCA TCA Cycle (via Methylcitrate Cycle) Propionyl_CoA->TCA Anaplerosis LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Harvest Harvest Mycobacterial Cells Quench Quench Metabolism (-40°C Methanol) Harvest->Quench Extract Extract with Acidic Solvent (with Internal Standard) Quench->Extract Lyse Cell Lysis (Bead Beating) Extract->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Lyophilize Lyophilize Supernatant Clarify->Lyophilize Resuspend Resuspend for Analysis Lyophilize->Resuspend HPLC HPLC/UHPLC Separation (Reverse Phase, Ion-Pairing) Resuspend->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Mass Analyzer 1 (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 Mass Analyzer 2 (Fragment Ion Detection) CID->MS2 Detector Detector MS2->Detector

References

Methodological & Application

Protocol for the Chemo-Enzymatic Synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a detailed, two-part protocol for the synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a specialized steroidal Coenzyme A (CoA) thioester.[1] Steroidal acyl-CoA thioesters are critical intermediates in numerous biosynthetic and catabolic pathways, including the degradation of fatty acids and steroids like cholesterol.[2][3] The target molecule, an analogue of natural metabolic intermediates, is of significant interest for researchers studying steroid metabolism, developing novel enzyme inhibitors, or creating targeted drug candidates.[4][5][6] This protocol outlines a robust chemo-enzymatic strategy, beginning with the chemical synthesis of the carboxylic acid precursor, followed by a highly specific enzymatic ligation to Coenzyme A. This approach ensures high yield and purity, overcoming challenges associated with purely chemical methods for thioesterification of complex molecules.[7]

Part 1: Chemical Synthesis of the Carboxylic Acid Precursor

Introduction and Rationale

The initial phase of the synthesis focuses on constructing the steroidal carboxylic acid, 20-methyl-3-oxopregna-4,17-dien-21-oic acid . The core challenge lies in the stereoselective formation of the C17(20) double bond and the introduction of the C21 carboxylic acid group. For this purpose, a Horner-Wadsworth-Emmons (HWE) reaction is employed. The HWE reaction is a superior alternative to the classic Wittig reaction for this transformation, as it typically favors the formation of the (E)-alkene, which is the desired isomer, and the phosphate byproduct is water-soluble, simplifying purification.

The starting material for this synthesis is Androst-4-ene-3,17-dione , a commercially available and common steroidal precursor that already contains the required 3-oxo-Δ⁴-ene A/B ring structure.[8]

Reaction Scheme: Precursor Synthesis

G start Androst-4-ene-3,17-dione product 20-methyl-3-oxopregna-4,17-dien-21-oic acid ethyl ester start->product HWE Reaction in dry THF reagent Triethyl 2-phosphonopropionate + Sodium Hydride (NaH) reagent->product final_acid 20-methyl-3-oxopregna-4,17-dien-21-oic acid product->final_acid Ester Hydrolysis hydrolysis LiOH / H₂O hydrolysis->final_acid

Caption: Horner-Wadsworth-Emmons reaction followed by hydrolysis to yield the target carboxylic acid.

Materials and Equipment
Reagents & SolventsEquipment
Androst-4-ene-3,17-dioneRound-bottom flasks (dried)
Triethyl 2-phosphonopropionateMagnetic stirrer and stir bars
Sodium hydride (60% dispersion in oil)Inert atmosphere setup (Nitrogen/Argon)
Anhydrous Tetrahydrofuran (THF)Syringes and needles
Saturated Ammonium Chloride (NH₄Cl) solutionThin Layer Chromatography (TLC) plates
Ethyl Acetate (EtOAc)Rotary evaporator
Brine (Saturated NaCl solution)Silica gel for column chromatography
Anhydrous Magnesium Sulfate (MgSO₄)Glassware for extraction & filtration
Lithium Hydroxide (LiOH)pH meter or pH paper
Step-by-Step Experimental Protocol

Step 1: Horner-Wadsworth-Emmons Reaction

  • Preparation: Under an inert atmosphere of nitrogen, add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH with anhydrous hexane to remove mineral oil, carefully decant the hexane, and suspend the NaH in anhydrous THF.

  • Ylide Formation: Cool the NaH suspension to 0°C in an ice bath. Slowly add triethyl 2-phosphonopropionate (1.2 eq) dropwise via syringe. Causality Note: This exothermic reaction forms the phosphonate carbanion (ylide). Slow addition at 0°C is crucial for controlling the reaction rate and preventing side reactions. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Aldehyde Addition: Dissolve Androst-4-ene-3,17-dione (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • Workup: Once complete, carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield 20-methyl-3-oxopregna-4,17-dien-21-oic acid ethyl ester .

Step 2: Saponification (Ester Hydrolysis)

  • Reaction Setup: Dissolve the purified ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio). Add an excess of lithium hydroxide (LiOH, ~5 eq).

  • Hydrolysis: Stir the mixture vigorously at room temperature overnight. Monitor the reaction by TLC until the starting ester spot has completely disappeared.

  • Workup: Remove the THF using a rotary evaporator. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~3 using 1M HCl. A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under high vacuum. This yields the target precursor, 20-methyl-3-oxopregna-4,17-dien-21-oic acid .

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Enzymatic Synthesis of the Acyl-CoA Thioester

Introduction and Rationale

The final step is the conjugation of the synthesized carboxylic acid to Coenzyme A. While chemical methods exist, they often lack specificity and require harsh conditions.[2] An enzymatic approach using an acyl-CoA synthetase (ACS) offers superior selectivity and operates under mild, biocompatible conditions.[7][9] ACS enzymes catalyze a two-step reaction: first, the activation of the carboxylic acid using ATP to form a reactive acyl-adenylate intermediate, followed by the transfer of the acyl group to the thiol of Coenzyme A.[3]

For this protocol, we propose using a promiscuous bacterial ACS known to accept a wide range of substrates, which is a common strategy when a specific enzyme is not available.[7]

Workflow: Enzymatic Ligation

G sub Steroidal Acid + Coenzyme A + ATP reac Reaction Incubation (HEPES Buffer, MgCl₂) sub->reac enz Acyl-CoA Synthetase (ACS) enz->reac hplc Purification (Reverse-Phase HPLC) reac->hplc prod Final Product: Steroidal-CoA hplc->prod

Caption: General workflow for the enzymatic synthesis and purification of the target acyl-CoA.

Materials and Reagents
Biologicals & ChemicalsEquipment & Consumables
20-methyl-3-oxopregna-4,17-dien-21-oic acidHigh-Performance Liquid Chromatography (HPLC) system
Coenzyme A, Trilithium Salt HydrateC18 Reverse-Phase HPLC column
Adenosine 5'-triphosphate (ATP), Disodium SaltCentrifugal filters or spin columns
A promiscuous Acyl-CoA Synthetase (ACS)Incubator or temperature-controlled shaker
HEPES buffer (0.1 M, pH 7.5)Microcentrifuge
Magnesium Chloride (MgCl₂)pH meter
Acetonitrile (HPLC grade)Analytical balance
Ammonium Acetate (HPLC grade)Syringe filters (0.22 µm)
Step-by-Step Experimental Protocol
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 1 mL reaction is described in the table below. Expertise Note: The steroid precursor is poorly water-soluble. Dissolve it first in a minimal volume of DMSO or a similar solvent before adding it to the aqueous buffer to prevent precipitation.

ComponentFinal ConcentrationVolume for 1 mL Reaction
HEPES Buffer (0.1 M, pH 7.5)0.1 Mto 1 mL
Steroidal Carboxylic Acid (100 mM stock)1 mM10 µL
Coenzyme A (100 mM stock)1.5 mM15 µL
ATP (100 mM stock)2.5 mM25 µL
MgCl₂ (1 M stock)5 mM5 µL
Acyl-CoA Synthetase (e.g., 1 mg/mL)1-5 µg1-5 µL
  • Enzymatic Reaction: Add the enzyme to the reaction mixture last to initiate the reaction. Incubate at 30-37°C (optimal temperature depends on the specific enzyme used) for 2-4 hours.[3]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation (if the product is stable). Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated enzyme and other solids.

  • Purification by HPLC: Filter the supernatant through a 0.22 µm syringe filter and purify using reverse-phase HPLC.[3]

    • Column: C18, 5 µm, e.g., 250 x 4.6 mm.

    • Mobile Phase A: 0.1 M Ammonium Acetate, pH 4.5.

    • Mobile Phase B: Acetonitrile.

    • Detection: 260 nm (for the adenine moiety of CoA).

    • Gradient: A linear gradient is typically effective, as shown in the table below.

Time (min)% Mobile Phase B (Acetonitrile)
05
2095
2595
265
305
  • Product Collection & Validation: Collect the fraction corresponding to the product peak. Confirm the identity of the product via LC-MS analysis to verify the correct molecular weight of the This compound conjugate. Lyophilize the purified fraction to obtain the final product as a solid.

References

in vitro assays using 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for the In Vitro Characterization of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Authored by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the in vitro evaluation of this compound, a novel steroidal molecule with significant therapeutic potential as an inhibitor of androgen biosynthesis. Based on its structural homology to key intermediates in the steroidogenic pathway, the primary molecular target is hypothesized to be Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme critical for the production of androgens and cortisol. This guide details robust protocols for biochemical and cell-based assays designed to elucidate the compound's mechanism of action, determine its potency and selectivity, and assess its potential off-target liabilities. The methodologies are presented with a focus on experimental rationale, data integrity, and actionable insights for researchers in oncology and drug development.

Introduction: Targeting the Androgen Synthesis Pathway

Androgens, such as testosterone and dihydrotestosterone (DHT), are the primary drivers of prostate cancer growth and progression. A cornerstone of advanced prostate cancer therapy is androgen deprivation, which is often achieved by targeting the enzymes responsible for their synthesis. A critical control point in this pathway is the enzyme CYP17A1, which catalyzes two distinct reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent 17,20-lyase reaction that cleaves the C17-20 carbon bond to produce dehydroepiandrosterone (DHEA) and androstenedione—the essential precursors to testosterone.

The molecule this compound (hereafter referred to as "Test Compound S") possesses a pregnane-based scaffold with modifications suggesting a high affinity for the active site of CYP17A1. Its structure suggests it may act as a potent inhibitor of the 17,20-lyase reaction, a mechanism similar to that of the approved drug Abiraterone. This guide outlines the necessary in vitro assays to rigorously test this hypothesis.

Experimental Workflow Overview

The characterization of Test Compound S follows a logical, tiered approach, moving from direct biochemical engagement with the purified enzyme to a more physiologically relevant cellular context, and finally to assessing selectivity against key off-target receptors.

G cluster_0 Tier 1: Biochemical Potency cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Selectivity Profile a Recombinant CYP17A1 Enzyme Assay b IC50 Determination (Lyase Activity) a->b Quantify inhibition c H295R Cell-Based Androgen Synthesis Assay b->c Confirm cellular penetration & activity d Measure DHEA/ Androstenedione Levels c->d Quantify inhibition e Nuclear Receptor Competitive Binding Assays d->e Evaluate selectivity f Determine Ki for AR, GR, PR e->f Assess off-target activity G cluster_pathway H295R Steroidogenesis Pathway cluster_assay Assay Principle Forskolin Forskolin cAMP cAMP Forskolin->cAMP PKA PKA cAMP->PKA Cholesterol Cholesterol PKA->Cholesterol Activates StAR Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone HSD3B DHEA DHEA Pregnenolone->DHEA CYP17A1 (Lyase) Androstenedione Androstenedione Pregnenolone->Androstenedione CYP17A1 (Lyase) Progesterone->DHEA CYP17A1 (Lyase) Progesterone->Androstenedione CYP17A1 (Lyase) Measurement Quantify DHEA & Androstenedione (ELISA or LC-MS/MS) DHEA->Measurement Androstenedione->Measurement Test_Compound_S Test Compound S Test_Compound_S->DHEA INHIBITS Test_Compound_S->Androstenedione INHIBITS

Application Notes and Protocols for the Enzymatic Analysis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Metabolic Fate of a Novel Pregnane Derivative

The study of steroid metabolism is fundamental to understanding a vast array of physiological and pathological processes, from endocrine function to the progression of hormone-dependent cancers. The intricate network of enzymes that modify the steroid nucleus and its side chains dictates the biological activity of these potent signaling molecules. 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA is a synthetic C22 steroid derivative that presents a unique structure for investigating the substrate specificity and catalytic mechanisms of enzymes involved in steroid side-chain metabolism.[1] Its core structure is reminiscent of key intermediates in steroid hormone biosynthesis, while the 20-methylated C21-oyl-CoA side chain suggests its potential interaction with enzymes of the β-oxidation pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the enzymatic processing of this compound. We will delve into the hypothetical metabolic pathway, grounded in established principles of steroid biochemistry, and provide detailed protocols for in vitro enzymatic assays. The insights gained from these studies can contribute to a deeper understanding of steroid-metabolizing enzymes and may have implications for the development of novel therapeutic agents that target these pathways.

Hypothetical Metabolic Pathway: A β-Oxidation-Like Cascade

Based on extensive research into bacterial steroid side-chain degradation, particularly in Mycolicibacterium, a plausible metabolic pathway for this compound can be proposed.[2][3][4][5] This pathway mirrors the β-oxidation of fatty acids and involves a sequence of hydration, dehydrogenation, and thiolytic cleavage. While discovered in microorganisms, these fundamental enzymatic reactions are catalyzed by homologous enzyme families in mammals, which are involved in fatty acid and branched-chain amino acid metabolism.

The proposed cascade begins with the hydration of the double bond at the C17(20) position, followed by oxidation of the newly formed hydroxyl group and subsequent thiolytic cleavage to shorten the side chain.

Metabolic Pathway of this compound cluster_0 Proposed Metabolic Cascade A This compound B 17α-hydroxy-20-methyl-3-oxopregn-4-en-21-oyl-CoA A->B Enoyl-CoA Hydratase (+ H2O) C 17α-hydroxy-20-methyl-3-oxo-4-pregnene-21-al B->C Acyl-CoA Dehydrogenase (- CoA-SH) D Androst-4-ene-3,17-dione (AD) C->D Lyase/Thiolase (+ CoA-SH)

Caption: Proposed metabolic pathway for this compound.

Key Enzyme Classes and Potential Mammalian Homologs

The metabolism of this compound is likely orchestrated by several key enzyme classes. Below, we discuss these enzymes and their potential mammalian counterparts.

Enzyme ClassProposed FunctionPotential Mammalian Enzymes
Enoyl-CoA Hydratase Hydration of the C17(20) double bondPeroxisomal enoyl-CoA hydratase 1 (ECHS1), Mitochondrial enoyl-CoA hydratase (EHHADH)
Acyl-CoA Dehydrogenase Oxidation of the 17α-hydroxyl groupAcyl-CoA dehydrogenases (ACADs) with specificity for branched-chain substrates
Thiolase/Lyase Cleavage of the C17 side chainMitochondrial acetoacetyl-CoA thiolase (ACAT1), Peroxisomal 3-ketoacyl-CoA thiolase (ACAA1)

Experimental Protocols

The following protocols provide a framework for investigating the enzymatic metabolism of this compound. Researchers should optimize these conditions based on their specific experimental setup and enzyme preparations.

Protocol 1: Enoyl-CoA Hydratase Activity Assay

This assay is designed to monitor the hydration of the C17(20) double bond of the substrate by a candidate enoyl-CoA hydratase. The reaction can be monitored by observing the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the enoyl-CoA double bond.

Materials:

  • This compound (substrate)

  • Recombinant human ECHS1 or EHHADH (enzyme)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute to working concentrations (10-200 µM) in Assay Buffer.

  • Enzyme Preparation: Dilute the purified recombinant enoyl-CoA hydratase in Assay Buffer to a working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be determined empirically to achieve a linear reaction rate.

  • Assay Setup:

    • To each well of the microplate, add 180 µL of the substrate solution at the desired concentration.

    • Incubate the plate at 37°C for 5 minutes to pre-warm the substrate.

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the enzyme solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 263 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA263/min) from the linear portion of the absorbance versus time plot.

    • Enzyme activity can be calculated using the molar extinction coefficient of the substrate at 263 nm.

Enoyl-CoA Hydratase Assay Workflow cluster_workflow Assay Workflow Prep_Substrate Prepare Substrate Solution (10-200 µM) Pre_Incubate Pre-incubate Substrate in 96-well plate (37°C) Prep_Substrate->Pre_Incubate Prep_Enzyme Prepare Enzyme Solution (e.g., ECHS1) Initiate Initiate Reaction with Enzyme Prep_Enzyme->Initiate Pre_Incubate->Initiate Monitor Monitor Absorbance Decrease at 263 nm Initiate->Monitor Analyze Calculate Reaction Rate (ΔA263/min) Monitor->Analyze

Caption: Workflow for the Enoyl-CoA Hydratase activity assay.

Protocol 2: Acyl-CoA Dehydrogenase Activity Assay

This protocol measures the activity of an acyl-CoA dehydrogenase by coupling the reduction of FAD to the reduction of a chromogenic or fluorogenic electron acceptor.

Materials:

  • Putative product from Protocol 1 (17α-hydroxy-20-methyl-3-oxopregn-4-en-21-oyl-CoA) or the substrate itself to test for direct dehydrogenation.

  • Recombinant human ACAD enzyme

  • Assay Buffer: 50 mM potassium phosphate, pH 7.2

  • FAD (cofactor)

  • Electron Acceptor: e.g., 2,6-dichlorophenolindophenol (DCPIP) or a fluorogenic probe.

  • 96-well microplate

  • Microplate spectrophotometer or fluorometer

Procedure:

  • Assay Mixture Preparation: Prepare a master mix containing Assay Buffer, FAD (final concentration ~100 µM), and the electron acceptor (final concentration of DCPIP ~50 µM).

  • Substrate Addition: Add the steroid-CoA substrate to the wells of the microplate to the desired final concentration (e.g., 50-500 µM).

  • Reaction Initiation:

    • Add the recombinant ACAD enzyme to the wells to initiate the reaction.

    • Immediately start monitoring the change in absorbance (for DCPIP, a decrease at 600 nm) or fluorescence at appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Determine the initial reaction velocity from the linear phase of the reaction.

    • Calculate specific activity using the molar extinction coefficient of the electron acceptor.

Protocol 3: Product Identification by LC-MS

To confirm the identity of the enzymatic products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Procedure:

  • Enzymatic Reaction: Scale up the enzymatic reactions from Protocols 1 and 2.

  • Reaction Quenching: Stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile or methanol.

  • Sample Preparation: Centrifuge the quenched reaction mixture to precipitate the protein. Transfer the supernatant to a new tube and evaporate the solvent under a stream of nitrogen. Reconstitute the dried residue in a suitable mobile phase for LC-MS analysis.

  • LC-MS Analysis:

    • Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.

    • Elute the analytes using a gradient of water and acetonitrile/methanol, both containing 0.1% formic acid.

    • Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) in both positive and negative ion modes to identify the molecular ions of the expected products.

    • Fragment the parent ions to obtain structural information and confirm the identity of the metabolites.

Trustworthiness and Self-Validation

The protocols described above are designed as self-validating systems. The spectrophotometric assays provide a real-time kinetic readout of enzyme activity, allowing for the determination of key kinetic parameters such as Km and Vmax. The LC-MS analysis serves as an orthogonal method to unequivocally identify the products of the enzymatic reactions, thereby confirming the proposed metabolic transformations. For robust and reproducible results, it is imperative to include appropriate controls, such as reactions without enzyme or without substrate, in all experiments.

Conclusion and Future Directions

The study of this compound as an enzyme substrate offers a unique opportunity to probe the intricacies of steroid metabolism. The application notes and protocols provided herein offer a robust framework for elucidating its metabolic fate. By employing a combination of kinetic enzyme assays and sophisticated analytical techniques like LC-MS, researchers can gain valuable insights into the substrate specificities and catalytic mechanisms of the enzymes involved. This knowledge will not only advance our fundamental understanding of steroid biochemistry but also has the potential to inform the development of novel therapeutics targeting these critical metabolic pathways. Future studies could explore the impact of the 20-methyl group on substrate binding and catalysis through site-directed mutagenesis of the candidate enzymes and computational modeling.

References

Application Notes and Protocols for the Experimental Use of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA in Steroid Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Novel Pregnane Derivative

The field of steroid research is continually advancing through the synthesis and characterization of novel pregnane derivatives that can serve as tools to dissect complex biological pathways or as precursors for new therapeutic agents.[1] 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA is a unique steroidal acyl-CoA[2][3] whose structural features suggest its potential interaction with key components of the steroidogenic and signaling pathways. The presence of a 3-oxo-Δ4-pregnane core, a common feature in biologically active steroids, coupled with a C17-20 double bond and a C21-oyl-CoA moiety, positions this molecule as a fascinating candidate for investigating several aspects of steroid biology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound. The protocols outlined herein are designed to be robust and self-validating, enabling the elucidation of the compound's biological activity. We will explore its potential as a modulator of steroid hormone receptors and as an inhibitor of critical steroidogenic enzymes.

Compound Handling and Preparation

Proper handling and preparation of steroidal compounds are paramount to ensure experimental reproducibility and accuracy. Steroids, including this compound, are often hydrophobic and may require specific solvents for solubilization.

Protocol 1: Solubilization and Storage

  • Initial Solubilization: Due to its predicted lipophilic nature, dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10 mM).

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects cell viability or enzyme activity (typically <0.5%).

  • Storage: Store the stock solution at -80°C to prevent degradation.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Application 1: Characterization of Steroid Hormone Receptor Activity

The core structure of this compound suggests potential interactions with steroid hormone receptors, such as the androgen receptor (AR) and the progesterone receptor (PR). The following protocols are designed to assess the compound's ability to act as an agonist or antagonist of these receptors.

Competitive Receptor Binding Assays

Competitive binding assays are fundamental in determining the affinity of a ligand for a specific receptor.[5][6] This protocol outlines a method to assess the binding of this compound to the AR and PR.

Protocol 2: Androgen and Progesterone Receptor Competitive Binding Assay

  • Receptor Source: Utilize purified recombinant human AR or PR, or cytosol preparations from tissues known to express high levels of these receptors (e.g., rat prostate for AR, rabbit uterus for PR).[5]

  • Radioligand: Select a high-affinity radiolabeled ligand for each receptor, such as [³H]-dihydrotestosterone (DHT) for AR and [³H]-promegestone (R5020) for PR.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., TEGD buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[5]

  • Assay Procedure:

    • In a 96-well plate, combine a fixed concentration of the radioligand with increasing concentrations of this compound.

    • Add the receptor preparation to initiate the binding reaction.

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Use a method such as hydroxylapatite (HAP) or dextran-coated charcoal to separate the receptor-bound radioligand from the free radioligand.[5]

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5]

ParameterDescription
IC50The concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
KiThe inhibition constant, which represents the affinity of the competing ligand for the receptor.
Cell-Based Reporter Gene Assays

Reporter gene assays provide a functional readout of receptor activation or inhibition within a cellular context.[7][8] These assays are crucial for determining whether a compound acts as an agonist or an antagonist.

Protocol 3: AR and PR Transactivation Assays

  • Cell Lines: Use mammalian cell lines that are engineered to express the human AR or PR and a reporter gene (e.g., luciferase or β-galactosidase) under the control of a hormone-responsive promoter.[4][9][10] Examples include PC3 or LNCaP cells for AR and T47D or MCF-7 cells for PR.[11][12]

  • Cell Culture: Culture the cells in the appropriate medium, ensuring to use phenol red-free medium and charcoal-stripped serum to minimize background hormonal effects.

  • Agonist Mode:

    • Plate the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with increasing concentrations of this compound.

    • Include a known agonist (e.g., DHT for AR, progesterone for PR) as a positive control.

  • Antagonist Mode:

    • Treat the cells with a fixed concentration of a known agonist in the presence of increasing concentrations of this compound.

  • Incubation: Incubate the cells for 18-24 hours to allow for reporter gene expression.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the luciferase activity against the logarithm of the compound concentration to determine the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist-induced response against the logarithm of the compound concentration to determine the IC50.

Experimental Workflow for Receptor Activity Screening

G compound 20-methyl-3-oxopregna- 4,17-dien-21-oyl-CoA binding_assay Competitive Receptor Binding Assay compound->binding_assay reporter_assay Cell-Based Reporter Gene Assay compound->reporter_assay ic50 Determine IC50 (Binding Affinity) binding_assay->ic50 agonist_mode Agonist Mode reporter_assay->agonist_mode antagonist_mode Antagonist Mode reporter_assay->antagonist_mode ec50 Determine EC50 (Potency) agonist_mode->ec50 ant_ic50 Determine IC50 (Inhibition) antagonist_mode->ant_ic50 G Progesterone Progesterone CYP17A1_hydroxylase CYP17A1 (17α-hydroxylase) Progesterone->CYP17A1_hydroxylase Hydroxyprogesterone 17α-Hydroxyprogesterone CYP17A1_lyase CYP17A1 (17,20-lyase) Hydroxyprogesterone->CYP17A1_lyase Androstenedione Androstenedione CYP17A1_hydroxylase->Hydroxyprogesterone CYP17A1_lyase->Androstenedione Inhibitor 20-methyl-3-oxopregna- 4,17-dien-21-oyl-CoA Inhibitor->CYP17A1_hydroxylase Inhibitor->CYP17A1_lyase

References

Application Notes and Protocols for the Purification of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a complex steroidal acyl-coenzyme A thioester. Recognizing the unique challenges presented by its hybrid amphipathic structure, this guide moves beyond a single, rigid protocol. Instead, it presents a multi-step strategic approach, combining initial sample cleanup via Solid-Phase Extraction (SPE) with high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We delve into the rationale behind each step, offering detailed, field-proven protocols and methods for purity validation. This application note is intended for researchers in drug development and biochemistry who require a highly purified, well-characterized sample of this specific steroidal CoA thioester for enzymatic assays, structural studies, or as an analytical standard.

Introduction: The Purification Challenge

This compound is a steroidal acyl-CoA molecule of interest in various biochemical pathways.[1] Its structure marries a hydrophobic steroid nucleus with the large, hydrophilic, and highly charged coenzyme A (CoA) moiety. This duality presents a significant purification challenge:

  • Amphipathic Nature: The molecule does not behave as a simple lipid or a typical polar molecule, complicating solvent selection and chromatographic behavior.

  • Impurity Profile: Synthesis of acyl-CoA thioesters can result in a mixture of starting materials (the steroid carboxylic acid and free CoASH), activated intermediates, and side-products such as disulfides.[2]

  • Instability: The thioester bond is susceptible to hydrolysis, particularly at non-neutral pH, requiring careful handling and buffer selection throughout the purification process.[3]

The goal of any purification strategy for this compound is to efficiently separate the desired product from these contaminants while preserving its chemical integrity. The following guide outlines a robust workflow designed to achieve high purity (>95%).

Strategic Purification Workflow

A sequential purification strategy is recommended. This involves an initial, rapid cleanup and concentration step using Solid-Phase Extraction (SPE), followed by a high-resolution polishing step using Reversed-Phase HPLC.

PurificationWorkflow cluster_0 Phase 1: Initial Cleanup cluster_1 Phase 2: High-Resolution Purification cluster_2 Phase 3: Validation & Final Product Crude Crude Synthetic Mixture (Post-synthesis or Extraction) SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Crude->SPE Load & Wash RPHPLC Reversed-Phase HPLC (C18 Column) SPE->RPHPLC Elute & Inject Fractionation Fraction Collection (UV-Guided) RPHPLC->Fractionation Elution Analysis Purity & Identity Analysis (Analytical HPLC, MS) Fractionation->Analysis Pool Fractions Lyophilization Solvent Removal (Lyophilization) Analysis->Lyophilization If Pure FinalProduct Purified Product (>95% Purity) Lyophilization->FinalProduct

Figure 1: Recommended workflow for the purification of this compound.

Phase 1: Solid-Phase Extraction (SPE) Protocol

SPE serves to rapidly desalt the sample, remove excess unreacted CoASH, and concentrate the acyl-CoA fraction, preparing it for HPLC. A reversed-phase sorbent (e.g., C18) is ideal, as it retains the steroid-containing compounds while allowing highly polar impurities to pass through.

Principle of Operation

The hydrophobic C18 stationary phase adsorbs the steroidal portion of the molecule. A low-organic wash removes salts and other hydrophilic impurities. The target compound is then eluted with a higher concentration of organic solvent.

Detailed Protocol
  • Materials:

    • Sep-Pak C18 Cartridge (or equivalent).

    • Loading Buffer: 20 mM Ammonium Acetate, pH 6.0.

    • Wash Buffer: 20 mM Ammonium Acetate in 10% Acetonitrile, pH 6.0.

    • Elution Buffer: 80% Acetonitrile in Water.

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

  • Cartridge Preparation:

    • Condition the C18 cartridge by washing sequentially with 5 mL of ACN, followed by 10 mL of water, and finally equilibrate with 5 mL of Loading Buffer.

  • Sample Loading:

    • Acidify the crude reaction mixture to pH ~6.0 with dilute acetic acid.

    • Dilute the sample at least 1:1 with Loading Buffer to ensure efficient binding.

    • Load the diluted sample onto the conditioned cartridge at a slow flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 10 mL of Loading Buffer to remove any unbound material.

    • Wash with 10 mL of Wash Buffer to remove more polar impurities, including any remaining free CoASH.

  • Elution:

    • Elute the retained this compound with 5 mL of Elution Buffer.

    • Collect the eluate and immediately prepare for HPLC or store at -80°C after flash-freezing in liquid nitrogen.

Phase 2: Reversed-Phase HPLC (RP-HPLC) Protocol

RP-HPLC provides the high resolution necessary to separate the target molecule from structurally similar impurities, such as the free steroid carboxylic acid or byproducts with slight modifications.

Causality of Experimental Choices
  • Column: A C18 stationary phase is the standard choice for separating molecules with significant hydrophobic character.

  • Mobile Phase: A buffered mobile phase is critical to maintain a consistent pH, ensuring reproducible retention times and preventing thioester hydrolysis. Ammonium acetate or triethylammonium acetate are common choices as they are volatile and easily removed during lyophilization.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) is necessary. The large CoA moiety requires a significant aqueous component for retention, while the steroid requires a higher organic concentration for elution. A gradient allows for the separation of compounds across a wide polarity range.

  • Detection: The adenine ring of Coenzyme A provides a strong chromophore, allowing for sensitive detection at or near 260 nm.[4]

Detailed Protocol
  • Instrumentation and Column:

    • HPLC system with a gradient pump and UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.0.

    • Mobile Phase B: 50 mM Ammonium Acetate in 90:10 Acetonitrile:Water, pH 6.0.

  • Chromatographic Conditions:

ParameterValueRationale
Flow Rate 1.0 mL/minStandard for analytical/semi-preparative scale.
Column Temp. 25°CRoom temperature is sufficient; can be optimized.
Detection 260 nmCorresponds to the absorbance maximum of adenine in CoA.
Injection Vol. 20-500 µLDependent on sample concentration from SPE step.
Gradient See belowTo resolve early-eluting polar and late-eluting hydrophobic impurities.
  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: Linear gradient from 10% to 90% B

    • 35-40 min: 90% B (column wash)

    • 40-45 min: Gradient back to 10% B

    • 45-55 min: 10% B (re-equilibration)

  • Fraction Collection:

    • Monitor the chromatogram in real-time. The product peak is expected to be a major, well-defined peak eluting during the mid-to-late phase of the gradient.

    • Collect 0.5 mL or 1.0 mL fractions across the peak of interest.

Phase 3: Purity Assessment and Final Product Preparation

It is crucial to validate the purity and identity of the pooled fractions.

  • Purity Analysis:

    • Pool the collected fractions corresponding to the main peak.

    • Re-inject a small aliquot onto the same HPLC system using the same method. The resulting chromatogram should show a single, sharp peak. Purity is calculated by integrating the peak area.

  • Identity Confirmation:

    • Mass Spectrometry (MS): The most definitive method. Infuse the sample into an ESI-MS (Electrospray Ionization Mass Spectrometer). The observed mass should correspond to the calculated molecular weight of this compound.

    • UV-Vis Spectroscopy: Confirm the presence of the adenine base by scanning from 220-300 nm. A characteristic peak at ~260 nm should be observed.

  • Solvent Removal and Storage:

    • Immediately freeze the pure, pooled fractions in liquid nitrogen.

    • Lyophilize to dryness to obtain a stable, fluffy white powder.

    • Store the final product under argon or nitrogen at -80°C to prevent degradation.

Alternative Strategy: Crystallization

While chromatography is the most reliable method, crystallization can be explored as a potential technique for obtaining highly pure material, particularly for steroids.[5][6] However, for a complex molecule like a CoA thioester, this is a non-trivial pursuit.

  • Challenges: The large, flexible, and charged CoA tail significantly disrupts the formation of a well-ordered crystal lattice, which is more easily achieved with the rigid steroid core alone.[7][8]

  • Approach: Success would likely require extensive screening of solvent/anti-solvent systems (e.g., water/acetonitrile, water/acetone, buffered solutions/organic solvents). The process involves creating a supersaturated solution and inducing crystallization through slow cooling or vapor diffusion. This method remains highly empirical and is best suited for specialized applications where crystalline material is required.

Conclusion

The purification of this compound is a multi-faceted process that demands a strategic approach. By combining the rapid cleanup power of solid-phase extraction with the high-resolution capabilities of reversed-phase HPLC, researchers can reliably obtain this valuable compound with high purity. The protocols and principles outlined in this guide provide a robust framework for success, enabling the downstream application of this complex molecule in a variety of scientific endeavors.

References

Application Notes and Protocols for 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the proper handling, storage, and utilization of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a steroidal acyl-coenzyme A thioester.[1] Given the compound's hybrid nature, possessing both a reactive steroid nucleus and a labile thioester linkage, adherence to specific protocols is critical to maintain its structural integrity and biological activity. These application notes are intended for researchers, scientists, and drug development professionals engaged in studies involving steroid metabolism, hormone signaling, and related fields. The protocols outlined herein are grounded in established principles of handling sensitive biochemicals and are designed to ensure experimental reproducibility and safety.

Introduction: Understanding the Molecule

This compound is a complex organic molecule that belongs to the pregnane class of steroids, characterized by a specific four-ring carbon skeleton.[2][3] Its structure is further distinguished by a thioester bond with coenzyme A (CoA), rendering it an "activated" form of its corresponding carboxylic acid.[4][5] This activation is biochemically significant, as acyl-CoA thioesters are central intermediates in numerous metabolic pathways, including steroid and fatty acid metabolism.[4][6][7]

The molecule's reactivity, and therefore its handling requirements, are dictated by several key structural features:

  • 3-oxo-4-ene moiety: This α,β-unsaturated ketone system within the A-ring of the steroid nucleus is susceptible to various chemical transformations and can be a site of enzymatic activity.[8][9]

  • Thioester Bond: The high-energy thioester linkage is prone to hydrolysis, particularly at neutral or basic pH, which would result in the free carboxylic acid and coenzyme A, thereby diminishing the compound's biological activity in assays requiring the activated form.[4][7]

  • Coenzyme A Moiety: The large and complex CoA portion of the molecule contributes to its overall instability and susceptibility to degradation. Aqueous solutions of coenzyme A itself are known to be unstable at basic pH.[5]

A thorough understanding of these features is paramount for the design of robust experimental protocols.

Safety and Hazard Assessment

General Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and nitrile gloves when handling the compound in either solid or solution form.

  • Designated Work Area: Handle the compound in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation risk and prevent contamination of the laboratory environment.[10]

  • Spill Management: In case of a spill, decontaminate the area according to standard laboratory procedures for chemical spills.[10]

  • Waste Disposal: Dispose of all waste materials contaminated with the compound in accordance with institutional and local regulations for chemical waste.

Storage Protocols: Ensuring Long-Term Stability

The stability of this compound is contingent on proper storage conditions that mitigate degradation pathways such as hydrolysis and oxidation.

Solid Form Storage

The solid (lyophilized powder) form of the compound is the most stable for long-term storage.

ParameterRecommended ConditionRationale
Temperature -20°C or lower; -80°C is optimal.Minimizes chemical degradation and enzymatic activity. Coenzyme A powder is typically stored at -20°C.[5]
Atmosphere Inert gas (e.g., argon or nitrogen).Reduces the risk of oxidation.
Light Protected from light (amber vial).Prevents light-induced degradation. Steroids can be light-sensitive.[11]
Moisture Desiccated environment.Prevents hydrolysis of the thioester bond.
Solution Form Storage

Aqueous solutions of CoA thioesters are significantly less stable than the solid form.[5][12] Therefore, it is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, the following protocol should be followed.

ParameterRecommended ConditionRationale
Solvent Anhydrous organic solvent (e.g., ethanol, DMSO) for initial stock; aqueous buffer for working solutions.Organic solvents can improve stability for concentrated stocks.
pH (Aqueous) Acidic pH (2-6).Coenzyme A solutions are unstable at basic pH.[5] An acidic environment minimizes hydrolysis of the thioester bond.
Temperature -20°C for short-term (days); -80°C for intermediate-term (weeks).Freezing slows down degradation processes in solution.
Aliquoting Store in small, single-use aliquots.Avoids repeated freeze-thaw cycles which can lead to degradation.
Additives Consider the addition of reducing agents like DTT or 2-mercaptoethanol to prevent the formation of CoA disulfides.[5]Protects the free sulfhydryl group of any hydrolyzed CoA.

Experimental Protocols

Preparation of Stock Solutions

The following is a generalized protocol for preparing a stock solution. The choice of solvent will depend on the specific experimental requirements.

  • Equilibration: Allow the vial containing the solid this compound to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., anhydrous ethanol or DMSO) to the vial to achieve the target concentration.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. Visually inspect the solution for any undissolved particulate matter.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes in appropriate vials. Store at -80°C.

Preparation of Aqueous Working Solutions
  • Thawing: Rapidly thaw a single aliquot of the stock solution.

  • Dilution: Dilute the stock solution to the desired working concentration using a pre-chilled, appropriate aqueous buffer (pH 2-6).

  • Immediate Use: Use the freshly prepared aqueous working solution immediately to minimize degradation. Do not store aqueous solutions for extended periods.

Analytical Characterization

To ensure the integrity of the compound, especially after storage or before use in critical experiments, analytical characterization is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector or mass spectrometer (LC-MS) is a powerful technique for assessing the purity of the compound and detecting degradation products.[13]

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the compound and identify potential hydrolysis or oxidation products.[14][15]

Visualizations

Molecular Structure

20_methyl_3_oxopregna_4_17_dien_21_oyl_CoA A A B B A->B O3 =O C C B->C D D C->D C4_C5_double_bond = C17_C20_double_bond = Methyl_20 CH3 COA -S-CoA

Caption: Simplified representation of the key features of this compound.

Recommended Handling Workflow

Handling_Workflow cluster_Storage Long-Term Storage cluster_Preparation Solution Preparation cluster_Experiment Experimental Use Solid Solid Compound (-80°C, desiccated, inert gas) Equilibrate Equilibrate to RT Solid->Equilibrate Dissolve Dissolve in Anhydrous Solvent Equilibrate->Dissolve Stock Concentrated Stock (-80°C, aliquoted) Dissolve->Stock Thaw Thaw Single Aliquot Stock->Thaw Dilute Dilute in Acidic Buffer (pH 2-6) Thaw->Dilute Working_Solution Working Solution (Use Immediately) Dilute->Working_Solution Assay Perform Assay Working_Solution->Assay

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for the structural elucidation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol is designed for researchers, scientists, and drug development professionals engaged in the analysis of complex steroidal molecules and coenzyme A conjugates. We present an integrated approach, from sample preparation to advanced 2D NMR analysis, emphasizing the rationale behind experimental choices to ensure data integrity and accurate spectral assignment. This guide synthesizes methodologies from the analysis of pregnane-type steroids, thioesters, and coenzyme A derivatives to provide a robust framework for characterizing the target molecule.

Introduction and Strategic Overview

This compound is a complex molecule featuring a C21 steroid core, characteristic of the pregnane family, linked via a thioester bond to coenzyme A (CoA).[1][2] The steroidal framework includes an α,β-unsaturated ketone in the A-ring and a second double bond at the C17 position, introducing rigidity and specific electronic environments. The CoA moiety itself is a large, flexible molecule composed of adenosine, ribose, pyrophosphate, and pantothenic acid units.

The structural complexity and the presence of numerous stereocenters necessitate a multi-faceted NMR approach for unambiguous characterization.[3] The high degree of signal overlap in the ¹H NMR spectrum, particularly from the steroid's aliphatic backbone and the CoA chain, makes one-dimensional analysis insufficient.[4] Therefore, a suite of two-dimensional (2D) NMR experiments is essential for complete proton (¹H) and carbon (¹³C) resonance assignment. This guide outlines a logical workflow, leveraging COSY, HSQC, and HMBC experiments to systematically piece together the molecular puzzle.[5][6]

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[7] For a molecule of this complexity, careful consideration of solvent, concentration, and purity is paramount to obtaining high-resolution spectra.

Materials and Reagents
  • Analyte: this compound (≥95% purity)

  • Deuterated Solvent: Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆). CD₃OD is often a good first choice for CoA esters due to good solubility and exchange of labile protons. DMSO-d₆ can also be used and will preserve N-H and O-H signals. Chloroform-d (CDCl₃) is generally unsuitable for the highly polar CoA moiety.

  • NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent). Tubes should be clean, dry, and free of scratches.[8][9]

  • Internal Standard (Optional): Tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for aqueous-like solvents. However, referencing to the residual solvent peak is often sufficient and avoids potential interactions.[8]

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh 5-10 mg of the analyte for ¹H and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration (20-50 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9][10]

  • Solubilization: Prepare the sample in a clean, small glass vial, not directly in the NMR tube.[8] Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the analyte.

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[7]

  • Filtration and Transfer: Solid particles will degrade spectral quality by disrupting the magnetic field homogeneity.[10] Filter the sample into the NMR tube through a pipette packed with a small plug of glass wool.[9] This step is critical for achieving sharp spectral lines.

  • Degassing (Optional but Recommended): For long-term stability and to prevent oxidation of the thiol group in any potential CoA impurity, it can be beneficial to degas the sample. This can be done by bubbling a gentle stream of an inert gas like nitrogen or argon through the solution for a few minutes. Studies on CoA have shown it can be labile, and degassing can prevent degradation.[11]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

G filter filter shim shim filter->shim two_d two_d process process two_d->process

NMR Data Acquisition

The following is a recommended suite of experiments to be performed on a high-field NMR spectrometer (≥500 MHz is recommended for resolving complex spectra).[12]

Experiment Purpose Key Information Gained
1D ¹H Provides an overview of proton signals, checks purity, and allows for integration.Presence of key functional groups (vinylic, methyls, aromatic), overall sample quality.
1D ¹³C Detects all carbon nuclei in the molecule.Total carbon count, chemical environment of each carbon (carbonyls, sp², sp³).
DEPT-135/90 Edits the ¹³C spectrum to differentiate carbon types.Identifies CH₃, CH₂, CH, and quaternary (C) carbons.
2D ¹H-¹H COSY Correlates protons that are scalar-coupled (typically over 2-3 bonds).Establishes proton connectivity, allowing for tracing of spin systems within the steroid rings and CoA chain.[13]
2D ¹H-¹³C HSQC Correlates each proton to its directly attached carbon (¹JCH).The primary tool for assigning carbon signals based on known proton assignments.[14]
2D ¹H-¹³C HMBC Correlates protons and carbons over long-range couplings (typically 2-3 bonds, ⁿJCH).Connects isolated spin systems, links quaternary carbons to protons, and confirms overall molecular structure.[5]
2D NOESY/ROESY (Optional) Correlates protons that are close in space, irrespective of bonding.Provides crucial information for determining stereochemistry and 3D conformation.

Spectral Analysis and Structure Elucidation Strategy

The analysis should be approached systematically by breaking the molecule into its constituent parts: the pregnadiene steroid core, the thioester linkage, and the Coenzyme A tail.

Predicted Chemical Shift Regions

The following table summarizes the expected chemical shift (δ) ranges for key nuclei based on literature data for analogous structures.[13][14][15][16][17]

Molecular Moiety Nucleus Expected δ (ppm) Comments
Steroid Core H-4 (vinylic)5.7 - 5.9Singlet (or very finely split), characteristic of the Δ⁴-3-one system.
C-3 (carbonyl)198 - 202α,β-unsaturated ketone carbonyl.
C-4 (sp²)123 - 126Vinylic carbon adjacent to the carbonyl.
C-5 (sp²)170 - 173Vinylic carbon, deshielded by conjugation to C-3.
C-17 (sp²)140 - 145Quaternary vinylic carbon.
C-18 (methyl)0.6 - 0.9Angular methyl protons, sharp singlet.
C-19 (methyl)1.1 - 1.3Angular methyl protons, sharp singlet.
C-20 (methyl)~1.8 - 2.1Methyl group on a double bond (C-17).
Thioester Linkage C-21 (carbonyl)190 - 200Thioester carbonyl, typically upfield from a ketone.[16]
Coenzyme A Tail H-8 (Adenine)8.4 - 8.6Aromatic proton, singlet.
H-2 (Adenine)8.1 - 8.3Aromatic proton, singlet.
H-1' (Ribose)~6.1Anomeric proton, doublet.
CH₂-S (Pantothenate)~3.0Methylene group adjacent to the thioester sulfur.
CH₂-N (Pantothenate)~3.5Methylene group adjacent to the amide nitrogen.
Step-by-Step Assignment Strategy

The power of 2D NMR lies in using different correlation experiments to build a complete picture of the molecule.[18][19]

G H1 ¹H Spectrum (Initial Signals) COSY COSY H1->COSY HSQC HSQC H1->HSQC C13 ¹³C + DEPT (Carbon Types) C13->HSQC Spins Identify ¹H Spin Systems (e.g., Steroid Rings, CoA Chain) COSY->Spins AssignC Assign Directly Bonded Carbons HSQC->AssignC HMBC HMBC Connect Connect Fragments via Quaternary Carbons (e.g., C5, C10, C13, C17, C21) HMBC->Connect Spins->HMBC AssignC->HMBC Structure Final Validated Structure Connect->Structure

  • Identify Key Starting Points in ¹H Spectrum: Locate easily identifiable signals. For this molecule, these are the vinylic proton H-4, the two angular methyl singlets (H-18 and H-19), the C-20 methyl, and the two adenine protons (H-2 and H-8) from the CoA tail.

  • Trace Spin Systems with COSY: Starting from a well-resolved proton, use the COSY spectrum to "walk" along the carbon chain. For example, correlations from the protons on the B-ring of the steroid can be traced out. Similarly, the spin systems of the ribose and pantothenate moieties can be established.

  • Assign Carbons with HSQC: Use the ¹H-¹³C HSQC spectrum to transfer every proton assignment to its directly attached carbon. This will rapidly assign the majority of the carbon signals in the molecule. The DEPT spectra will help confirm these assignments (e.g., CH₂ carbons will have negative phase in a DEPT-135 experiment).

  • Connect the Fragments with HMBC: The HMBC experiment is crucial for assembling the full structure. Look for key long-range correlations:

    • Angular Methyls: The protons of the C-18 and C-19 methyl groups should show HMBC correlations to the quaternary carbons C-10 and C-13, as well as adjacent carbons, firmly anchoring them in the steroid skeleton.

    • Thioester Linkage: Look for a correlation from the protons on the methylene group adjacent to the sulfur in the CoA tail (~3.0 ppm) to the thioester carbonyl carbon C-21 (~190-200 ppm). Also, protons on the steroid near the C-17 double bond (like the C-20 methyl) should show correlations to C-21.

    • A-Ring System: The vinylic proton H-4 should show HMBC correlations to the ketone carbonyl C-3 and the quaternary carbon C-5, confirming the α,β-unsaturated system.

    • CoA Assembly: HMBC correlations will connect the adenine base to the ribose (e.g., from H-8 to C-1'), the ribose to the pyrophosphate, and the pyrophosphate to the pantothenate chain.

Conclusion and Best Practices

The comprehensive structural elucidation of this compound is readily achievable through the systematic application of 1D and 2D NMR spectroscopy. The success of the analysis relies on high-quality sample preparation and a logical interpretation strategy that leverages the strengths of multiple NMR experiments. By starting with unambiguous signals and using COSY, HSQC, and HMBC spectra in concert, researchers can confidently assign all proton and carbon resonances and validate the complete covalent structure of this complex steroidal CoA ester. For absolute stereochemical confirmation, advanced techniques such as NOESY or ROESY may be required.

References

Troubleshooting & Optimization

improving stability of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

A Guide to Enhancing Stability in Experimental Solutions

Welcome to the dedicated support center for this compound. As researchers and drug development professionals, we understand that the integrity of your compounds is paramount to the validity and reproducibility of your experimental results. This guide is designed to provide you with in-depth technical knowledge, troubleshooting strategies, and validated protocols to maximize the stability of this steroidal acyl-CoA conjugate in solution.

The unique structure of this molecule, featuring a complex steroid backbone and a chemically reactive thioester bond, presents specific stability challenges. This document will address these challenges head-on, explaining the underlying chemical principles and providing actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What are the primary causes of degradation for this compound in solution?

The degradation of this molecule is primarily driven by two factors related to its chemical structure:

  • Hydrolysis of the Thioester Bond: The thioester linkage to Coenzyme A (CoA) is the most vulnerable part of the molecule. This bond is significantly more susceptible to hydrolysis than a standard ester bond, a reaction that cleaves the molecule into the parent steroid carboxylic acid and free Coenzyme A.[1][2][3]

  • Degradation of the Steroid Backbone: The polycyclic steroid structure can be sensitive to factors like light (especially UV), high temperatures, and strong oxidizing or acidic conditions, which can lead to structural modifications and loss of biological activity.[4]

Q2: How does pH critically affect the stability of the thioester bond?

The pH of your aqueous solution is the most critical factor governing the stability of the thioester bond.[5]

  • Alkaline pH (>7.0): Basic conditions dramatically accelerate the chemical hydrolysis of the thioester bond. This is the most common cause of rapid degradation.[5]

  • Strongly Acidic pH (<4.0): While more stable than in alkaline conditions, strongly acidic environments can also promote hydrolysis over time.[5]

  • Optimal pH Range: For maximum stability in aqueous solutions, a slightly acidic pH of 4.0 to 6.8 is strongly recommended.[5]

Q3: What is the recommended procedure for preparing a stock solution?

Due to the poor aqueous solubility of the steroid backbone, a two-step process is advised:

  • First, dissolve the solid compound in an organic solvent such as DMSO or ethanol. Purge the solvent with an inert gas like nitrogen or argon before use to remove dissolved oxygen.[6]

  • Next, dilute this primary stock solution with your chosen aqueous buffer (ensuring the final pH is within the optimal 4.0-6.8 range). Be mindful of the final organic solvent concentration in your assay. We do not recommend storing the diluted aqueous solution for more than one day.[6]

Q4: What are the ideal temperatures for short-term and long-term storage?

Temperature control is essential for preserving the compound.

  • Long-Term Storage (Months to Years): For maximum stability, store the compound as a lyophilized solid at -80°C in a desiccated, dark environment.[5][7]

  • Stock Solutions (Weeks to Months): Aliquots of the primary stock solution (in DMSO or ethanol) should be stored at -80°C to minimize degradation and avoid repeated freeze-thaw cycles.[7]

  • Working Solutions (Hours to Days): Aqueous working solutions are the least stable and should be prepared fresh for each experiment. If temporary storage is unavoidable, keep the solution on ice (4°C) and use it within the same day.[5]

Troubleshooting Guide: Degradation Issues

This guide provides a systematic approach to diagnosing and solving common stability problems encountered during experiments.

Problem Potential Cause Recommended Solution & Rationale
Rapid Loss of Activity / Inconsistent Results 1. Suboptimal pH: The pH of your buffer is likely neutral or alkaline (pH > 7.0), leading to rapid thioester hydrolysis.[5]Verify and Adjust Buffer pH: Use a calibrated pH meter to confirm your buffer is within the 4.0-6.8 range. Citrate or acetate buffers are excellent choices for maintaining this acidic environment.
2. Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions introduces moisture and accelerates degradation.[7]Aliquot Stock Solutions: Prepare single-use aliquots of your primary stock solution in DMSO/ethanol and store them at -80°C. This ensures that the main stock remains pristine.
3. High Temperature Exposure: Leaving working solutions at room temperature for extended periods significantly increases the rate of hydrolysis.[5]Maintain Cold Chain: Always keep aqueous working solutions on ice (4°C) during your experimental setup and use them as quickly as possible.
Appearance of New Peaks in HPLC/LC-MS Analysis 1. Hydrolysis Product: The most common new peak corresponds to the steroid carboxylic acid formed after the thioester bond is cleaved.Run a Forced Degradation Study: Intentionally degrade a sample by adjusting the pH to ~8.5 and incubating for a short period. The major new peak that appears will likely be your hydrolysis product, serving as a reference.
2. Oxidation Product: The thiol group on the CoA moiety can oxidize, forming CoA disulfides. The steroid core can also oxidize.[5]Use Degassed Solvents: Purge all solvents and buffers with an inert gas (nitrogen or argon) to remove dissolved oxygen. Store the compound in amber vials to protect it from light, which can catalyze photo-oxidation.[4]
Low Signal or Poor Recovery 1. Adsorption to Surfaces: Steroidal compounds can be "sticky" and adsorb to plastic surfaces, especially at low concentrations.Use Low-Adhesion Tubes/Plates: Utilize polypropylene or silanized glass vials for storage and dilution. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the buffer can sometimes mitigate this issue, but check for assay compatibility first.
2. Inefficient Extraction: If performing an extraction, the compound may be lost due to suboptimal pH or solvent choice.Optimize Extraction Protocol: Ensure the pH during extraction is kept in the acidic range to maintain stability. A robust extraction method, such as solid-phase extraction (SPE) followed by elution with an appropriate organic solvent, may be necessary.[5]

Underlying Chemical Principles & Visualized Pathways

A deeper understanding of the degradation mechanisms allows for more effective preventative measures. The primary vulnerability is the thioester bond, which is thermodynamically less stable than its oxygen ester counterpart due to poorer resonance stabilization between the carbonyl carbon and the larger sulfur atom.[1]

Primary Degradation Pathway: Hydrolysis

Hydrolysis is the cleavage of the thioester bond by water. This reaction is significantly accelerated by hydroxide ions (OH⁻) in a base-catalyzed mechanism, explaining the compound's profound instability at pH > 7.0.

cluster_0 Base-Catalyzed Hydrolysis (pH > 7.0) Steroid_CoA Steroid-S-CoA Intermediate Tetrahedral Intermediate Steroid_CoA->Intermediate Forms Intermediate Products Steroid-COO⁻ + HS-CoA Intermediate->Products Collapse & Thiolate Ejection OH OH⁻ (Hydroxide Ion) OH->Steroid_CoA Nucleophilic Attack cluster_workflow Recommended Workflow Lyophilized Lyophilized Solid (-80°C, Desiccated) Equilibrate Equilibrate to RT (15 min) Lyophilized->Equilibrate Dissolve Dissolve in Anhydrous DMSO (Primary Stock) Equilibrate->Dissolve Aliquot Create Single-Use Aliquots (Under Inert Gas) Dissolve->Aliquot Store Store Aliquots (-80°C) Aliquot->Store Prepare Prepare Working Solution (Use one aliquot in acidic buffer, pH 4.0-6.8) Store->Prepare As Needed Experiment Use Immediately (Keep on ice) Prepare->Experiment

References

Technical Support Center: Synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of complex steroid derivatives. Recognizing that the synthesis of this specific acyl-CoA conjugate is a nuanced process without a standardized public protocol, this document provides a framework built on established principles of steroid chemistry and biosynthesis. We aim to equip you with the foundational knowledge and troubleshooting strategies to navigate the common challenges encountered in this advanced area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for producing this compound?

A1: The synthesis of this complex steroidal thioester can be approached via two main routes: a chemo-enzymatic pathway and a microbial fermentation/biocatalysis route.

  • Chemo-enzymatic Synthesis: This strategy involves the chemical modification of a readily available steroid precursor (e.g., progesterone or other pregnane derivatives) to construct the 20-methyl-4,17-diene side chain. The resulting carboxylic acid is then enzymatically ligated to Coenzyme A (CoA) using an acyl-CoA synthetase. This route offers precise control over chemical steps but requires careful optimization of the final enzymatic reaction.

  • Microbial Fermentation: This approach utilizes genetically engineered microorganisms, such as Mycobacterium or E. coli, to produce the target molecule or a close precursor from simpler substrates like phytosterols.[1][2] This method can be highly efficient for complex structures but often requires extensive metabolic engineering and optimization of fermentation conditions.

Q2: Why is stereochemistry a significant challenge in this synthesis?

A2: Stereochemical control is paramount in steroid synthesis due to the molecule's rigid, three-dimensional structure, which dictates its biological activity. For this compound, the key challenge lies in controlling the geometry of the C17(20) double bond, which can exist as E/Z isomers.[3] Different isomers may exhibit different biological activities or be considered impurities. The stereospecificity of enzymatic reactions or the choice of stereoselective chemical reagents is critical to achieving the desired isomeric form.[3]

Q3: What are the critical precursors for this synthesis?

A3: The choice of precursor depends on the synthetic strategy.

  • For chemical or chemo-enzymatic synthesis , suitable starting materials are C21 steroids that can be readily modified. Examples include progesterone, pregnenolone, or cortisol derivatives. The core pregnane skeleton with the 3-oxo-Δ4-A-ring is a common feature.

  • For biosynthesis routes , the ultimate precursor is acetyl-CoA, which enters the mevalonate pathway to form sterol building blocks.[4] In practice, microbial fermentation often starts with more complex and cost-effective substrates like cholesterol or phytosterols, which the engineered organism then modifies.[1][2]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A4: A multi-technique approach is essential.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) for rapid qualitative checks and High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, for quantitative analysis of reactants and products.

  • Isomer Separation: Chiral HPLC is crucial for separating and quantifying the E/Z isomers of the C17(20) double bond.[3]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the overall structure, including the stereochemistry of the side chain.

  • Mass Verification: High-Resolution Mass Spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the final CoA conjugate.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, structured by key reaction stages.

Part 1: Side Chain Construction & Modification

The formation of the 20-methyl and the C17(20)-diene functionalities is a chemically sensitive process prone to side reactions.

Q: My reaction to introduce the C17(20) double bond is producing a mixture of E/Z isomers. How can I improve stereoselectivity?

A: The formation of geometric isomers at the C17(20) position is a common challenge, often arising from the reaction mechanism (e.g., elimination reactions).[3]

Causality: The stability of the transition state leading to each isomer is often very similar, resulting in low selectivity. The choice of base, solvent, and temperature can influence the isomeric ratio.

Troubleshooting Steps:

  • Reagent Selection: Investigate stereoselective reagents. For example, Horner-Wadsworth-Emmons (HWE) reactions can be tuned to favor one isomer over the other by modifying the phosphonate reagent and reaction conditions (e.g., using specific bases like KHMDS or NaH and different solvents).

  • Enzymatic Conversion: Consider a biocatalytic approach. Certain enzymes can exhibit high stereospecificity for the conversion of intermediates.[3]

  • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

  • Purification: If a mixture is unavoidable, focus on developing robust HPLC or column chromatography methods to separate the desired isomer.

Q: I am observing low yields and significant byproduct formation, such as reduction of the C-20 carbonyl or saturation of the Δ4 double bond. What is happening?

A: Unwanted side reactions occur when reagents are not fully selective for the target functional group. The 3-oxo-Δ4-ene system and other carbonyls are susceptible to various transformations.

Causality: The use of overly harsh reducing agents (e.g., NaBH₄ without temperature control) can reduce the C-3 and C-20 ketones.[5] Certain catalytic hydrogenation conditions can reduce the A-ring double bond.

Troubleshooting Workflow:

G cluster_c3 C-3 Carbonyl Reduction cluster_c20 C-20 Carbonyl Reduction cluster_d4 Δ4 Double Bond Saturation start Low Yield / Byproducts Observed q1 Which byproducts are dominant? (Analyze via NMR/MS) start->q1 c3_cause Cause: Non-selective reducing agent or harsh conditions. q1->c3_cause Reduction at C-3 c20_cause Cause: Reagent intended for side chain is reducing C-20. q1->c20_cause Reduction at C-20 d4_cause Cause: Inappropriate hydrogenation catalyst or H-source. q1->d4_cause Loss of Δ4 bond c3_sol Solution: Use a protecting group (e.g., ketal) on C-3 before side-chain modification. c3_cause->c3_sol c20_sol Solution: Use milder, more selective reagents. Protect C-20 if necessary. c20_cause->c20_sol d4_sol Solution: Avoid catalytic hydrogenation. Use chemoselective reduction methods. d4_cause->d4_sol

Caption: Troubleshooting logic for byproduct formation.

Part 2: Thioesterification with Coenzyme A

The final step, coupling the steroid carboxylic acid to CoA, is critical and presents unique challenges related to enzyme activity and product stability.

Q: The enzymatic conversion of my steroid-carboxylic acid to the CoA thioester is inefficient (<20% conversion). What factors should I investigate?

A: Low conversion in an enzymatic reaction points to issues with the enzyme, substrate, or reaction conditions. Acyl-CoA synthetases require specific cofactors and are sensitive to the reaction environment.

Causality: The reaction is typically ATP-dependent and can be inhibited by the product (acyl-CoA) or the AMP byproduct.[1] The steroid substrate may have low aqueous solubility, limiting its availability to the enzyme.

Troubleshooting Summary Table:

Parameter Potential Issue Recommended Solution
Enzyme Activity Denatured or inactive enzyme.Confirm enzyme activity with a positive control substrate. Ensure proper storage at -80°C.
Cofactors Insufficient ATP or Mg²⁺ concentration.Ensure ATP and Mg²⁺ are present in molar excess (typically 5-10 mM). Use fresh ATP stock.
Substrate Solubility Steroid precursor precipitating out of the aqueous buffer.Add a small percentage (<5%) of a co-solvent like DMSO or cyclodextrin to improve solubility.
pH and Buffer Suboptimal pH for enzyme activity.Optimize the reaction pH. Most acyl-CoA synthetases prefer a pH between 7.5 and 8.5.
Product Inhibition Buildup of AMP and/or Acyl-CoA is inhibiting the enzyme.Include a system to regenerate ATP, such as an ATP regeneration system (e.g., creatine kinase/phosphocreatine).
Q: My final this compound product appears to be degrading during purification or storage. How can I improve its stability?

A: Thioester bonds are energetically activated and susceptible to hydrolysis, especially at non-neutral pH or in the presence of nucleophiles.

Causality: The high-energy thioester bond can be cleaved by water (hydrolysis) or other nucleophiles. The stability is highly pH-dependent.

Stabilization Strategies:

  • pH Control: Maintain the pH of all solutions between 6.0 and 7.0. Thioesters are more stable in slightly acidic conditions than in basic conditions.

  • Low Temperature: Perform all purification steps (e.g., HPLC) at low temperatures (4°C) and store the final product at -80°C.

  • Chelating Agents: Add a small amount of EDTA (1 mM) to buffers to chelate divalent metal ions that can catalyze hydrolysis.

  • Inert Atmosphere: For long-term storage, lyophilize the purified product and store it as a solid under an inert atmosphere (argon or nitrogen).

Key Methodologies & Protocols

Hypothetical Chemo-Enzymatic Synthesis Workflow

The following diagram illustrates a plausible, high-level workflow for the synthesis, starting from a generic pregnane precursor.

G A Pregnane Precursor (e.g., Progesterone derivative) B Step 1: Side Chain Modification @ C17/C20 (e.g., Wittig/HWE Reaction) A->B C Step 2: Oxidation to Carboxylic Acid (-CH₂OH -> -COOH) B->C D Intermediate: 20-methyl-3-oxopregna- 4,17-dien-21-oic acid C->D E Step 3: Enzymatic Ligation (Acyl-CoA Synthetase, ATP, CoA, Mg²⁺) D->E F Final Product: 20-methyl-3-oxopregna- 4,17-dien-21-oyl-CoA E->F

Caption: Chemo-enzymatic synthesis pathway overview.

Protocol: General Method for Acyl-CoA Synthetase Activity Assay

This protocol allows for the quantification of CoA thioester formation, which is crucial for optimizing the final ligation step. It uses a colorimetric assay that detects the consumption of free CoA.

Materials:

  • Phosphate buffer (100 mM, pH 7.5)

  • ATP solution (100 mM)

  • MgCl₂ solution (100 mM)

  • Coenzyme A solution (10 mM)

  • DTNB (Ellman's Reagent) solution (4 mg/mL in reaction buffer)

  • Steroid carboxylic acid precursor (10 mM in DMSO)

  • Purified Acyl-CoA Synthetase enzyme

Procedure:

  • Prepare a master mix in a microcentrifuge tube containing:

    • 800 µL Phosphate buffer

    • 50 µL ATP solution

    • 50 µL MgCl₂ solution

    • 20 µL Steroid precursor solution

  • Pre-incubate the master mix at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 30 µL of the Acyl-CoA Synthetase enzyme solution.

  • At specific time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 100 µL aliquot of the reaction mixture and immediately quench it by adding it to 100 µL of the DTNB solution.

  • Incubate the quenched mixture with DTNB for 2 minutes at room temperature.

  • Measure the absorbance at 412 nm using a spectrophotometer.

  • Analysis: The absorbance at 412 nm is proportional to the concentration of free sulfhydryl groups from unreacted CoA. A decrease in absorbance over time indicates the consumption of CoA and the formation of the steroid-CoA thioester. Calculate the rate of reaction from the slope of the absorbance vs. time plot.

References

Navigating Enzymatic Assays with 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing enzymatic assays utilizing 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this specific steroidal acyl-CoA. As a specialized substrate, its unique properties can present challenges in assay development and execution. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experimental results.

Introduction to this compound

This compound is a steroidal acyl-coenzyme A derivative.[1][2] Its structure, featuring a pregnane skeleton with a conjugated dienone system and an acyl-CoA moiety, suggests its potential involvement in various enzymatic pathways, particularly those related to steroid metabolism. Given its hydrophobic nature, careful consideration of solubility and potential non-specific interactions is crucial for successful assay development.

This guide is structured to address common issues encountered during the handling and use of this compound in enzymatic assays, providing both theoretical explanations and practical, step-by-step solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound?

A1: The primary challenges stem from its physicochemical properties. As a steroidal lipid, it likely has low aqueous solubility, a tendency to aggregate, and may bind non-specifically to plastics and proteins. Ensuring the substrate is in a monomeric, bioavailable state is critical for accurate kinetic measurements.

Q2: How should I prepare a stock solution of this compound?

A2: Due to its presumed low aqueous solubility, a stock solution should be prepared in an organic solvent such as DMSO, ethanol, or DMF. It is recommended to start with a high concentration (e.g., 10-50 mM) and then dilute it into the aqueous assay buffer. Always add the organic stock solution to the buffer with vigorous vortexing to minimize precipitation. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1-2%) to avoid affecting enzyme activity.

Q3: My enzyme activity is lower than expected. What are the possible causes?

A3: Several factors could contribute to lower-than-expected activity:

  • Substrate Insolubility: The substrate may be precipitating out of the assay buffer.

  • Enzyme Instability: The enzyme may be unstable under the assay conditions (pH, temperature, buffer components).

  • Incorrect Cofactor Concentration: Ensure all necessary cofactors are present at optimal concentrations.

  • Inhibitors: Contaminants in the substrate or enzyme preparation, or even the organic solvent, could be inhibiting the enzyme.

Q4: I am observing high background signal in my no-enzyme control. What could be the reason?

A4: A high background signal can be caused by:

  • Substrate Instability: The substrate may be chemically unstable and degrading non-enzymatically to produce a signal.

  • Interference with Detection Method: The substrate itself might interfere with the detection method (e.g., absorbance or fluorescence).

  • Contaminating Enzymes: The substrate preparation may be contaminated with enzymes that can produce the measured product.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered in enzymatic assays with this compound.

Problem 1: High Variability Between Replicates

High variability is a common issue when working with hydrophobic compounds. The root cause is often inconsistent substrate availability in the reaction mixture.

Troubleshooting Workflow:

A High Variability Observed B Check Pipetting Accuracy A->B C Improve Substrate Solubilization B->C Pipetting is accurate D Assess Non-Specific Binding C->D Solubility is improved E Optimize Mixing D->E Binding is minimized F Consistent Results E->F Mixing is optimized

Caption: Troubleshooting workflow for high replicate variability.

Step-by-Step Solutions:

  • Verify Pipetting Accuracy: Use calibrated pipettes and reverse pipetting for viscous solutions. Prepare a master mix to minimize pipetting errors.[3]

  • Enhance Substrate Solubility:

    • Test Different Solvents: Prepare stock solutions in DMSO, ethanol, and DMF to identify the best solvent.

    • Incorporate Detergents: Include non-ionic detergents like Triton X-100 or CHAPS in the assay buffer at concentrations just above their critical micelle concentration (CMC) to aid in solubilizing the substrate.

    • Sonication: Briefly sonicate the diluted substrate solution before adding it to the assay to break up aggregates.

  • Mitigate Non-Specific Binding:

    • Use Low-Binding Plates and Tubes: Polypropylene plates and tubes are generally preferred.

    • Include Bovine Serum Albumin (BSA): Add BSA (0.01-0.1%) to the assay buffer to block non-specific binding sites on the plate and enzyme.

  • Optimize Mixing: Ensure thorough mixing of the reaction components, especially after adding the substrate.

Problem 2: Non-Linear Reaction Progress Curves

Ideally, the initial phase of the reaction should be linear. Non-linearity can indicate several issues.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Substrate Depletion The enzyme is rapidly consuming the substrate, causing the rate to slow down.Use a lower enzyme concentration or a higher substrate concentration. Ensure you are measuring the initial velocity where less than 10% of the substrate is consumed.[4]
Enzyme Inactivation The enzyme is losing activity over time under the assay conditions.Check the stability of the enzyme at the assay temperature and pH. Consider adding stabilizing agents like glycerol or BSA.
Product Inhibition The product of the reaction is inhibiting the enzyme.Measure the initial velocity before significant product accumulation.
Time-Dependent Inhibition The substrate or a contaminant is causing time-dependent inactivation of the enzyme.Perform pre-incubation experiments where the enzyme is incubated with the substrate for varying times before initiating the reaction.
Problem 3: No Detectable Enzyme Activity

If no activity is observed, a systematic check of all assay components and conditions is necessary.

Systematic Check Workflow:

A No Activity Check Enzyme Activity Check Substrate Integrity Verify Assay Conditions Assess Detection System B Positive Control Active? A->B C Substrate Structure Verified? A->C D pH and Temperature Optimal? A->D E Instrument Settings Correct? A->E F Problem Identified B->F C->F D->F E->F

Caption: Systematic checks for no detectable enzyme activity.

Step-by-Step Solutions:

  • Confirm Enzyme Activity: Use a known, reliable substrate for your enzyme as a positive control to ensure the enzyme is active. If the control works, the issue lies with the this compound or the specific assay conditions.

  • Verify Substrate Integrity:

    • Confirm the identity and purity of the substrate using techniques like LC-MS or NMR.

    • Assess the stability of the substrate in the assay buffer over the time course of the experiment.

  • Re-evaluate Assay Conditions:

    • pH Profile: Determine the optimal pH for the enzyme with the new substrate.

    • Buffer Components: Some buffer components can inhibit enzyme activity. Test alternative buffer systems.

  • Check the Detection System:

    • Ensure the detection method is sensitive enough to measure the expected product concentrations.

    • Run a standard curve with the expected product to confirm the linearity and sensitivity of the assay.

Experimental Protocol: Establishing a Baseline Enzymatic Assay

This protocol provides a starting point for developing an assay with this compound.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100.

  • Substrate Stock: 10 mM this compound in 100% DMSO.

  • Enzyme Stock: 1 mg/mL enzyme in an appropriate storage buffer.

  • Cofactor Stock (if applicable): e.g., 10 mM NAD⁺/NADH or NADP⁺/NADPH in assay buffer.

2. Assay Procedure:

  • Prepare a master mix containing the assay buffer and any necessary cofactors.

  • Aliquot the master mix into a 96-well, low-binding microplate.

  • Add the substrate to the wells. The final DMSO concentration should not exceed 1%.

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

  • Subtract the velocity of the no-enzyme control from the velocities of the enzyme-containing reactions.

  • Plot the corrected velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Concluding Remarks

Optimizing enzymatic assays with a novel, hydrophobic substrate like this compound requires a systematic and meticulous approach. By understanding the potential challenges and employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable assays to elucidate the biochemical role of this intriguing molecule.

References

Technical Support Center: Mass Spectrometry of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing liquid chromatography-mass spectrometry (LC-MS) for the characterization and quantification of this novel steroidal Coenzyme A conjugate.

Our approach is grounded in the fundamental principles of mass spectrometry, drawing from established knowledge of steroid and acyl-CoA analysis to provide robust, scientifically-sound guidance.

Frequently Asked Questions (FAQs)

FAQ 1: What are the expected precursor and product ions for my compound?

Answer:

The mass spectrum of this compound is dominated by the fragmentation of the Coenzyme A (CoA) moiety, which is highly conserved across all acyl-CoA species.[1][2][3] In positive ion mode electrospray ionization (ESI), you should expect a strong signal for the protonated precursor ion, [M+H]⁺.

Upon collision-induced dissociation (CID) in MS/MS analysis, the fragmentation is predictable and serves as a reliable signature for identification.[1][3] The two most characteristic fragmentation events are:

  • Neutral Loss of the Phosphoadenosine Moiety: A neutral loss of 507.0 Da (C₁₀H₁₄N₅O₁₀P₂) is typically the most prominent fragmentation pathway, resulting in a product ion of [M+H-507.0]⁺.[1][3] This ion represents the remaining acyl-pantetheine portion of the molecule.

  • Formation of the Adenosine Diphosphate Ion: A characteristic product ion at m/z 428.0365 is consistently observed, corresponding to the adenosine 3',5'-diphosphate fragment.[1]

The steroid portion of the molecule is less likely to produce dominant fragments under typical ESI conditions. However, monitoring for the loss of water from the steroid core can provide additional confirmation.

The following diagram illustrates the expected primary fragmentation of an acyl-CoA molecule like this compound.

cluster_MS2 MS/MS Fragmentation M [M+H]⁺ (Precursor Ion) NL [M+H - 507.0]⁺ (Acyl-Pantetheine Fragment) M->NL Neutral Loss (507.0 Da) Frag428 m/z 428.0365 (Adenosine Diphosphate Fragment) M->Frag428 Direct Fragmentation

Caption: Predicted MS/MS fragmentation of this compound.

FAQ 2: I'm seeing a peak with the correct precursor mass, but the fragmentation pattern is incorrect or weak. What could be the cause?

Answer:

This is a common and challenging issue in LC-MS analysis, often pointing to the presence of isobaric interferences—compounds that share the same nominal mass as your target analyte but have a different chemical structure.[4][5]

Potential Sources of Isobaric Interference:

  • Endogenous Metabolites: Biological samples contain a vast number of structurally similar steroids and lipids that can be isobaric to your target compound.[5] For instance, metabolites arising from sequential metabolic reactions can produce an isobaric compound that may even share some fragment ions.[4]

  • Drug Metabolites: If the experiment involves co-administered drugs, their metabolites could potentially interfere.

  • Isomers: While not strictly isobaric, isomers (e.g., stereoisomers) will have the same mass and may co-elute, complicating analysis. Many steroid hormones are isomeric, which can cause interference even in MS/MS mode if they share fragment ions.[6]

Troubleshooting Workflow:

  • Enhance Chromatographic Separation: This is the most effective first step. An inadequate separation is a primary cause of unresolved isobaric interference.[4]

  • Utilize High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between your analyte and an interfering compound based on their exact mass, provided their elemental compositions are different.

  • Investigate In-Source Fragmentation: Some metabolites can be unstable and fragment within the ion source, creating a signal at the m/z of your target analyte.[4]

Start Incorrect Fragmentation Observed CheckChroma Step 1: Improve Chromatographic Separation Start->CheckChroma Decision1 Interference Resolved? CheckChroma->Decision1 UseHRMS Step 2: Employ High- Resolution MS (HRMS) Decision1->UseHRMS No Success Problem Solved Decision1->Success Yes Decision2 Different Exact Mass? UseHRMS->Decision2 CheckSource Step 3: Investigate In-Source Fragmentation Decision2->CheckSource No Decision2->Success Yes Fail Consult Specialist CheckSource->Fail

Caption: Workflow for troubleshooting suspected isobaric interference.

FAQ 3: My signal intensity is low or highly variable between samples. What is the likely cause?

Answer:

Low or inconsistent signal intensity is frequently caused by matrix effects , where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[7][8] This can lead to either ion suppression (most common) or enhancement.[8] In complex biological matrices like plasma or tissue homogenates, phospholipids and salts are major contributors to matrix effects.

Strategies to Mitigate Matrix Effects:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[8][9] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective.[8]

  • Use an Internal Standard: An isotopically labeled internal standard (IS) is the gold standard for correcting matrix effects.[7] The IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable quantification. If an isotopically labeled standard is unavailable, a structurally similar compound can be used, though this is less ideal.[7]

  • Sample Dilution: A simple but effective strategy is to dilute the sample. This reduces the concentration of interfering matrix components, although it may compromise the limit of detection if your analyte is present at low levels.[10]

  • Optimize Chromatography: Adjusting the chromatographic gradient to separate the analyte from the bulk of matrix components, particularly phospholipids that often elute late in reverse-phase chromatography, can significantly improve signal stability.

This protocol provides a general framework for cleaning up biological samples to reduce matrix effects.

StepProcedureRationale & Key Insights
1 Conditioning Condition a mixed-mode SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
2 Equilibration Equilibrate the cartridge with 1 mL of 2% formic acid in water.
3 Loading Load the acidified sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
4 Washing Wash with 1 mL of 2% formic acid in water to remove salts and polar interferences. Then, wash with 1 mL of methanol to remove lipids.
5 Elution Elute the acyl-CoA fraction with 1 mL of 5% ammonium hydroxide in 50:50 methanol:water.
6 Drying & Reconstitution Dry the eluate under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
FAQ 4: I am observing unexpected adducts in my spectrum (e.g., [M+Na]⁺, [M+K]⁺). How can I minimize them?

Answer:

The formation of adducts with alkali metals (sodium, potassium) is a common phenomenon in ESI-MS, especially for molecules like steroids that may not have readily ionizable functional groups.[11][12][13] While sometimes adduct formation can be used to enhance ionization, it often complicates spectra and reduces the intensity of the desired protonated molecule, [M+H]⁺.[11][14]

Sources of Adducts:

  • Glassware: Sodium can leach from glass containers.

  • Mobile Phase: Impurities in solvents or additives (e.g., formate salts) can be a source of cations.

  • Sample Matrix: Biological samples naturally contain high concentrations of sodium and potassium salts.

Minimization Strategies:

  • Use High-Purity Solvents and Additives: Always use LC-MS grade solvents and fresh additives.

  • Incorporate an Acidic Modifier: Adding a small amount of a proton source like formic acid (0.1%) or acetic acid to the mobile phase will promote the formation of the [M+H]⁺ ion over metal adducts.

  • Use Polypropylene Labware: Whenever possible, use polypropylene tubes and vials instead of glass to minimize sodium leaching.

  • Optimize ESI Source Conditions: Increasing the source temperature can sometimes help desolvate and reduce non-covalent adducts, though this should be done carefully to avoid thermal degradation of the analyte.

References

Technical Support Center: Synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical laboratory experience.

Introduction: The Chemistry of Steroidal Acyl-CoA Synthesis

The synthesis of this compound, a steroidal acyl-coenzyme A thioester, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. Thioesters, particularly acyl-CoA derivatives, are pivotal intermediates in numerous biochemical pathways, including steroid metabolism.[1][2] Their synthesis, however, can be challenging due to the lability of the thioester bond and the potential for side reactions.

This guide is structured to address the two primary stages of the synthesis:

  • Part A: Synthesis of the Carboxylic Acid Precursor: 20-methyl-3-oxopregna-4,17-dien-21-oic acid.

  • Part B: Conversion of the Carboxylic Acid to the Acyl-CoA Thioester.

Each section will feature frequently asked questions (FAQs) and detailed troubleshooting protocols to address specific issues you may encounter.

Part A: Synthesis of the Carboxylic Acid Precursor

A common and efficient route to the carboxylic acid precursor is the oxidation of the corresponding aldehyde, 20-methyl-3-oxopregna-4,17-dien-21-al.

Experimental Workflow: Oxidation of Aldehyde to Carboxylic Acid

Workflow_A Start Start: 20-methyl-3-oxopregna-4,17-dien-21-al Oxidation Oxidation (e.g., Jones Reagent, Pinnick Oxidation) Start->Oxidation Oxidant Workup Aqueous Workup & Extraction Oxidation->Workup Quench Purification Purification (Crystallization or Chromatography) Workup->Purification Crude Product End Product: 20-methyl-3-oxopregna-4,17-dien-21-oic acid Purification->End Pure Acid

Caption: Workflow for the synthesis of the carboxylic acid precursor.

FAQs and Troubleshooting: Carboxylic Acid Synthesis

Q1: My oxidation reaction is incomplete, and I still have starting aldehyde present. What could be the issue?

A1: Incomplete oxidation is a common problem and can stem from several factors:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent is critical. Ensure you are using a sufficient excess of the oxidant. For instance, with Jones reagent (CrO₃/H₂SO₄), the reaction requires careful titration to maintain oxidizing conditions.[3]

  • Degraded Oxidant: Some oxidizing agents are unstable. For example, the active species in a Pinnick oxidation (sodium chlorite) can decompose. Use freshly prepared or properly stored reagents.

  • Low Reaction Temperature: While many oxidations are exothermic, some require a specific temperature to proceed at an appreciable rate. Ensure your reaction is maintained at the optimal temperature.

  • Poor Solubility: The steroid starting material may have poor solubility in the reaction solvent, limiting its availability for reaction. Consider using a co-solvent system to improve solubility.

Troubleshooting Protocol: Optimizing the Oxidation Reaction

  • Verify Reagent Quality: Use a fresh batch of oxidizing agent. If using Jones reagent, ensure the characteristic orange-brown color is present.

  • Increase Oxidant Stoichiometry: Incrementally increase the molar equivalents of the oxidizing agent (e.g., in 0.1 equivalent steps) and monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Optimize Solvent System: If solubility is an issue, experiment with different solvent systems. For example, a mixture of acetone and water is common for Jones oxidations.

  • Adjust Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), while carefully monitoring for side product formation.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the oxidation?

A2: Steroid scaffolds contain multiple functional groups that can be susceptible to oxidation. Over-oxidation or side reactions are potential issues.

  • Choice of Oxidant: Milder and more selective oxidizing agents can prevent unwanted side reactions. The Pinnick oxidation (using sodium chlorite and a scavenger like 2-methyl-2-butene) is known for its high selectivity for aldehydes.[3]

  • Reaction Time: Prolonged reaction times can lead to the formation of degradation products. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • pH Control: The pH of the reaction mixture can influence the stability of both the starting material and the product. For example, some steroid systems are sensitive to strongly acidic or basic conditions.

Oxidizing AgentTypical ConditionsSelectivityReference
Jones Reagent CrO₃, H₂SO₄ in acetoneStrong, can oxidize alcohols[4]
Pinnick Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂OHighly selective for aldehydes[3]
Potassium Permanganate KMnO₄, in aqueous base or acidStrong, can cleave double bonds[4]

Part B: Conversion to this compound

The conversion of the carboxylic acid to its Coenzyme A thioester is typically achieved by activating the carboxylic acid, followed by nucleophilic attack by the thiol group of Coenzyme A. Carbodiimide coupling agents are frequently used for this transformation.

Experimental Workflow: Acyl-CoA Synthesis

Workflow_B Start Start: Steroidal Carboxylic Acid Activation Activation (e.g., DCC or EDC) Start->Activation Coupling Agent Coupling Coupling with Coenzyme A Activation->Coupling Activated Intermediate Purification Purification (RP-HPLC) Coupling->Purification Crude Product End Product: Steroidal Acyl-CoA Purification->End Pure Acyl-CoA

Caption: Workflow for the synthesis of the final acyl-CoA product.

FAQs and Troubleshooting: Acyl-CoA Synthesis

Q1: My coupling reaction has a very low yield. What are the likely causes?

A1: Low yields in acyl-CoA synthesis can be attributed to several factors:

  • Hydrolysis of the Thioester Product: The acyl-CoA thioester bond is susceptible to hydrolysis, especially under non-neutral pH conditions.[2] Workup and purification should be performed under mildly acidic conditions (pH 4-6) to minimize degradation.

  • Degradation of Coenzyme A: Coenzyme A is a complex molecule that can degrade, particularly through oxidation of the thiol group to form a disulfide. Use high-purity Coenzyme A and prepare solutions fresh.

  • Side Reactions of the Coupling Agent: Carbodiimides like Dicyclohexylcarbodiimide (DCC) can lead to the formation of a stable N-acylurea byproduct, which consumes the activated carboxylic acid intermediate and reduces the yield.[5]

  • Inefficient Activation: The activation of the sterically hindered carboxylic acid may be slow or incomplete.

Troubleshooting Protocol: Enhancing Coupling Efficiency

  • pH Control: Buffer the reaction mixture and maintain a pH between 4 and 6 during workup and purification.

  • Use High-Quality Reagents: Use fresh, high-purity Coenzyme A. Store it under inert gas if possible.

  • Optimize Coupling Conditions:

    • Consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to simplify the removal of the urea byproduct.[5]

    • The addition of N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) can suppress the formation of N-acylurea and improve the yield by forming a more reactive intermediate.[5]

  • Reaction Monitoring: Follow the progress of the reaction by HPLC to determine the optimal reaction time and avoid product degradation from prolonged exposure to coupling agents.

Q2: How do I effectively purify the final this compound product?

A2: Purification of acyl-CoA thioesters is most effectively achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Method: Reversed-phase ion-pair chromatography is a common and effective method for the analysis and purification of acyl-CoA thioesters.

  • Stationary Phase: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., ammonium acetate or phosphate buffer) at a slightly acidic pH (4-6) is commonly employed.

  • Detection: The product can be detected by UV absorbance, typically around 260 nm due to the adenine moiety of Coenzyme A.

Representative HPLC Conditions:

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 50 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 260 nm

Q3: I am concerned about the stability of my final product. How should I store it?

A3: Acyl-CoA thioesters are sensitive to hydrolysis and oxidation. Proper storage is crucial for maintaining their integrity.

  • Storage Conditions: Store the purified product as a lyophilized powder or in a buffered aqueous solution (pH 4-6) at -80 °C.

  • Aliquotting: To avoid repeated freeze-thaw cycles, which can lead to degradation, store the product in small, single-use aliquots.

  • Inert Atmosphere: For long-term storage of the lyophilized powder, consider storing it under an inert atmosphere (e.g., argon or nitrogen).

References

Technical Support Center: Navigating the Challenges of Steroidal Acyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with steroidal acyl-CoAs. In my years in the field, I've seen firsthand how these fascinating yet finicky molecules can present significant experimental hurdles. Their unique combination of a bulky, hydrophobic steroid nucleus and a large, polar, and chemically labile Coenzyme A (CoA) moiety makes them a class of their own.

This guide is designed to be a practical resource, moving beyond textbook protocols to address the real-world challenges you face at the bench. We will explore the "why" behind the methods, empowering you to troubleshoot effectively and generate robust, reproducible data. Consider this your direct line to field-proven insights for mastering the synthesis, purification, and analysis of steroidal acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: Why are my steroidal acyl-CoA standards and samples degrading so quickly?

A: The primary culprit is the high-energy thioester bond that links the steroidal acid to Coenzyme A.[1] This bond is inherently unstable and susceptible to several degradation pathways:

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, a reaction that is significantly accelerated in alkaline (pH > 7.0) and strongly acidic (pH < 4.0) conditions.[2]

  • Enzymatic Degradation: Biological samples are rich in acyl-CoA thioesterases (ACOTs), enzymes that rapidly cleave the thioester bond.[2][3] Unless these enzymes are immediately and effectively inactivated during sample preparation, you will experience significant analyte loss.

  • Oxidation: The free thiol group on Coenzyme A can oxidize, leading to the formation of CoA disulfides, which can complicate analysis.[4]

For maximum stability in aqueous solutions, maintaining a slightly acidic pH of 4.0 to 6.8 is critical.[2]

Q2: What are the most critical factors for achieving a good yield in steroidal acyl-CoA synthesis?

A: Successful synthesis hinges on two main principles: maintaining anhydrous conditions and choosing an appropriate activation method for the steroidal carboxylic acid.

  • Anhydrous Conditions: Water will readily hydrolyze both the activated intermediate and the final thioester product. Therefore, using anhydrous solvents and meticulously dried glassware is non-negotiable.

  • Activation Method: The steroidal carboxylic acid must be "activated" to react with the thiol group of CoA. Common methods include conversion to an acid chloride or the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).[5] The choice depends on the specific steroid's structure and potential for side reactions.

  • Purification Strategy: Purification must be performed promptly after synthesis, under conditions that preserve the thioester bond, typically involving reversed-phase HPLC with an acidic mobile phase.[6][7]

Q3: What is the proper way to store steroidal acyl-CoA standards and biological extracts?

A: Proper storage is absolutely essential to prevent degradation and ensure the integrity of your results.

  • Long-Term Storage: For long-term stability, samples should be stored as dry pellets or lyophilized powders at -80°C.[2] If storing in solution is unavoidable, use a slightly acidic buffer (e.g., pH 5.0-6.0), flash-freeze aliquots in liquid nitrogen, and store at -80°C.[4] Avoid repeated freeze-thaw cycles.

  • Short-Term Storage (Autosampler): When in an LC-MS autosampler, samples should be maintained at a low temperature (e.g., 4°C).[8] Even under these conditions, degradation can occur over a 24-hour period.[9] It is always best to analyze samples as quickly as possible after preparation. Reconstituting dried extracts in a solvent like methanol can improve stability compared to purely aqueous solutions.[2][9]

Troubleshooting Guide

This section addresses common problems encountered during the experimental workflow, from synthesis to analysis.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low or No Yield During Synthesis 1. Moisture Contamination: Presence of water is hydrolyzing reagents or the product.Ensure all glassware is oven-dried. Use anhydrous solvents (<50 ppm H₂O). Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
2. Inefficient Carboxylic Acid Activation: The steroidal acid is not being converted to a reactive intermediate.Try a different coupling reagent (e.g., switch from DCC to a water-soluble carbodiimide like EDC). Alternatively, convert the steroidal acid to its acid chloride form before reacting with CoA.
3. Degradation During Workup: The product is being hydrolyzed during extraction or purification steps.Keep all solutions ice-cold. Use slightly acidic buffers (pH ~5.0) for any aqueous washes. Proceed immediately to purification after the reaction is complete.
Poor Peak Shape in HPLC (Tailing, Broadening) 1. Interaction with Metal Surfaces: The phosphate and thiol groups of CoA can chelate metal ions in the HPLC system (stainless steel tubing, frits), causing peak tailing.Use a biocompatible PEEK or MP35N flow path. Consider using a column specifically designed for nucleotide analysis, which often have metal-free hardware.
2. On-Column Degradation: The mobile phase pH is too high, causing hydrolysis during the chromatographic run.Maintain an acidic mobile phase. A common choice is an ammonium acetate or ammonium formate buffer at a pH between 4.5 and 6.5.[7][10]
3. Secondary Interactions with Silica: The highly polar CoA moiety can have secondary interactions with residual silanol groups on the stationary phase.Use a high-quality, end-capped C18 or C8 column. Ensure the mobile phase contains a sufficient concentration of buffer salts (~10-20 mM) to shield silanol interactions.
Weak or Unstable Signal in Mass Spectrometry 1. Poor Ionization Efficiency: The large, amphipathic nature of steroidal acyl-CoAs can lead to the formation of aggregates in solution, which ionize poorly in ESI-MS.[8]Optimize ESI source parameters (e.g., spray voltage, gas flow, capillary temperature).[7][8] Ensure the mobile phase composition at the point of elution promotes efficient desolvation.
2. Ion Suppression: In complex biological samples, highly abundant lipids like phospholipids can co-elute and suppress the ionization of your target analyte.[8]Improve chromatographic separation to resolve the steroidal acyl-CoA from interfering matrix components.[11] Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove bulk lipids.[12]
3. In-Source Fragmentation/Degradation: The molecule may be unstable under the conditions in the mass spectrometer's source.Use the gentlest possible source conditions. A characteristic neutral loss of 507 Da (corresponding to 3'-phosphoadenosine diphosphate) is a hallmark of acyl-CoA fragmentation and can be used for targeted analysis.[8][9][13]
Inconsistent Quantification Results 1. Analyte Degradation in Autosampler: Samples are degrading while waiting for injection.Minimize the time samples spend in the autosampler. If a long sequence is necessary, ensure the autosampler is kept at 4°C and consider interspersing standards to monitor for signal drift.[8]
2. Lack of an Appropriate Internal Standard: Sample preparation and matrix effects can cause variability that is not accounted for.The gold standard is to use a stable isotope-labeled (e.g., ¹³C or ¹⁵N) version of your specific steroidal acyl-CoA. If unavailable, use a closely related acyl-CoA with a different chain length that is not present in the sample.[8]
3. Non-Linearity at High Concentrations: At high concentrations, acyl-CoAs can self-aggregate, leading to a non-linear detector response.Ensure your calibration curve covers the expected concentration range of your samples. If necessary, dilute samples to fall within the linear range of the assay.

Key Experimental Protocols

Protocol 1: General Method for Synthesis of Choloyl-CoA

This protocol describes a general method for synthesizing a bile acid-CoA, using cholic acid as an example, via a mixed anhydride intermediate.

Materials:

  • Cholic Acid

  • Triethylamine (TEA), anhydrous

  • Ethyl Chloroformate

  • Coenzyme A, free acid

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate solution, 5% (w/v), ice-cold

  • HPLC-grade water and acetonitrile

  • Formic acid

Procedure:

  • Preparation: Under an argon atmosphere, dissolve cholic acid (1 equivalent) in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Activation: Add anhydrous TEA (1.1 equivalents) to the solution. Stir for 5 minutes. Slowly add ethyl chloroformate (1.1 equivalents) dropwise. A white precipitate (triethylammonium chloride) will form. Let the reaction proceed at 0°C for 30 minutes.

  • CoA Coupling: In a separate flask, dissolve Coenzyme A free acid (1.2 equivalents) in ice-cold 5% sodium bicarbonate solution.

  • Reaction: Slowly add the CoA solution to the activated cholic acid mixture. Stir vigorously at 0°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 3 hours.

  • Quenching: The reaction is typically quenched by proceeding directly to purification. Acidify the mixture to pH ~5.0 with formic acid just before injection.

  • Purification: Purify the crude product immediately by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% formic acid.

  • Verification: Collect fractions and confirm the product identity and purity using LC-MS/MS, looking for the correct precursor ion and the characteristic neutral loss of 507 Da.[10] Pool pure fractions and lyophilize for storage.

Protocol 2: Quantification of Steroidal Acyl-CoAs by LC-MS/MS

This protocol outlines a method for the sensitive quantification of steroidal acyl-CoAs from biological samples using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Sample Extraction:

    • Flash-freeze tissue or cell pellets in liquid nitrogen to halt enzymatic activity.

    • Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 2:2:1 acetonitrile/methanol/water).[14] This mixture simultaneously extracts metabolites and precipitates proteins.

    • Include an appropriate internal standard in the extraction buffer.[8]

    • Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

    • Collect the supernatant and dry it completely under a stream of nitrogen or using a vacuum concentrator.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a suitable solvent. A solution of 50% methanol in an acidic aqueous buffer (e.g., 50 mM ammonium acetate, pH 5.0) often provides a good balance of solubility and stability.[9]

  • LC Separation:

    • Inject the reconstituted sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Use a binary solvent system:

      • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

      • Mobile Phase B: Acetonitrile.

    • Run a gradient from low to high organic content to elute the steroidal acyl-CoAs. A typical gradient might be 5% B to 95% B over 10-15 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification.[10]

    • MRM Transition: For each steroidal acyl-CoA, monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion. The most common and sensitive transition involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[8][10]

      • Example for Choloyl-CoA ([M+H]⁺ ≈ 1158.5): Q1: 1158.5 -> Q3: 651.5

Appendices

Data Summary Table

The stability of acyl-CoAs is highly dependent on experimental conditions. The table below summarizes key parameters for maintaining sample integrity, based on published stability studies.

Parameter Condition Rationale / Finding Reference
pH for Extraction 4.9Inhibits thioesterase activity and minimizes chemical hydrolysis.[2]
pH for Storage/Analysis 4.0 - 6.8The thioester bond is most stable in this slightly acidic range.[2]
Extraction Temperature 4°C (On Ice)Minimizes enzymatic degradation and slows chemical hydrolysis.[2]
Storage Temperature -80°CEssential for long-term stability, especially for dry pellets or flash-frozen aliquots.[2][15]
Autosampler Stability (24h at 4°C) Reconstituted in MethanolMethanol showed better stability for acyl-CoAs over 24 hours compared to purely aqueous solutions.[9]
Diagrams

Below are graphical representations of a typical workflow and a relevant biological pathway involving steroidal acyl-CoAs.

Workflow for Steroidal Acyl-CoA Analysis cluster_synthesis Synthesis & Purification cluster_sample_prep Biological Sample Prep cluster_analysis Analysis Synthesis Chemical Synthesis Purification HPLC Purification Synthesis->Purification Lyophilization Lyophilization Purification->Lyophilization Reconstitution Reconstitution Lyophilization->Reconstitution Standard Prep Homogenization Homogenization in Extraction Buffer Centrifugation Centrifugation Homogenization->Centrifugation Drying Supernatant Drying Centrifugation->Drying Drying->Reconstitution Sample Prep LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing LCMS->Data Bile Acid Conjugation Pathway Cholesterol Cholesterol PrimaryBA Primary Bile Acids (Cholic Acid, CDCA) Cholesterol->PrimaryBA Enzyme1 CYP7A1 (Rate-limiting step) SteroidalAcylCoA Bile Acyl-CoA (e.g., Choloyl-CoA) PrimaryBA->SteroidalAcylCoA Enzyme2 BACS / VLCS (Bile Acid-CoA Synthetase) ConjugatedBA Conjugated Bile Acids (Glyco/Tauro-conjugates) SteroidalAcylCoA->ConjugatedBA Enzyme3 BAAT (Bile acid-CoA:amino acid N-acyltransferase) AminoAcids Glycine or Taurine AminoAcids->ConjugatedBA CoA Coenzyme A CoA->SteroidalAcylCoA

References

Technical Support Center: Quality Control of Synthetic 20-Methyl-3-Oxopregna-4,17-Dien-21-Oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quality control of synthetic 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the integrity and purity of your synthesized compound. Our approach is grounded in scientific expertise and field-proven insights to support your experimental success.

Introduction to Quality Control for a Novel Synthetic Steroid

This compound is a complex synthetic steroid with significant therapeutic potential. Rigorous quality control (QC) is paramount to ensure its identity, purity, and stability, which are critical for reproducible research and preclinical development. This guide will walk you through the essential analytical techniques and provide practical solutions to common challenges encountered during QC testing.

A multi-faceted analytical approach is necessary for the comprehensive characterization of this molecule. High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment and quantification.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) provides invaluable data on impurity profiling and molecular weight confirmation.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation.[5][6][7] Finally, Elemental Analysis confirms the elemental composition of the synthesized compound.[][9] Stability testing is also crucial to determine the compound's shelf-life and appropriate storage conditions.[][11][12]

Visualizing the QC Workflow

The following diagram illustrates a typical quality control workflow for synthetic this compound.

QC Workflow cluster_0 Initial Synthesis & Purification cluster_1 Comprehensive Quality Control Analysis cluster_2 Stability Assessment cluster_3 Final Product Disposition Synthesis Crude Synthetic Product Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC HPLC Analysis (Purity & Quantification) Purification->HPLC LCMS LC-MS Analysis (Impurity Profiling & MW Confirmation) Purification->LCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA Release Release for Further Studies HPLC->Release Meets Specification Repurify Repurification or Resynthesis HPLC->Repurify Fails Specification LCMS->Release Meets Specification LCMS->Repurify Fails Specification NMR->Release Meets Specification EA->Release Meets Specification Stability Stability Testing (Forced Degradation & Long-Term) Release->Stability

Caption: A typical quality control workflow for a synthetic steroid.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for assessing the purity of this compound and quantifying it. A well-developed HPLC method should be able to separate the main compound from any process-related impurities and degradation products.[13]

Frequently Asked Questions (FAQs) - HPLC
  • Q1: What is a suitable starting point for developing an HPLC method for this compound?

    • A1: Given the steroidal backbone, a reversed-phase HPLC method is a good starting point.[1] We recommend a C18 column with a gradient elution using a mobile phase of acetonitrile and water. The exact gradient and column dimensions will depend on the complexity of the impurity profile. A diode-array detector (DAD) is useful for monitoring at multiple wavelengths to ensure all impurities are detected.

  • Q2: My main peak is showing significant tailing. What could be the cause and how can I fix it?

    • A2: Peak tailing in HPLC is a common issue and can have several causes.[14][15] For basic compounds, it can be due to interactions with residual silanol groups on the silica-based column packing.[15] To mitigate this, you can try operating at a lower pH (if the compound is stable) to protonate the silanols, or use a column with end-capping.[16] Another cause could be column overload; try injecting a smaller sample amount to see if the peak shape improves.[14]

  • Q3: I am seeing new, small peaks in my chromatogram after my sample has been sitting on the autosampler. What is happening?

    • A3: This suggests that your compound may be degrading in the sample solvent. It is crucial to assess the stability of your compound in the chosen solvent. Consider using a different solvent, keeping the autosampler tray cooled, or performing the analysis immediately after sample preparation. Stability testing of the API is essential to understand its degradation pathways.[]

Troubleshooting Guide - HPLC
Issue Potential Cause(s) Recommended Solution(s)
Peak Fronting Sample overload; sample solvent stronger than mobile phase.Reduce the concentration of the injected sample. Ensure the sample is dissolved in a solvent weaker than or equal in strength to the initial mobile phase.[14][17]
Split Peaks Partially blocked column frit; column void.Replace the column inlet frit. If a void is suspected, reverse-flush the column (if permissible by the manufacturer).[16][17]
Baseline Drift Column not equilibrated; mobile phase composition changing; detector lamp aging.Ensure the column is fully equilibrated with the mobile phase before injection. Check for leaks in the pump and ensure proper mobile phase mixing. Replace the detector lamp if necessary.
Ghost Peaks Contamination in the mobile phase, injector, or column.Use high-purity solvents and freshly prepared mobile phase. Flush the injector and column with a strong solvent.
Protocol: Purity Determination by HPLC
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Degas both mobile phases by sonication or helium sparging.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition (50:50 Water:Acetonitrile).

  • Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Integrate all peaks and calculate the purity by the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a powerful tool for confirming the molecular weight of your synthesized compound and for identifying and characterizing impurities.[4][18] This is particularly important for understanding the byproducts of your synthesis and any potential degradants.[19]

Frequently Asked Questions (FAQs) - LC-MS
  • Q1: What ionization technique is most suitable for this compound?

    • A1: Electrospray ionization (ESI) is generally a good choice for steroids and other moderately polar molecules.[18] It is a soft ionization technique that typically produces the protonated molecule [M+H]+ in positive ion mode, which is ideal for molecular weight confirmation.

  • Q2: I am not seeing the expected molecular ion peak. What should I check?

    • A2: First, ensure your mass spectrometer is properly calibrated. Check your LC method to confirm that the compound is eluting and not being lost in the system. The choice of mobile phase additives can significantly impact ionization efficiency; consider adding a small amount of formic acid or ammonium formate to the mobile phase to promote protonation.[2] Also, check for the possibility of adduct formation (e.g., [M+Na]+, [M+K]+).

  • Q3: How can I use LC-MS to identify an unknown impurity?

    • A3: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which can be used to determine the elemental composition of the impurity. Tandem mass spectrometry (MS/MS) can be used to fragment the impurity and obtain structural information. By comparing the fragmentation pattern to that of the parent compound and considering the synthetic route, you can often deduce the structure of the impurity.[4]

Troubleshooting Guide - LC-MS
Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity Poor ionization; sample degradation in the source; ion suppression.Optimize ionization source parameters (e.g., capillary voltage, gas flow). Check for co-eluting matrix components that could cause ion suppression. Ensure the mobile phase is compatible with ESI.
Mass Inaccuracy Instrument out of calibration; space charge effects.Recalibrate the mass spectrometer. If the signal is too intense, dilute the sample.
Multiple Adducts Presence of salts in the sample or mobile phase.Use high-purity solvents and additives. If possible, desalt the sample before analysis.
Protocol: Molecular Weight Confirmation and Impurity Profiling by LC-MS
  • LC Conditions:

    • Use the same LC method as described for HPLC analysis to ensure correlation of peaks.

  • MS Conditions (ESI-Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 350 °C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-1000

  • Analysis:

    • Inject the sample at a concentration of approximately 10 µg/mL.

    • Acquire full scan data to confirm the molecular weight of the main peak.

    • Analyze the mass spectra of any impurity peaks to aid in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of your synthesized compound.[7][20] Both 1H and 13C NMR are essential, and 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[5]

Frequently Asked Questions (FAQs) - NMR
  • Q1: My 1H NMR spectrum is very complex in the aliphatic region. How can I simplify it?

    • A1: The overlapping signals in the steroid backbone are common.[5] Running the spectrum on a higher field instrument (e.g., 600 MHz or higher) will improve spectral dispersion. 2D NMR experiments such as COSY and TOCSY are invaluable for tracing out the spin systems and assigning the protons.

  • Q2: I have an unexpected peak in my 1H NMR spectrum. Could it be a solvent residue?

    • A2: It is very likely. Always check the chemical shifts of common NMR solvents. If you are using a deuterated solvent from a new bottle, it is good practice to run a blank spectrum of the solvent itself.

  • Q3: How can I confirm the stereochemistry of my compound using NMR?

    • A3: Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, are crucial for determining spatial proximities of protons and thus the stereochemistry of the molecule.[7] The coupling constants (J-values) between protons can also provide valuable information about their dihedral angles.[5]

Troubleshooting Guide - NMR
Issue Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Low sample concentration; insufficient number of scans.Increase the sample concentration if possible. Increase the number of scans.
Broad Peaks Presence of paramagnetic impurities; sample aggregation; poor shimming.Filter the sample if it is not fully dissolved. Ensure the sample is at an appropriate concentration to avoid aggregation. Re-shim the instrument.
Phasing Problems Incorrect phasing parameters; long acquisition time with temperature fluctuations.Manually re-phase the spectrum. Ensure the instrument is thermally stable.
Protocol: Structural Confirmation by NMR
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Filter the solution into a clean NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum.

    • Acquire a 13C NMR spectrum.

    • If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC, NOESY).

  • Data Analysis:

    • Process the spectra (Fourier transform, phasing, baseline correction).

    • Integrate the 1H NMR spectrum to determine the relative number of protons for each signal.

    • Assign the chemical shifts of all protons and carbons by analyzing the 1D and 2D spectra.

    • Confirm the structure by ensuring all observed correlations are consistent with the expected structure of this compound.

Elemental Analysis

Elemental analysis provides the percentage of carbon, hydrogen, and other elements (like sulfur from the CoA moiety) in your compound. This is a fundamental test to confirm the empirical formula of your synthesized molecule.[9]

Frequently Asked Questions (FAQs) - Elemental Analysis
  • Q1: My elemental analysis results are off by more than 0.4% from the theoretical values. What could be the reason?

    • A1: The most common reasons for inaccurate elemental analysis are the presence of impurities (including residual solvent or water) or incomplete combustion of the sample.[] Ensure your sample is thoroughly dried and free of any residual solvents. If the problem persists, it may indicate that the purity of your compound is lower than expected.

  • Q2: How much sample is required for elemental analysis?

    • A2: Typically, 2-5 mg of a homogenous, dry sample is required. It is best to consult with the analytical facility performing the analysis for their specific requirements.

Troubleshooting Guide - Elemental Analysis
Issue Potential Cause(s) Recommended Solution(s)
Inconsistent Results between Duplicates Sample inhomogeneity.Ensure the sample is well-mixed and homogenous before weighing.
Low Carbon and Hydrogen Values Incomplete combustion; presence of inorganic impurities.Ensure the sample is finely powdered. Check for any inorganic salts that may have been carried through the purification.
High Values for All Elements Weighing error.Re-weigh the sample carefully.
Protocol: Elemental Composition Confirmation
  • Sample Preparation:

    • Dry the purified compound under high vacuum for at least 24 hours to remove any residual solvents and water.

    • Accurately weigh the required amount of sample into a tin capsule.

  • Analysis:

    • Submit the sample to an elemental analysis facility for combustion analysis.

  • Data Interpretation:

    • Compare the experimentally determined percentages of C, H, N, and S to the theoretical values calculated from the empirical formula of this compound. The results should be within ±0.4% of the theoretical values.

Summary of Quality Control Specifications

The following table provides a hypothetical, yet typical, set of specifications for the release of a batch of this compound for research purposes.

Test Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity 1H NMRSpectrum conforms to the structure
Identity LC-MS[M+H]+ corresponds to the theoretical molecular weight ± 5 ppm
Purity HPLC (254 nm)≥ 98.0%
Elemental Analysis CombustionC, H, N, S ± 0.4% of theoretical values
Residual Solvents GC-HSAs per ICH Q3C guidelines

Stability Testing

Stability testing is performed to understand how the quality of the compound changes over time under the influence of environmental factors such as temperature, humidity, and light.[21][22] This includes forced degradation studies and long-term stability studies.[12]

Forced Degradation Workflow

Forced Degradation Workflow cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Acid Acid Hydrolysis (e.g., 0.1M HCl) Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Analysis Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analysis Thermal Thermal Stress (e.g., 60°C) Thermal->Analysis Photo Photolytic Stress (e.g., UV/Vis light) Photo->Analysis Evaluation Identify Degradation Products and Assess Purity Analysis->Evaluation Start Pristine API Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo

Caption: Workflow for forced degradation studies.

Forced degradation studies help to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[22] Long-term stability studies are conducted under recommended storage conditions to establish a re-test period or shelf life.[11]

References

Validation & Comparative

A Comparative Guide to Steroid Precursors: Evaluating 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA in the Landscape of Steroidogenesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of steroid hormone synthesis, the choice of precursor is a critical decision that dictates the efficiency, specificity, and ultimate yield of the desired bioactive steroid. While endogenous precursors such as pregnenolone, progesterone, and dehydroepiandrosterone (DHEA) are well-established starting points in human steroidogenesis, the advent of synthetic biology and microbial biotransformation has introduced novel, synthetic precursors with potentially advantageous properties. This guide provides an in-depth comparison of the synthetic precursor, 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, with its naturally occurring counterparts, offering insights into its potential role in steroid synthesis and providing a framework for its experimental evaluation.

Introduction to Steroidogenesis: A Symphony of Enzymes and Precursors

Steroidogenesis is the biological process by which steroids are generated from cholesterol and subsequently converted into a vast array of signaling molecules that regulate a multitude of physiological processes.[1] This intricate metabolic network is orchestrated by a series of enzymes, primarily belonging to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families.[2] The efficiency of this network is not only dependent on enzyme activity but also on the availability and structure of precursor molecules.

The classical steroidogenic pathway begins with the conversion of cholesterol to pregnenolone, a rate-limiting step that occurs in the mitochondria.[3] From this central precursor, the pathway branches to produce progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens.[1]

The Key Players: A Look at Established Steroid Precursors

Before delving into the specifics of this compound, it is essential to understand the roles of the primary endogenous steroid precursors.

  • Pregnenolone (P5): Often referred to as the "mother of all steroid hormones," pregnenolone is the initial product of cholesterol side-chain cleavage.[4] It serves as the primary substrate for the synthesis of all other steroid hormones.

  • Progesterone (P4): Synthesized from pregnenolone, progesterone is a crucial hormone for the menstrual cycle and pregnancy.[1] It also acts as a key intermediate in the production of corticosteroids, androgens, and estrogens.

  • Dehydroepiandrosterone (DHEA): Produced primarily in the adrenal glands, DHEA and its sulfated form (DHEAS) are the most abundant circulating steroid hormones in humans.[5] They are important precursors to androgens and estrogens, particularly in peripheral tissues.[5]

The conversion of these precursors to downstream active hormones is a well-characterized process, providing a robust baseline for comparison with novel synthetic precursors.

Unveiling a Synthetic Contender: this compound

This compound is a steroidal acyl-CoA, a synthetic compound not typically found in the human steroidogenic pathway. Its structure suggests it is designed as a C22 steroid intermediate, a class of precursors that has garnered significant interest in the microbial production of steroid-based drugs.[2][6] The presence of the coenzyme A (CoA) thioester at the C-21 position indicates its potential to directly enter metabolic pathways involving acyl-CoA intermediates, bypassing earlier enzymatic steps.

Structural and Functional Comparison
FeaturePregnenoloneProgesteroneDHEAThis compound
Origin Endogenous, from cholesterolEndogenous, from pregnenoloneEndogenous, from pregnenoloneSynthetic/Microbial
Chemical Class C21 SteroidC21 SteroidC19 SteroidC22 Steroidal Acyl-CoA
Key Structural Features 3β-hydroxyl, Δ5 double bond3-keto, Δ4 double bond3β-hydroxyl, Δ5 double bond, 17-keto3-keto, Δ4 and Δ17 double bonds, 20-methyl, 21-oyl-CoA
Entry Point into Steroidogenesis Beginning of the pathwayDownstream of pregnenoloneDownstream of pregnenolonePotentially mid-pathway, at the level of acyl-CoA metabolism
Potential Advantages Natural precursor for all steroid classesDirect precursor to corticosteroids and androgensKey precursor for peripheral androgen and estrogen synthesisMay bypass early enzymatic steps; potential for targeted synthesis in microbial systems
Potential Disadvantages Requires multiple enzymatic steps for conversionLimited to downstream pathwaysLess direct precursor for corticosteroidsUncharacterized metabolic fate and biological activity in vivo

Hypothetical Metabolic Pathway and Performance Considerations

Given the structure of this compound, we can propose a hypothetical metabolic pathway, particularly in the context of microbial biotransformation by organisms such as Mycolicibacterium, which are known for their robust steroid metabolism capabilities.[6][7]

Caption: Hypothetical metabolic conversion of this compound.

The presence of the Δ17 double bond and the acyl-CoA group suggests that this precursor could be a substrate for enzymes that cleave the C17 side chain, potentially leading directly to the formation of androstenedione (AD), a key C19 steroid intermediate.[6] This would be a significant advantage, as it would bypass several enzymatic steps required for the conversion of pregnenolone or progesterone to androstenedione.

However, the 20-methyl group introduces a structural modification that could impact enzyme recognition and catalytic efficiency. The performance of this synthetic precursor would depend on its affinity for and turnover by the relevant steroidogenic enzymes.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of this compound with other steroid precursors, a series of in vitro experiments are necessary.

In Vitro Steroidogenesis Assay using H295R Cells

The human adrenocortical carcinoma cell line H295R is a well-established model for studying steroidogenesis as it expresses most of the key enzymes of the pathway.[8][9]

Objective: To compare the production of key steroid hormones (e.g., cortisol, aldosterone, androstenedione, testosterone, and estradiol) from this compound, pregnenolone, progesterone, and DHEA.

Methodology:

  • Cell Culture: Culture H295R cells in a suitable medium (e.g., DMEM/F12 supplemented with serum and growth factors) to 80-90% confluency in 24-well plates.

  • Precursor Treatment: Replace the culture medium with a serum-free medium containing a known concentration (e.g., 10 µM) of each precursor (this compound, pregnenolone, progesterone, DHEA) or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a defined period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Sample Collection: Collect the cell culture supernatant.

  • Steroid Extraction: Perform a liquid-liquid extraction of the steroids from the supernatant using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Quantification by LC-MS/MS: Analyze the extracted steroids using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][10]

Caption: Workflow for the in vitro H295R steroidogenesis assay.

Enzymatic Conversion Assays

To investigate the direct interaction of this compound with specific steroidogenic enzymes, individual enzyme assays can be performed.

Objective: To determine the kinetic parameters (Km and Vmax) of key steroidogenic enzymes (e.g., CYP17A1, HSD3B2) for this compound and compare them to those for natural substrates.

Methodology:

  • Enzyme Source: Use recombinant human enzymes expressed in a suitable system (e.g., bacteria or yeast) or microsomes isolated from steroidogenic tissues.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, a cofactor (e.g., NADPH for CYP enzymes, NAD+ for HSD enzymes), and varying concentrations of the substrate (this compound or the natural substrate).

  • Incubation: Incubate the reaction mixture at 37°C for a time course determined to be in the linear range of the reaction.

  • Reaction Termination and Extraction: Stop the reaction and extract the steroid products.

  • Quantification: Analyze the product formation using LC-MS/MS.

  • Kinetic Analysis: Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Steroid Production in H295R Cells (ng/mL, mean ± SD)

SteroidVehicle ControlPregnenolone (10 µM)Progesterone (10 µM)DHEA (10 µM)This compound (10 µM)
Cortisol
Androstenedione
Testosterone
Estradiol

Table 2: Kinetic Parameters of Steroidogenic Enzymes

EnzymeSubstrateKm (µM)Vmax (pmol/min/mg protein)
CYP17A1 (17α-hydroxylase) Pregnenolone
Progesterone
This compound
HSD3B2 Pregnenolone
DHEA
This compound

Conclusion: A Promising but Uncharted Territory

This compound represents a departure from traditional steroid precursors, offering a potential shortcut in the synthesis of valuable C19 steroids. Its design as a C22 acyl-CoA derivative is particularly relevant in the context of microbial biotransformation, where engineered metabolic pathways can be tailored to utilize such novel substrates.[6]

However, the lack of published experimental data on its biological activity and metabolic fate necessitates a cautious yet optimistic perspective. The proposed experimental workflows provide a robust framework for its comprehensive evaluation. By directly comparing its performance against well-established precursors like pregnenolone, progesterone, and DHEA, researchers can elucidate its potential as a valuable tool in steroid research and the development of novel steroid-based therapeutics. The journey to fully understand the capabilities of this synthetic precursor is just beginning, and it is one that holds considerable promise for the future of steroid synthesis.

References

A Comparative Guide to the Metabolic Validation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the role of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA in metabolic pathways. We will explore its hypothesized function as an intermediate in bacterial steroid degradation and present a detailed comparison with other key steroid molecules. The experimental protocols outlined herein are designed to provide robust, reproducible data for a definitive characterization of this novel acyl-CoA thioester.

Introduction: The Enigmatic Role of a Pregnane Derivative

Steroid metabolism is a cornerstone of both eukaryotic and prokaryotic biology. While the biosynthetic pathways of hormones like progesterone and testosterone in mammals are well-documented, the bacterial catabolism of the steroid nucleus is an area of ongoing discovery with significant biotechnological implications.[1][2] Within this context, this compound emerges as a molecule of interest. Its structure, featuring a 3-oxo-Δ4-steroid core common to many bioactive steroids and a C-17 side chain activated as a CoA thioester, strongly suggests its involvement as an intermediate in a steroid degradation pathway, likely of bacterial origin.[3][4]

This guide will operate on the central hypothesis that this compound is a substrate for the enzyme enoyl-CoA hydratase, a key player in the β-oxidation of steroid side chains.[5][6][7] We will detail the methodologies to test this hypothesis and compare its metabolic fate to that of foundational steroid precursors, pregnenolone and progesterone.

Hypothesized Metabolic Pathway

The degradation of steroids by bacteria often proceeds through the opening of the steroid rings, a process initiated after side-chain cleavage.[1][2] The conversion of the C-17 side chain into a CoA thioester is a critical activation step for its subsequent degradation via a β-oxidation-like mechanism. We propose that this compound is an intermediate in such a pathway. The double bond at C-17(20) makes it a prime candidate for an enoyl-CoA hydratase, which would catalyze the addition of water across this bond.

G cluster_0 Hypothesized Bacterial Steroid Side-Chain Degradation Pregnane_Derivative Pregnane Derivative with C-17 Side Chain Acyl_CoA_Synthetase Acyl-CoA Synthetase Pregnane_Derivative->Acyl_CoA_Synthetase ATP, CoA Target_Molecule This compound Acyl_CoA_Synthetase->Target_Molecule Enoyl_CoA_Hydratase Enoyl-CoA Hydratase Target_Molecule->Enoyl_CoA_Hydratase H₂O Hydrated_Intermediate 20-methyl-17-hydroxy-3-oxopregn-4-en-21-oyl-CoA Enoyl_CoA_Hydratase->Hydrated_Intermediate Further_Degradation Further β-oxidation (Thiolase Action) Hydrated_Intermediate->Further_Degradation

Caption: Hypothesized metabolic step for this compound.

Experimental Validation: A Multi-pronged Approach

To rigorously validate the metabolic role of this compound, a combination of in vitro enzymatic assays, cell-based models, and high-sensitivity mass spectrometry is recommended.

In Vitro Enzymatic Assay

The most direct method to test our hypothesis is to reconstitute the proposed reaction in vitro using a purified enoyl-CoA hydratase. Bacterial MaoC family enoyl-CoA hydratases are known to be involved in steroid catabolism and are excellent candidates for this assay.[6]

Objective: To determine if this compound is a substrate for a purified enoyl-CoA hydratase and to determine the kinetic parameters of the reaction.

Experimental Protocol:

  • Enzyme Expression and Purification:

    • Clone the gene for a candidate enoyl-CoA hydratase (e.g., from Rhodococcus jostii or Mycobacterium tuberculosis) into an expression vector.[6]

    • Express the protein in E. coli and purify using affinity and size-exclusion chromatography.

    • Verify purity and concentration using SDS-PAGE and a Bradford assay.

  • Enzymatic Reaction:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Set up reactions containing the purified enzyme (e.g., 1-5 µM), and this compound at varying concentrations (e.g., 1-100 µM).

    • Initiate the reaction by adding the substrate.

    • Incubate at an optimal temperature (e.g., 30°C) for various time points (e.g., 0, 5, 15, 30 minutes).

    • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Analysis by LC-MS/MS:

    • Centrifuge the quenched reactions to pellet the precipitated protein.

    • Analyze the supernatant using a high-resolution mass spectrometer coupled with liquid chromatography to quantify the disappearance of the substrate and the appearance of the hydrated product.[8]

Data Presentation:

Substrate Concentration (µM)Initial Velocity (µM/min)
1Experimental Value
5Experimental Value
10Experimental Value
25Experimental Value
50Experimental Value
100Experimental Value

This data would be used to generate a Michaelis-Menten plot and determine Km and Vmax values.

Cell-Based Assay

To understand the metabolic fate of this compound in a biological context, a cell-based assay is essential. A bacterial strain known for steroid degradation, such as Comamonas testosteroni or a genetically modified strain of E. coli expressing the relevant enzymes, would be an appropriate model.[4]

Objective: To track the conversion of this compound into downstream metabolites in a whole-cell system.

Experimental Protocol:

  • Cell Culture and Treatment:

    • Grow the selected bacterial strain to mid-log phase in a suitable medium.

    • Resuspend the cells in a minimal medium to reduce background metabolites.

    • Add this compound to the cell suspension at a final concentration of 10-50 µM.

    • Incubate with shaking at an appropriate temperature.

    • Collect cell pellets and supernatant samples at various time points.

  • Metabolite Extraction:

    • Perform a liquid-liquid or solid-phase extraction on the supernatant to isolate steroid metabolites.[8]

    • For the cell pellet, perform cell lysis followed by extraction to analyze intracellular metabolites.

  • LC-MS/MS Analysis:

    • Employ untargeted and targeted LC-MS/MS methods to identify and quantify the parent compound and its metabolites. High-resolution mass spectrometry is crucial for identifying unknown metabolites.[8][9]

G cluster_1 Cell-Based Assay Workflow Start Bacterial Culture (e.g., Comamonas testosteroni) Treatment Add 20-methyl-3-oxopregna- 4,17-dien-21-oyl-CoA Start->Treatment Incubation Incubate at Optimal Temperature Treatment->Incubation Sampling Collect Samples (Time Points) Incubation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis End Data Interpretation Analysis->End

Caption: Workflow for the cell-based validation assay.

Comparative Analysis: Contextualizing Metabolic Function

To fully appreciate the role of this compound, its metabolic behavior should be compared with that of well-characterized steroid molecules, namely pregnenolone and progesterone.

Pregnenolone: As the "mother" of all steroid hormones, pregnenolone is the primary precursor in mammalian steroidogenesis.[10][11] Its conversion to progesterone by 3β-hydroxysteroid dehydrogenase is a critical, rate-limiting step.[12]

Progesterone: A key hormone in the reproductive cycle and pregnancy, progesterone is a central intermediate in the synthesis of androgens, estrogens, and corticosteroids.[10]

Comparative Experimental Design:

The cell-based assay described in section 3.2 can be adapted to compare the metabolism of these three compounds.

  • Parallel Experiments: Set up parallel cultures of the chosen bacterial strain.

  • Substrate Addition: Treat each culture with equimolar concentrations of:

    • This compound

    • Pregnenolone

    • Progesterone

  • Time-Course Analysis: Collect samples over a time course (e.g., 0 to 24 hours).

  • Metabolite Profiling: Use LC-MS/MS to profile the metabolites in each condition.

Expected Outcomes and Interpretation:

CompoundExpected Metabolic Fate in Comamonas testosteroniKey Enzymes InvolvedComparison Point
This compound Rapid conversion to a hydrated intermediate, followed by further side-chain cleavage.Enoyl-CoA Hydratase, ThiolaseServes as a direct intermediate in a catabolic pathway.
Pregnenolone Conversion to progesterone, followed by degradation via the 9,10-seco pathway.3β-hydroxysteroid dehydrogenase, 3-ketosteroid-Δ1-dehydrogenaseRequires initial oxidation and isomerization before entering the main degradative pathway.
Progesterone Direct entry into the 9,10-seco degradation pathway.3-ketosteroid-Δ1-dehydrogenase, HydroxylasesRepresents a more conventional entry point into bacterial steroid catabolism.

This comparative approach will highlight the unique position of this compound as an activated intermediate, likely further along the degradation pathway than progesterone or pregnenolone.

Conclusion

The validation of this compound's role in metabolic pathways requires a systematic and multi-faceted experimental approach. By combining in vitro enzymology with cell-based metabolite profiling and robust mass spectrometry, researchers can definitively place this molecule within the broader context of steroid catabolism. The comparative analysis against pregnenolone and progesterone will further elucidate its specific function as a pre-activated intermediate, potentially offering new insights into the microbial degradation of complex organic compounds and opening avenues for novel biotechnological applications.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction: The Pivotal Role of Acyl-CoA Thioesters in Steroid Biology

Steroids are fundamental signaling molecules and structural components of cell membranes, with their biosynthesis and metabolism being tightly regulated processes.[1] Steroidogenesis begins with simple precursors like acetyl-CoA and proceeds through a complex cascade of enzymatic reactions to produce a vast array of hormones.[1][2] Within this metabolic network, steroidal acyl-Coenzyme A (acyl-CoA) thioesters represent a critical class of intermediates. The activation of a steroid's carboxylic acid group to a high-energy thioester linkage with Coenzyme A (CoA) is a key step that primes the molecule for subsequent enzymatic modifications, such as chain cleavage, oxidation, or conjugation.[3][4]

This guide focuses on the specific, synthetically relevant molecule 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA [5], comparing its predicted behavior and analytical signature to other naturally occurring or synthetically derived steroidal acyl-CoAs. Understanding these differences is crucial for elucidating metabolic pathways, identifying novel biomarkers, and designing targeted therapeutic agents.

Section 1: The Landscape of Steroidal Acyl-CoA Metabolism

The journey from cholesterol to active hormones and their eventual catabolism involves numerous steps where acyl-CoA intermediates are formed. These molecules are not merely passive intermediates but active participants that can influence enzyme kinetics and metabolic flux.[3]

Biosynthesis and Metabolic Fates

Steroid biosynthesis is an anabolic pathway that originates from acetyl-CoA via the mevalonate pathway to produce cholesterol, the universal precursor.[1][2] The conversion of steroids often involves side-chain cleavage or modification, processes where acyl-CoA synthetases play a crucial role in activating the steroid substrate.[6] Once formed, a steroidal acyl-CoA can be channeled into several downstream pathways:

  • β-Oxidation: Similar to fatty acids, steroid side chains can be shortened via β-oxidation, a process critical in the catabolism of cholesterol and the synthesis of certain bile acids.[7]

  • Enzymatic Modification: The activated acyl-CoA group can be a substrate for various enzymes, including dehydrogenases, hydratases, and lyases, leading to the formation of diverse steroid species.[7][8]

  • Conjugation and Excretion: While less common for acyl-CoAs themselves, the modifications they enable are often precursors to sulfation or glucuronidation, which facilitates steroid excretion.[9]

G cluster_0 Upstream Synthesis cluster_1 Acyl-CoA Activation & Processing cluster_2 Downstream Fates Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Steroid Acid Steroid Acid Pregnenolone->Steroid Acid Multiple Steps Mevalonate Pathway->Cholesterol Acyl-CoA Synthetase Acyl-CoA Synthetase Steroid Acid->Acyl-CoA Synthetase + ATP + CoA Steroidal Acyl-CoA Steroidal Acyl-CoA (e.g., Target Molecule) Beta-Oxidation Beta-Oxidation Steroidal Acyl-CoA->Beta-Oxidation Other Hormones Other Hormones Steroidal Acyl-CoA->Other Hormones Excretion Products Excretion Products Steroidal Acyl-CoA->Excretion Products Acyl-CoA Synthetase->Steroidal Acyl-CoA

References

Comparative Guide to the Biological Activity of 20-Methyl-3-oxopregna-4,17-dien-21-oyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers in steroid chemistry and drug development, the pregnane scaffold represents a foundational element for designing novel therapeutic agents. Modifications to this core structure can dramatically alter biological activity, leading to compounds with potent and selective effects on various nuclear receptors. This guide focuses on a specific, yet under-investigated, class of compounds: 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA analogs. Due to a scarcity of direct experimental data on these specific analogs in publicly available literature, this guide will adopt an inferential approach. By examining the well-established structure-activity relationships (SAR) of related pregnane and progesterone derivatives, we can construct a predictive framework for understanding the potential biological activities of these novel compounds. This guide will provide a comparative analysis based on analogous structures, detail the underlying mechanistic principles, and offer robust experimental protocols for researchers aiming to synthesize and characterize these molecules.

Core Steroid Structure and Key Modifications

The fundamental structure of the compounds is a C22 steroid, characterized by a pregnane nucleus with specific modifications that are anticipated to influence its interaction with steroid receptors. The naming "this compound" indicates several key features: a methyl group at the C20 position, a ketone at C3, double bonds at C4 and C17, and a coenzyme A (CoA) thioester at C21.

Caption: Core structural features of this compound.

Predicted Mechanism of Action at Steroid Receptors

The biological effects of steroids are primarily mediated by their interaction with nuclear receptors, such as the mineralocorticoid receptor (MR) and the glucocorticoid receptor (GR). These receptors function as ligand-activated transcription factors that regulate the expression of target genes. The overall activity of a steroid analog is determined by its binding affinity for the receptor and its ability to induce a conformational change that promotes or inhibits the recruitment of co-regulators.

Progesterone itself is known to bind to the human mineralocorticoid receptor (hMR) with an affinity comparable to that of aldosterone and cortisol, yet it exhibits low agonistic activity.[1] This suggests that progesterone can act as an MR antagonist.[1][2] The metabolism of progesterone to various derivatives often leads to a decrease in binding affinity for the hMR, which may serve as a protective mechanism.[1]

For the this compound analogs, the modifications at C17, C20, and C21 are critical in determining their potential interaction with MR and GR. The presence of a bulky CoA moiety at C21 is a significant deviation from naturally occurring corticosteroids and is likely to have a profound impact on receptor binding and activation.

Receptor_Mechanism cluster_0 Cytoplasm cluster_1 Nucleus Analog Analog Receptor MR or GR Analog->Receptor Binding HSP Heat Shock Proteins Receptor->HSP Dissociation Dimerization Dimerization Receptor->Dimerization Translocation DNA_Binding Binds to HRE Dimerization->DNA_Binding Transcription Modulation of Gene Transcription DNA_Binding->Transcription

Caption: Generalized mechanism of steroid hormone action via nuclear receptors.

Comparative Analysis of Related Steroid Analogs

To predict the biological activity of this compound analogs, it is instructive to compare them with structurally related compounds for which experimental data are available. The following table summarizes the known activities of key progesterone and pregnane derivatives, providing insights into the influence of specific structural modifications.

Compound/Analog ClassKey Structural FeaturesReceptor Target(s)Reported Biological ActivityReference(s)
Progesterone 3-keto, Δ4, 20-ketoMR, PR, GRMR antagonist, PR agonist[1][2][3]
11β-OH-Progesterone Addition of 11β-hydroxylMRWeak MR agonist[1]
17α-OH-Progesterone Addition of 17α-hydroxylMRStrong MR antagonist[1][3]
20α-dihydro-Progesterone Reduction of 20-ketoMRWeak MR agonist[1]
21-deoxyaldosterone Lacks C21-hydroxylMR, GRMR agonist (1-5% of aldosterone), significant GR binding[4]
Corticosteroid 17α-esters Ester group at C17αGRTopical anti-inflammatory activity with reduced systemic effects[5]
3-chloro-pregnatriene derivatives 3-chloro instead of 3-oxoGRPotent GR binding and glucocorticoid activity[6]

Insights from Comparative Analysis:

  • C17 Substitution: The addition of a hydroxyl group at the 17α position in progesterone enhances its MR antagonist properties.[1][3] This suggests that modifications at C17 in the target analogs could be critical for modulating MR activity.

  • C20 and C21 Modifications: The reduction of the 20-keto group or the absence of a 21-hydroxyl can significantly alter activity. 21-deoxyaldosterone, for instance, retains some MR agonist activity and shows considerable binding to the GR.[4] The presence of a large acyl-CoA group at C21 in the topic compounds is a major structural change that would likely hinder a classic agonist conformation, potentially favoring antagonism or selective modulation.

  • General SAR: For both glucocorticoids and mineralocorticoids, a 3-keto group and a double bond between C4 and C5 are generally considered essential for activity.[7] The core structure of the topic analogs possesses these features.

Experimental Protocols for Assessing Biological Activity

To empirically determine the biological activity of novel this compound analogs, a series of in vitro assays are recommended. The following protocols provide a framework for characterizing their interaction with mineralocorticoid and glucocorticoid receptors.

Competitive Radioligand Binding Assay

This assay determines the affinity of the test compounds for the MR and GR by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Human recombinant MR or GR

  • [³H]-Aldosterone (for MR) or [³H]-Dexamethasone (for GR)

  • Test compounds (this compound analogs)

  • Binding buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and reference compounds (e.g., aldosterone, dexamethasone, spironolactone, mifepristone).

  • In a multi-well plate, incubate the recombinant receptor with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled ligand).

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium.

  • Separate the bound and free radioligand using a suitable method (e.g., filtration through a glass fiber filter).

  • Quantify the radioactivity of the bound ligand in a liquid scintillation counter.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

Reporter Gene Assay

This functional assay measures the ability of the test compounds to act as agonists or antagonists of MR or GR by quantifying the expression of a reporter gene under the control of a hormone-responsive promoter.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, CV-1) that does not endogenously express the receptor of interest.

  • Expression vector for human MR or GR.

  • Reporter vector containing a hormone response element (HRE) linked to a reporter gene (e.g., luciferase, β-galactosidase).

  • Transfection reagent.

  • Cell culture medium and supplements.

  • Test compounds and reference agonists/antagonists.

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Co-transfect the cells with the receptor expression vector and the reporter vector.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treat the cells with serial dilutions of the test compounds alone (to assess agonist activity) or in combination with a fixed concentration of a known agonist (to assess antagonist activity).

  • Incubate the cells for 24-48 hours.

  • Lyse the cells and measure the activity of the reporter enzyme.

  • For agonist assays, calculate the EC50 value (the concentration of the compound that produces 50% of the maximal response).

  • For antagonist assays, calculate the IC50 value (the concentration of the compound that inhibits 50% of the agonist-induced response).

Experimental_Workflow Synthesis Synthesize Analogs Binding_Assay Competitive Radioligand Binding Assay Synthesis->Binding_Assay Reporter_Assay Reporter Gene Assay Synthesis->Reporter_Assay Data_Analysis Determine IC50/EC50 Binding_Assay->Data_Analysis Reporter_Assay->Data_Analysis Conclusion Characterize Biological Activity Data_Analysis->Conclusion

Caption: Workflow for the synthesis and biological characterization of novel steroid analogs.

Conclusion and Future Directions

While direct experimental data on this compound analogs are currently lacking, a comparative analysis of structurally related compounds provides a valuable framework for predicting their biological activity. Based on established structure-activity relationships, it is plausible that these analogs could exhibit antagonist or selective modulator activity at the mineralocorticoid and glucocorticoid receptors, largely influenced by the bulky C21-acyl-CoA group.

The experimental protocols detailed in this guide offer a clear path for researchers to synthesize these novel compounds and rigorously characterize their biological profiles. Such studies are essential to validate the predictions made in this guide and to uncover potentially novel therapeutic agents with unique selectivity and potency. Future research should focus on the synthesis of a library of these analogs with systematic variations at the C17 and C20 positions to build a comprehensive understanding of their structure-activity relationships.

References

A Comparative Analysis of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA Across Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Terra Incognita of a Novel Steroidal Acyl-CoA

In the vast and intricate landscape of steroid biochemistry, 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA emerges as a molecule of significant interest, yet it remains largely uncharted territory. As a steroidal acyl-CoA, it occupies a crucial metabolic junction, possessing the potential to influence a myriad of cellular processes.[1] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive comparative analysis of this compound across different species. Given the current scarcity of direct experimental data on this compound, this document will adopt a scientifically rigorous, hypothesis-driven approach. By examining the known metabolic pathways of structurally related steroids and the well-documented species-specific differences in the relevant enzymatic machinery, we can construct a robust predictive framework for its metabolism and potential biological significance in mammals, fish, and microorganisms.

Chemical Identity and Structural Features

This compound is a C22 steroid characterized by a pregnane backbone. Its key structural features, which are critical determinants of its metabolic fate, include:

  • A 3-oxo-4-ene moiety in the A-ring: This classic feature is common to many biologically active steroids and is a primary site for metabolic modification.

  • A conjugated double bond system at C4 and C17: The 4,17-diene structure influences the molecule's planarity and reactivity.

  • A 20-methyl group: The presence of a methyl group at the C20 position introduces a branch in the side chain, which can significantly impact its metabolism.

  • A 21-oyl-CoA ester: The thioester linkage to coenzyme A activates the carboxylic acid, priming it for a variety of metabolic reactions, including those in the fatty acid β-oxidation pathway.[2]

Proposed Metabolic Pathways: A Cross-Species Perspective

The metabolism of this compound is anticipated to proceed through a series of enzymatic modifications targeting its distinct structural features. The following sections delineate a proposed metabolic map, highlighting known and potential species-specific variations.

Metabolism of the 3-Oxo-4-ene Moiety: A Tale of Reductases and Dehydrogenases

The 3-oxo-4-ene structure is a common substrate for reductive enzymes that play a crucial role in steroid hormone inactivation and clearance.[3] The primary reactions involve the reduction of the C4-C5 double bond by 5α- and 5β-reductases, followed by the reduction of the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).

Mammals: In mammals, the liver is the principal site of steroid metabolism. The relative activities of 5α- and 5β-reductases exhibit significant species and even sex-dependent differences. For instance, rats and mice show high hepatic 5α-reductase activity, while humans have a more balanced or predominant 5β-reductase activity.[3] This differential expression will likely lead to the formation of either 5α- or 5β-reduced metabolites of this compound, which could have distinct biological activities and excretion profiles.

Fish: Teleost fish also possess active steroid-metabolizing enzymes, including 5α- and 5β-reductases. However, the substrate specificity and kinetic parameters of these enzymes can differ from their mammalian counterparts. Studies have shown that fish liver and gonads are capable of extensive steroid metabolism, which is crucial for regulating reproductive cycles. The specific metabolites of this compound in fish would depend on the dominant reductase isoforms present in a particular species.

Microorganisms: A diverse array of microorganisms, including bacteria and fungi, are known to metabolize steroids. Many possess reductases that can act on the 3-oxo-4-ene group. The metabolic pathways in microorganisms are often exploited for the industrial production of steroid drug precursors. Depending on the microbial species, the reduction of the A-ring can be highly stereospecific, yielding unique metabolites not typically found in vertebrates.

Table 1: Comparative Overview of Key Enzymes in 3-Oxo-4-ene Steroid Metabolism

Enzyme ClassMammalsFishMicroorganisms
5α-Reductase High activity in rodents; variable in humans.Present in liver and gonads; isoform diversity.Found in various bacteria; used in biotransformation.
5β-Reductase Predominant in human liver.Present; role in bile acid and steroid metabolism.Less common than 5α-reductase.
3α/3β-HSDs Multiple isoforms with tissue-specific expression.Present; involved in pheromone and hormone regulation.Diverse HSDs with varying stereospecificity.

digraph "Metabolism_of_3-Oxo-4-ene_Moiety" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "5α-dihydro metabolite" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "5β-dihydro metabolite" [fillcolor="#FBBC05", fontcolor="#202124"]; "3α,5α-tetrahydro metabolite" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3β,5α-tetrahydro metabolite" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3α,5β-tetrahydro metabolite" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "3β,5β-tetrahydro metabolite" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"this compound" -> "5α-dihydro metabolite" [label="5α-Reductase"]; "this compound" -> "5β-dihydro metabolite" [label="5β-Reductase"]; "5α-dihydro metabolite" -> "3α,5α-tetrahydro metabolite" [label="3α-HSD"]; "5α-dihydro metabolite" -> "3β,5α-tetrahydro metabolite" [label="3β-HSD"]; "5β-dihydro metabolite" -> "3α,5β-tetrahydro metabolite" [label="3α-HSD"]; "5β-dihydro metabolite" -> "3β,5β-tetrahydro metabolite" [label="3β-HSD"]; }

Figure 1: Proposed reductive metabolism of the 3-oxo-4-ene moiety.

Metabolism of the 17,20-Diene and 20-Methyl Side Chain: A Realm of Hydratases, Reductases, and Oxidases

The unsaturated side chain with a methyl branch presents a more complex metabolic challenge. The potential enzymatic reactions include hydration of the double bonds, reduction, or oxidative attack, particularly on the methyl group.

Mammals: In mammals, the metabolism of such a side chain could involve cytochrome P450 (CYP) enzymes, which are known to hydroxylate various positions on the steroid nucleus and side chains. The 20-methyl group could be a target for hydroxylation, leading to the formation of a primary alcohol, which could be further oxidized to a carboxylic acid. The 17,20-diene might be subject to hydration by enoyl-CoA hydratases, although the specificity of these enzymes for such a steroidal substrate is not well-established. Peroxisomal enzymes that handle branched-chain fatty acids could also be involved in the degradation of the side chain.[4]

Fish: Fish possess a diverse array of CYP enzymes, and their role in steroid metabolism is well-documented, particularly in the context of producing signaling molecules for reproduction. It is plausible that fish CYPs could hydroxylate the 20-methyl group or other positions on the steroid. The lower body temperature of most fish species can influence enzyme kinetics, potentially leading to different metabolite profiles compared to mammals.

Microorganisms: Microorganisms are renowned for their ability to degrade complex organic molecules, including steroids with elaborate side chains. Bacterial pathways for steroid degradation often involve side-chain cleavage. For instance, some bacteria possess steroid-17,20-desmolase activity that cleaves the C17-C20 bond.[5][6] The 20-methyl group might render the side chain more resistant to certain degradative enzymes, or it could be a target for specific microbial oxidases. The 17,20-diene could be hydrated or reduced by microbial enzymes as part of the overall catabolic pathway.[7]

Side_Chain_Metabolism This compound This compound Hydroxylated_Metabolite 20-(hydroxymethyl)-...-CoA This compound->Hydroxylated_Metabolite CYP450 Hydroxylation (Mammals, Fish) Hydrated_Metabolite 17-hydroxy-20-methyl-...-CoA This compound->Hydrated_Metabolite Enoyl-CoA Hydratase (Potential in all) Side_Chain_Cleavage Androstane Derivative This compound->Side_Chain_Cleavage Steroid-17,20-desmolase (Microorganisms)

Figure 2: Potential metabolic fates of the steroidal side chain.

Experimental Protocols for the Study of this compound

Given the novelty of this compound, establishing robust experimental protocols is paramount for its characterization and the elucidation of its metabolic pathways.

Chemical Synthesis

The synthesis of this compound would likely start from a readily available pregnane derivative, such as pregnenolone. A plausible synthetic route could involve:

  • Introduction of the 17,20-diene and 20-methyl group: This could be achieved through a multi-step sequence, potentially involving the formation of a 17-bromo or iodo intermediate, followed by reactions to introduce the methyl and carboxyl functionalities.[8]

  • Formation of the 3-oxo-4-ene moiety: If starting from a 3-hydroxy-5-ene precursor like pregnenolone, an Oppenauer oxidation or a two-step process of oxidation and isomerization would be required.

  • Activation to the CoA ester: The final step would involve the conversion of the C21 carboxylic acid to its coenzyme A thioester. This is typically achieved using standard coupling reagents or by enzymatic means.

Extraction from Biological Matrices

The extraction of a relatively polar and potentially low-abundance molecule like a steroidal acyl-CoA from complex biological samples (e.g., cell cultures, tissue homogenates, microbial cultures) requires a careful and optimized procedure.

Step-by-Step Extraction Protocol:

  • Sample Quenching and Homogenization: Rapidly quench metabolic activity, for example, with cold methanol. Homogenize the sample in a suitable buffer, often containing antioxidants and enzyme inhibitors.

  • Protein Precipitation: Precipitate proteins using a cold organic solvent such as acetonitrile or an acidic solution like 5% sulfosalicylic acid.[9]

  • Solid-Phase Extraction (SPE): Use a reversed-phase SPE cartridge to enrich the acyl-CoA fraction and remove interfering substances. The choice of sorbent and elution solvents should be optimized.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate under a stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of steroids and their metabolites.

LC-MS/MS Analysis Workflow:

  • Chromatographic Separation: Employ a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium hydroxide) and an organic component (e.g., acetonitrile or methanol).[10]

  • Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): For quantification, use MRM by selecting a specific precursor ion (the molecular ion of the analyte) and one or more product ions generated by collision-induced dissociation.

  • Internal Standard: For accurate quantification, a stable isotope-labeled internal standard of this compound is highly recommended.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_analysis Analysis from Biological Sample Pregnenolone Pregnenolone Intermediate_1 17,20-diene-20-methyl -21-oic acid derivative Pregnenolone->Intermediate_1 Multi-step synthesis Target_Compound 20-methyl-3-oxopregna-4,17-dien -21-oyl-CoA Intermediate_1->Target_Compound CoA esterification Biological_Sample Biological_Sample Extraction Quenching, Homogenization, Protein Precipitation, SPE Biological_Sample->Extraction LC_MS_MS LC-MS/MS Analysis (MRM) Extraction->LC_MS_MS Data_Analysis Quantification and Metabolite Identification LC_MS_MS->Data_Analysis

Figure 3: General experimental workflow for the synthesis and analysis.

Conclusion and Future Directions

While direct experimental data on this compound is currently limited, a comparative analysis based on established principles of steroid biochemistry provides a valuable framework for future research. The proposed metabolic pathways highlight key enzymatic steps where significant species-specific differences are expected to occur, particularly in the metabolism of the 3-oxo-4-ene moiety and the C17 side chain.

Future research should focus on:

  • Chemical synthesis and characterization: The availability of an analytical standard is a prerequisite for any experimental work.

  • In vitro metabolism studies: Incubating the synthesized compound with liver microsomes, S9 fractions, or specific recombinant enzymes from different species (mammals, fish) and with various microbial cultures will be instrumental in elucidating its metabolic fate.

  • In vivo studies: Once the primary metabolites are identified, in vivo studies in model organisms can provide a more complete picture of the compound's pharmacokinetics and biological effects.

By systematically addressing these research questions, the scientific community can unravel the biological significance of this compound and its potential as a novel signaling molecule or a precursor for bioactive steroids in a diverse range of species.

References

A Senior Application Scientist's Guide to the Unambiguous Structural Confirmation of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Molecular Formula

In the landscape of pharmaceutical research and drug development, the synthesis of novel, complex molecules is a daily occurrence. One such molecule, 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, presents a significant analytical challenge. Its structure combines a modified pregnane steroid core—a scaffold common in endocrinology—with a Coenzyme A (CoA) thioester, a pivotal component in numerous biochemical pathways. The precise attachment and stereochemistry of these moieties are critical to its function and potential as a therapeutic agent or research tool.

Simply confirming the molecular weight via mass spectrometry is insufficient; it cannot distinguish between isomers or definitively map the atomic connectivity. This guide provides an in-depth, field-proven methodology for the unambiguous structural elucidation of this complex steroid derivative using a suite of Nuclear Magnetic Resonance (NMR) experiments. We will explore the causality behind our experimental choices, present a self-validating workflow, and objectively compare this "gold standard" approach with alternative analytical techniques.

The Analytical Imperative: Why a Multi-dimensional NMR Approach is Essential

The molecular architecture of this compound is dense with protons in similar chemical environments. A standard one-dimensional (1D) ¹H NMR spectrum of the steroid region would present a forest of overlapping signals, making direct interpretation nearly impossible.[1] While ¹³C NMR offers better signal dispersion, it provides no direct connectivity information.[2] To overcome these limitations, a multi-dimensional strategy is not just recommended—it is essential for authoritative structural confirmation.[3] This approach allows us to systematically unravel the complex spin systems and build the molecule piece by piece, ensuring a trustworthy and verifiable result.

Diagram: The Target Molecule

G mol

Caption: Chemical structure of this compound.

Part 1: The Experimental Workflow for Unambiguous Confirmation

This workflow is designed as a self-validating system, where each experiment builds upon the last, providing layers of correlational evidence that converge on a single, unambiguous structure.

Diagram: NMR Experimental Workflow

Caption: A self-validating workflow for NMR-based structural elucidation.

Step-by-Step Experimental Protocol

1. Sample Preparation: The Foundation of Quality Data

The quality of the final spectra is critically dependent on meticulous sample preparation.[4] Any particulate matter or paramagnetic impurities can degrade spectral quality, leading to broad lines and ambiguous results.[5]

ParameterRecommendationRationale
Sample Mass 5-15 mgBalances signal strength with solubility. ¹³C-based experiments like HMBC are less sensitive and benefit from higher concentrations.[5][6]
Solvent 0.6 mL Deuterated Dimethyl Sulfoxide (DMSO-d₆)The CoA moiety contains exchangeable protons (e.g., -OH, -NH). DMSO-d₆ slows their exchange rate, allowing them to be observed. It is also an excellent solvent for both the steroid and the highly polar CoA components.
Filtration Filter through glass wool plug in a Pasteur pipetteEssential to remove any insoluble particulates that can interfere with the magnetic field homogeneity, which is crucial for high resolution.[6]
Internal Standard Tetramethylsilane (TMS)Provides a universal reference point (0 ppm) for both ¹H and ¹³C spectra, ensuring data comparability.

2. Data Acquisition: A Multi-pronged Investigation

All experiments should be performed on a high-field NMR spectrometer (≥500 MHz) to maximize signal dispersion, which is crucial for a complex molecule like this.

  • 1D ¹H NMR: This is the initial scout scan. It provides the primary proton map and reveals key features, such as the number of olefinic protons, methyl singlets, and the characteristic signals of the CoA moiety.

  • 1D ¹³C NMR with DEPT-135: This experiment confirms the total number of carbon atoms and, through the Distortionless Enhancement by Polarization Transfer (DEPT) pulse sequence, classifies them into CH₃, CH₂, CH, and quaternary carbons (C). This is a crucial cross-check against the expected molecular formula.

  • 2D gCOSY (gradient Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] It is invaluable for tracing the connectivity within the steroid rings and along the aliphatic chains of the CoA moiety, effectively mapping out distinct "spin systems."

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached.[8] It provides an unambiguous link between the ¹H and ¹³C assignments, resolving significant overlap present in the 1D spectra.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 to 3 bonds away.[7] These "long-range" correlations are the key to connecting the individual spin systems identified by COSY, particularly for linking the steroid core to the thioester group and confirming the positions of quaternary carbons and methyl groups.[1]

Part 2: Data Interpretation and Expected Results

While experimental data for the exact target molecule is not publicly available, we can predict the expected chemical shifts based on extensive literature on pregnane-type steroids and CoA derivatives.[9][10] This predictive framework is essential for guiding the assignment process.

Table: Expected ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆
RegionAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key Correlations (COSY, HMBC)
Steroid Core H-4~5.7 (s)~124.0 (CH)HMBC to C-3, C-5, C-10
C-3-~198.5 (C=O)HMBC from H-4, H-2
C-5-~170.0 (C)HMBC from H-4, H-6
H₃-18~0.8 (s)~16.0 (CH₃)HMBC to C-12, C-13, C-14, C-17
H₃-19~1.2 (s)~18.5 (CH₃)HMBC to C-1, C-5, C-9, C-10
C-17-~155.0 (C)HMBC from H-16, H₃-18, H₃-20'
Side Chain H₃-20' (Methyl)~2.1 (s)~15.0 (CH₃)HMBC to C-17, C-20, C-21
C-21 (Thioester)-~195.0 (C=O)HMBC from H₃-20', CoA H-1''
CoA Moiety H-1'' (Pantothenate)~3.0 (t)~38.0 (CH₂)COSY to H-2''; HMBC to C-21
H-8''' (Adenine)~8.4 (s)~152.0 (CH)HMBC to C-4''', C-5'''
H-2''' (Adenine)~8.1 (s)~148.0 (CH)HMBC to C-4''', C-6'''

Note: Chemical shifts are estimates and will vary based on precise experimental conditions. 's' denotes singlet, 't' denotes triplet.

The Self-Validating Logic: Using HMBC to Lock the Structure

The trustworthiness of the final assignment hinges on specific, long-range HMBC correlations that bridge the key fragments of the molecule. These correlations serve as the ultimate validation.

Table: Critical HMBC Correlations for Structural Confirmation
Proton(s)Correlates to CarbonSignificance
H₃-20' (Methyl on side chain) C-17, C-20, C-21Confirms the attachment of the methyl-acyl group at the C-17 position.
H-4 (Olefinic proton) C-3 (Ketone), C-10 (Quaternary)Unambiguously places the Δ⁴ double bond and the C-3 ketone, a hallmark of this steroid class.
H₃-18 (Angular methyl) C-17 (Olefinic carbon)Confirms the integrity of the D-ring and its connection to the side chain.
H-1'' (CoA Pantothenate) C-21 (Thioester Carbonyl) This is the single most important correlation. It provides irrefutable proof of the thioester linkage between the steroid's C-21 position and the sulfur atom of the Coenzyme A moiety.

Part 3: Comparison with Alternative Analytical Techniques

While NMR is the definitive tool for structural elucidation, other techniques are often employed in steroid analysis. It is crucial to understand their capabilities and limitations in the context of this specific challenge.

Table: Performance Comparison of Analytical Methods
FeatureMulti-dimensional NMR LC-MS/MS GC-MS
Structural Information Excellent. Provides complete atomic connectivity and stereochemical detail.Good. Gives molecular weight and fragmentation patterns. Isomer differentiation is difficult without standards.[11]Fair. Provides molecular weight and characteristic fragmentation, but isomer differentiation is challenging.[12]
Sensitivity Moderate. Requires mg quantities of sample.[5]Excellent. High sensitivity, capable of detecting sub-nanogram levels.[11]Very Good. High sensitivity, but often requires derivatization.[12]
Sample Preparation Simple dissolution and filtration. Non-destructive.Requires mobile phase compatibility; can be complex for biological matrices.Complex. Requires derivatization to increase volatility, which is time-consuming and can introduce artifacts.
Key Advantage Unambiguous structural confirmation without the need for reference standards.High throughput and sensitivity, ideal for quantification in complex mixtures.[13]Established methodology for steroid profiling.
Key Limitation Lower sensitivity compared to MS techniques.Cannot definitively prove atomic connectivity or stereochemistry on its own.Thermal degradation of the molecule is possible; not suitable for non-volatile compounds like CoA thioesters.

As the table illustrates, mass spectrometry techniques are powerful for detection and quantification, especially at low concentrations.[11] However, for the de novo confirmation of a novel molecular structure like this compound, they lack the definitive structural resolving power of NMR. They are complementary, not substitutive. An MS analysis would confirm the mass, corroborating the NMR findings, but the NMR data provides the conclusive structural proof.

Conclusion

The structural confirmation of a complex molecule like this compound demands a rigorous, evidence-based approach. The multi-dimensional NMR workflow detailed in this guide—progressing from 1D scout scans to 2D COSY, HSQC, and culminating in the decisive HMBC experiment—provides a self-validating pathway to an unambiguous structural assignment. The key long-range correlation between the CoA's pantothenate chain and the steroid's C-21 thioester carbonyl serves as the final, irrefutable piece of evidence. While techniques like LC-MS/MS offer superior sensitivity for quantification, only NMR spectroscopy provides the complete, detailed architectural blueprint required for the authoritative identification of such a novel chemical entity. This methodology ensures the highest level of scientific integrity, providing the trustworthy data essential for advancing research and development.

References

A Researcher's Guide to Investigating the Enzymatic Specificity for 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals engaged in the study of novel steroid compounds, understanding their metabolic fate is paramount. The synthetic steroid derivative, 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, presents a unique structure for which the enzymatic specificity is not well-documented. This guide provides a comparative framework of potential candidate enzymes, their known substrate specificities, and detailed experimental protocols to elucidate the metabolic pathways of this intriguing molecule.

Introduction: The Metabolic Enigma of a Modified Steroid

This compound is a structurally distinct steroid characterized by a methyl group at the C-20 position and a Coenzyme A (CoA) thioester at C-21. This modification raises critical questions regarding its interaction with metabolic enzymes. Will the 20-methyl group sterically hinder or facilitate binding to active sites? Which class of enzymes is most likely to recognize and process this substrate? This guide will explore these questions by examining two primary categories of candidate enzymes: those from bacterial steroid catabolism pathways and mammalian acyl-CoA thioesterases.

Candidate Enzyme Classes and Comparative Specificity

The metabolism of steroid-CoA thioesters is a key process in both bacterial degradation of environmental steroids and in mammalian physiology, such as in bile acid synthesis.[1][2] The enzymes involved in these pathways are logical starting points for investigating the metabolism of this compound.

Bacterial Steroid Catabolism Enzymes

Bacteria, particularly species like Comamonas testosteroni and Mycobacterium tuberculosis, have evolved sophisticated enzymatic machinery to degrade the steroid nucleus.[3][4] These pathways extensively utilize CoA-thioesterified intermediates. The low substrate specificity of some of these enzymes makes them prime candidates for processing synthetic steroids.[3]

Key enzymes in these pathways include:

  • Acyl-CoA Dehydrogenases (ACADs): These flavoenzymes catalyze the introduction of a double bond in the acyl-CoA side chain, a critical step in β-oxidation.[5][6] While typically studied with fatty acyl-CoAs, some bacterial ACADs have been shown to act on steroid-CoA thioesters.[6] The presence of the 20-methyl group may influence the precise positioning of the substrate in the active site, potentially altering reaction efficiency.

  • Enoyl-CoA Hydratases (ECHs): These enzymes catalyze the hydration of the double bond introduced by ACADs.[7][8] The active sites of ECHs are known to accommodate a range of acyl-CoA chain lengths, suggesting they may be permissive to the steroid nucleus.

  • 3-Ketoacyl-CoA Transferases and Thiolases: These enzymes are involved in the cleavage of the steroid side chain. Their ability to accommodate the bulky steroid core suggests they may also tolerate modifications like the 20-methyl group.

Mammalian Acyl-CoA Thioesterases (ACOTs)

In mammals, ACOTs are a family of enzymes that hydrolyze acyl-CoAs to the free fatty acid and CoASH, thereby regulating intracellular levels of activated fatty acids.[1][9] These enzymes are found in various cellular compartments, including the cytosol, mitochondria, and peroxisomes.[9] ACOTs are categorized based on their substrate specificity for short-, medium-, or long-chain fatty acyl-CoAs.[1]

While their primary substrates are fatty acyl-CoAs, some ACOTs exhibit broad substrate specificity and could potentially hydrolyze the thioester bond of this compound. For instance, ACOT1 has a preference for long-chain (C12-C20) acyl-CoAs, a range that encompasses the steroid side chain.[1] The key question is whether the rigid steroid nucleus can be accommodated within the active site of these typically flexible substrate-binding enzymes.

Enzyme ClassNatural SubstratesPotential for Activity on this compoundRationale
Bacterial Acyl-CoA Dehydrogenases Steroid-CoA esters, Fatty acyl-CoAsPlausibleKnown to act on steroid-CoA thioesters; broad substrate tolerance.[6] The 20-methyl group's impact on binding needs experimental validation.
Bacterial Enoyl-CoA Hydratases Steroid-enoyl-CoA esters, Fatty enoyl-CoAsPlausibleAccommodate various acyl-CoA chain lengths.[7] The steroid nucleus may fit within the active site.
Mammalian Acyl-CoA Thioesterases (e.g., ACOT1) Long-chain fatty acyl-CoAs (C12-C20)PossibleThe side chain length is within the preferred range.[1] However, the bulky steroid core may present a steric challenge.

Experimental Workflows for Determining Enzymatic Specificity

To empirically determine which enzymes metabolize this compound, a systematic experimental approach is required. This involves recombinant expression of candidate enzymes and subsequent in vitro activity assays.

Recombinant Expression of Candidate Enzymes

The first step is to obtain purified, active enzymes for in vitro studies. Recombinant expression in Escherichia coli is a common and effective method.

experimental_workflow_1 cluster_gene_synthesis Gene Synthesis & Cloning cluster_expression Protein Expression cluster_purification Protein Purification gene_synthesis Codon-optimize and synthesize genes for candidate enzymes cloning Clone into an E. coli expression vector (e.g., pET series) gene_synthesis->cloning transformation Transform vector into an expression host (e.g., BL21(DE3)) cloning->transformation culture Grow bacterial culture and induce protein expression (e.g., with IPTG) transformation->culture lysis Cell lysis (e.g., sonication) culture->lysis purification Purify the recombinant protein (e.g., Ni-NTA affinity chromatography for His-tagged proteins) lysis->purification verification Verify purity and concentration (SDS-PAGE, Bradford assay) purification->verification

Figure 1: Workflow for recombinant enzyme production.
Enzymatic Activity Assays

Once purified enzymes are available, their activity on this compound can be assessed using various assay formats.

This assay measures the hydrolysis of the thioester bond, releasing CoASH. The released CoASH can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), 0.2 mM DTNB, and varying concentrations of this compound.

  • Initiate Reaction: Start the reaction by adding the purified ACOT enzyme.

  • Monitor Absorbance: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculate Activity: Determine the initial reaction velocity from the linear portion of the absorbance curve. One unit of thioesterase activity can be defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.

The activity of ACADs can be monitored by following the reduction of an artificial electron acceptor. A common method is the ETF fluorescence reduction assay, which measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.[2]

Protocol:

  • Anaerobic Conditions: This assay must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by oxygen.

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing assay buffer, the purified ACAD, and recombinant ETF.

  • Establish Baseline: Record the stable baseline fluorescence of the ETF.

  • Initiate Reaction: Start the reaction by adding this compound.

  • Monitor Fluorescence: Monitor the decrease in ETF fluorescence over time.

  • Calculate Activity: The rate of fluorescence decrease is proportional to the ACAD activity.

ECH activity can be measured by monitoring the decrease in absorbance at around 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA double bond.[10]

Protocol:

  • Substrate Preparation: The substrate for this reaction, 20-methyl-3-oxopregna-4,17,20-trien-21-oyl-CoA, would first need to be synthesized, likely through the action of an ACAD on this compound.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing assay buffer and the enoyl-CoA substrate.

  • Initiate Reaction: Start the reaction by adding the purified ECH.

  • Monitor Absorbance: Monitor the decrease in absorbance at 263 nm over time.

  • Calculate Activity: The rate of absorbance decrease is proportional to the ECH activity.

experimental_workflow_2 cluster_assays In Vitro Enzymatic Assays cluster_analysis Data Analysis start Purified Candidate Enzyme and This compound thioesterase Thioesterase Assay (DTNB method) start->thioesterase dehydrogenase Acyl-CoA Dehydrogenase Assay (ETF fluorescence reduction) start->dehydrogenase hydratase Enoyl-CoA Hydratase Assay (Spectrophotometric) start->hydratase kinetics Determine Kinetic Parameters (Km, Vmax, kcat) thioesterase->kinetics hplc_ms Product Identification (HPLC-MS/MS) thioesterase->hplc_ms dehydrogenase->kinetics dehydrogenase->hplc_ms hydratase->kinetics hydratase->hplc_ms

Figure 2: Workflow for in vitro characterization of enzymatic activity.

Data Interpretation and Future Directions

The results from these assays will provide valuable insights into the enzymatic specificity for this compound. By determining the kinetic parameters (Km, kcat) for each candidate enzyme, a quantitative comparison of their efficiencies can be made. A low Km value would indicate a high affinity of the enzyme for the substrate, while a high kcat value would signify a rapid turnover rate.

Product analysis by HPLC-MS/MS will be crucial to confirm the identity of the metabolic products and to elucidate the specific reaction being catalyzed. For example, in the case of an ACAD, the product would be the corresponding enoyl-CoA derivative, while a thioesterase would yield the free steroid acid.

Future studies could involve site-directed mutagenesis of the most active enzymes to probe the specific amino acid residues involved in substrate binding and catalysis. Furthermore, cell-based assays using engineered cell lines expressing the candidate enzymes could be employed to study the metabolism of the parent steroid in a more physiologically relevant context.

References

A Comparative Guide to the Research Landscape of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA and Related Steroidal Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Steroidal Acyl-CoA Esters: Key Players in Metabolism and Beyond

Steroidal acyl-CoA esters are pivotal intermediates in a multitude of metabolic pathways.[1] The covalent attachment of a Coenzyme A (CoA) moiety to a steroid via a high-energy thioester bond "activates" the steroid, priming it for various enzymatic transformations.[1] This family of molecules is integral to processes such as steroid hormone biosynthesis and metabolism.[2][3] The specific compound of interest, 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, possesses a pregnane skeleton, which is the backbone of progestogens, mineralocorticoids, and glucocorticoids. The dienone structure and the C-20 methyl group suggest potential for unique biological activities, possibly as a modulator of enzymes involved in steroidogenesis.[4][5]

Synthesis of Steroidal Dienone CoA Esters: A Comparative Overview

The synthesis of acyl-CoA thioesters can be achieved through both chemical and chemo-enzymatic methods.[6][7] The choice of method often depends on the stability of the acyl group and the desired yield.

Chemical Synthesis Approaches

Chemical synthesis typically involves the activation of the carboxylic acid precursor followed by its reaction with the free sulfhydryl group of Coenzyme A.[8][9]

Activation Method Advantages Disadvantages Applicability to 20-methyl-3-oxopregna-4,17-dien-21-oic acid
Acid Chlorides High reactivity, often leading to good yields.Can be harsh, potentially leading to side reactions on the steroid nucleus. Requires anhydrous conditions.[1]Potentially suitable, but care must be taken to avoid unwanted reactions with the dienone system.
Mixed Anhydrides Milder than acid chlorides, good yields.Can be prone to side reactions and purification challenges.[8]A viable option, offering a balance between reactivity and milder conditions.
1-Acylimidazole (CDI activation) Mild reaction conditions, often performed in aqueous solutions.May have lower yields compared to more reactive methods.[10]A good choice for preserving the integrity of the steroidal structure, especially if it is sensitive to harsher reagents.
N-Hydroxysuccinimide (NHS) esters Stable intermediates, react cleanly with thiols.Requires an additional step to form the NHS ester.[9]A reliable method that offers good control over the reaction.
Chemo-enzymatic Synthesis

Chemo-enzymatic approaches offer high specificity and mild reaction conditions, minimizing the risk of side reactions.[6][7] Alcohol acyltransferases (AATs) can catalyze the formation of esters from acyl-CoAs and alcohols, and in reverse, some enzymes can ligate a pre-synthesized acyl group to CoA.[11] While specific enzymes for the synthesis of this compound have not been identified, promiscuous acyl-CoA synthetases could potentially be employed.[12]

Synthesis_Workflow Steroid_Acid 20-methyl-3-oxopregna-4,17-dien-21-oic acid Activation Carboxylic Acid Activation Steroid_Acid->Activation Activated_Intermediate Activated Steroid (e.g., Acyl-imidazole) Activation->Activated_Intermediate Reaction Thioesterification Activated_Intermediate->Reaction CoA Coenzyme A CoA->Reaction Product This compound Reaction->Product Purification Purification (HPLC) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Generalized workflow for the chemical synthesis of steroidal acyl-CoA esters.

Comparative Biological Activity of Pregnane Derivatives: Predicting Function

The biological activity of this compound is currently unknown. However, by examining related pregnane derivatives, we can hypothesize its potential roles. Many pregnane derivatives are known to interact with enzymes involved in steroid metabolism and to exhibit anti-cancer properties.[13][14]

Pregnane Derivative Class Mechanism of Action Potential Therapeutic Application Relevance to this compound
17α-Hydroxylase/C17,20-lyase (CYP17A1) Inhibitors Block the synthesis of androgens.[5][15]Prostate Cancer, Breast Cancer.[16][17]The pregnane scaffold suggests a potential interaction with CYP17A1.
5α-Reductase Inhibitors Inhibit the conversion of testosterone to the more potent dihydrotestosterone.[18]Benign Prostatic Hyperplasia, Prostate Cancer.The 3-oxo-Δ4-steroid structure is a common feature of 5α-reductase substrates and inhibitors.
Antiproliferative Agents Induce cell cycle arrest and apoptosis in cancer cell lines.[13]Various Cancers.Many synthetic pregnane derivatives have shown cytotoxic effects against cancer cells.[13]

Experimental Protocols for Characterization and Activity Assessment

A thorough investigation of a novel compound like this compound requires a systematic experimental approach.

Synthesis and Purification Protocol (CDI Activation Method)

This protocol is a generalized procedure based on established methods for acyl-CoA synthesis.[10]

  • Activation of the Steroidal Carboxylic Acid:

    • Dissolve 20-methyl-3-oxopregna-4,17-dien-21-oic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

    • Add a molar excess (e.g., 1.5 equivalents) of 1,1'-carbonyldiimidazole (CDI).

    • Stir the reaction at room temperature for 1-2 hours or until the activation is complete (monitored by TLC or LC-MS).

  • Thioesterification with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate solution).

    • Slowly add the activated steroid solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for several hours or overnight.

  • Purification:

    • Purify the resulting this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Use a gradient of an appropriate buffer system (e.g., ammonium acetate and acetonitrile).

    • Monitor the elution profile by UV absorbance at a wavelength where the steroid and/or CoA absorbs (typically around 260 nm).

    • Collect and lyophilize the fractions containing the pure product.

Characterization by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the characterization of acyl-CoA esters.[19][20][21][22]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

  • Expected Fragmentation Patterns:

    • Positive Mode: Expect to observe the protonated molecular ion [M+H]+. Characteristic fragment ions arise from the neutral loss of the 3'-phosphate-adenosine-5'-diphosphate moiety (507 Da) and the formation of the adenosine 3',5'-diphosphate fragment (m/z 428).[21][22][23]

    • Negative Mode: Expect to observe the deprotonated molecular ion [M-H]-.

Enzyme Inhibition Assay: A Case Study with CYP17A1

This protocol provides a framework for assessing the inhibitory potential of the compound against a relevant steroidogenic enzyme.[24]

  • Reagents and Materials:

    • Purified human CYP17A1 enzyme and cytochrome P450 reductase.

    • Substrate (e.g., radiolabeled pregnenolone or progesterone).

    • Cofactor (NADPH).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

    • 96-well microplate.

    • Scintillation counter or HPLC with a radiodetector.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, NADPH, and varying concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known CYP17A1 inhibitor like abiraterone).

    • Add the enzyme mixture (CYP17A1 and reductase) to each well and pre-incubate for a short period at 37°C.

    • Initiate the reaction by adding the radiolabeled substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction (e.g., by adding a strong acid or organic solvent).

    • Extract the steroids with an organic solvent.

    • Separate the substrate and product(s) by thin-layer chromatography (TLC) or HPLC.

    • Quantify the amount of product formed using a scintillation counter or radiodetector.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Biological_Screening_Workflow Compound Test Compound (this compound) Enzyme_Assay Enzyme Inhibition Assay (e.g., CYP17A1, 5α-reductase) Compound->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation, Apoptosis) Compound->Cell_Assay Data_Analysis Data Analysis (IC50, EC50) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: A typical workflow for the biological screening of novel steroidal compounds.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable in the public domain, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and biological evaluation. By drawing comparisons with related pregnane derivatives and acyl-CoA esters, we have outlined plausible synthetic routes and potential biological targets. The detailed experimental protocols serve as a starting point for researchers to unravel the properties of this novel molecule.

Future research should focus on:

  • Efficient Synthesis and Characterization: Establishing a reliable and scalable synthetic route and fully characterizing the compound using modern analytical techniques.

  • Broad Biological Screening: Evaluating the compound against a panel of key enzymes in steroidogenesis and in various cancer cell lines to identify its primary biological targets.

  • Mechanism of Action Studies: Once a primary target is identified, elucidating the detailed mechanism of action will be crucial for its potential development as a therapeutic agent.

This comprehensive approach will be instrumental in determining the scientific and therapeutic value of this compound and will pave the way for the discovery of novel steroidal drug candidates.

References

A Senior Application Scientist's Guide to Assessing the Purity of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA Samples

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and metabolic research, the purity of an active pharmaceutical ingredient (API) or a research compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for complex molecules like 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA[1][2], a steroidal acyl-CoA with significant potential in various therapeutic areas. Its intricate structure, featuring a steran core and a reactive coenzyme A thioester, presents unique analytical challenges. Impurities, which can arise from the synthetic route or degradation, may not only reduce the efficacy of the compound but could also introduce confounding biological activities or direct toxicity.[3][4]

This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound samples. We will move beyond simple protocol recitation to explore the causality behind our experimental choices, ensuring that each method is presented as a self-validating system. Our focus is to empower researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.

The Analytical Imperative: Why Purity Matters

The biological activity of this compound is intrinsically linked to its precise chemical structure. Even minor structural isomers, diastereomers, or process-related impurities can have dramatically different pharmacological profiles. For instance, incomplete reactions during synthesis could leave starting materials or intermediates, while side reactions might introduce structurally related steroids that could act as competitive inhibitors or agonists at the target receptor.[4] The coenzyme A moiety itself is susceptible to hydrolysis, breaking the critical thioester bond and rendering the molecule inactive in its intended biochemical pathways. Therefore, a robust analytical assessment is crucial to guarantee that the observed biological effects are attributable solely to the compound of interest.

A Comparative Overview of Analytical Methodologies

The choice of an analytical technique for purity assessment is a balance of several factors: the information required (e.g., simple purity percentage vs. impurity identification), the expected nature of impurities, the required sensitivity, and the available instrumentation. We will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Parameter HPLC-UV LC-MS/MS qNMR
Primary Application Purity determination, quantificationImpurity identification, quantificationStructural confirmation, absolute quantification
Sensitivity ng rangepg to fg rangeµg to mg range
Specificity Moderate to highVery highHigh
Throughput HighHighLow to moderate
Destructive YesYesNo
Quantitative Accuracy High (with certified standard)High (with internal standard)Very high (primary method)
Impurity Identification Limited (retention time matching)Excellent (fragmentation pattern)Excellent (structural elucidation)

Table 1: Comparative performance of key analytical techniques for the purity assessment of this compound.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the most widely used technique for the routine purity analysis of pharmaceutical compounds due to its high resolution, reproducibility, and quantitative accuracy.[5][6] The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

The "Why": Experimental Design Choices for HPLC
  • Column Selection: A C18 column is the standard choice for steroid analysis due to its hydrophobic nature, which provides excellent retention and separation of the lipophilic steran core.[5] The choice of a superficially porous particle column can enhance efficiency and speed up analysis without a significant increase in backpressure.[6]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is necessary. The gradient allows for the effective elution of both the polar coenzyme A moiety and the non-polar steroid backbone, while also separating impurities with different polarities. The acidic modifier helps to sharpen peaks by protonating any residual silanols on the stationary phase and ensuring consistent ionization of the analyte.

  • Detection: UV detection is suitable as the conjugated double bonds in the A and B rings of the pregnadiene structure exhibit strong chromophores. A photodiode array (PDA) detector is preferable as it can acquire spectra across a range of wavelengths, which can help in distinguishing between impurities and the main compound, and in identifying co-eluting peaks.

Experimental Protocol: RP-HPLC for Purity Determination
  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detection: PDA at 240 nm.

    • Injection Volume: 5 µL.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.[7] This ensures the system is performing consistently.

  • Analysis and Data Interpretation: Inject the sample solution. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample (1 mg/mL stock) Dilute Dilute to Working Concentration (0.1 mg/mL) Prep->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Report Calculate->Report

Caption: HPLC purity assessment workflow.

II. Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification

While HPLC-UV is excellent for quantification, it falls short in identifying unknown impurities. LC-MS couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry, making it an indispensable tool for impurity profiling.[8]

The "Why": Experimental Design Choices for LC-MS
  • Ionization Source: Electrospray ionization (ESI) is the preferred method for acyl-CoA compounds as it is a soft ionization technique that minimizes fragmentation of the parent molecule, allowing for the determination of the molecular weight of the analyte and its impurities.[9]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is highly advantageous. HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, offering significant clues to its identity.[10]

  • Tandem MS (MS/MS): By selecting a specific parent ion and fragmenting it, MS/MS provides structural information about an impurity. The fragmentation pattern of an unknown can be compared to that of the parent compound to elucidate its structure. This is particularly useful for identifying metabolites or degradation products.[9][11]

Experimental Protocol: LC-MS for Impurity Identification
  • Sample Preparation and Chromatography: The same sample preparation and HPLC conditions as described above can be used. The eluent from the HPLC is directly introduced into the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-2000.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS on detected impurity ions.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of this compound and any other detected peaks.

    • For each impurity, determine its accurate mass and propose a molecular formula.

    • Analyze the MS/MS fragmentation pattern to identify the site of modification (e.g., hydrolysis of the CoA, oxidation of the steroid). Common fragments for acyl-CoAs include the loss of the 3'-phosphoadenosine diphosphate moiety.[12]

LCMS_Workflow Sample Sample Solution LC HPLC Separation Sample->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (Accurate Mass) ESI->MS1 Impurity_Selection Select Impurity Ion MS1->Impurity_Selection CID Collision-Induced Dissociation (CID) Impurity_Selection->CID MS2 Tandem MS (MS/MS) (Fragmentation Pattern) CID->MS2 ID Impurity Structure Elucidation MS2->ID

Caption: LC-MS workflow for impurity identification.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure of a molecule.[13][14][15] For purity assessment, quantitative NMR (qNMR) can be used as a primary ratio method to determine the absolute purity of a sample without the need for a specific reference standard of the same compound.[16]

The "Why": Experimental Design Choices for NMR
  • Solvent Selection: A deuterated solvent that fully dissolves the sample is crucial. Deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) are good choices for acyl-CoA compounds.

  • Internal Standard: For qNMR, a certified internal standard of high purity that does not have signals overlapping with the analyte is required. Maleic acid or dimethyl sulfone are common choices. The standard must be accurately weighed.

  • ¹H NMR: This is the most common nucleus observed. The purity is determined by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.

  • 2D NMR: Experiments like COSY, HSQC, and HMBC can be used to confirm the structure of the main component and to identify the structure of any significant impurities.[17]

Experimental Protocol: qNMR for Absolute Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (at least 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

qNMR_Logic cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_calc Purity Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately Weigh Internal Standard Weigh_Standard->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Integrate Integrate Analyte & Standard Signals Acquire->Integrate Formula Apply qNMR Formula Integrate->Formula Result Absolute Purity (%) Formula->Result

Caption: Logical flow for qNMR purity determination.

Conclusion and Recommendations

The purity assessment of this compound requires a multi-faceted analytical approach.

  • For routine quality control and batch release, a validated HPLC-UV method provides a robust, high-throughput solution for determining purity.

  • During process development and for investigational purposes, LC-MS/MS is essential for the identification and structural elucidation of unknown impurities and degradation products.

  • qNMR serves as a primary method for the accurate determination of absolute purity and for the certification of reference standards.

References

Safety Operating Guide

A Guide to the Safe Disposal of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work necessitates the responsible handling and disposal of novel chemical entities. This guide provides a comprehensive framework for the proper disposal of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a steroidal acyl-CoA.[1] Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a set of instructions, but a deeper understanding of the principles behind safe laboratory practices.

Hazard Assessment and Chemical Profile
  • Steroidal Backbone: The pregnane-based steroid structure suggests potential biological activity. Steroids can have potent physiological effects even at low concentrations. Therefore, it is prudent to treat this compound as a potentially biologically active agent.

  • Acyl-CoA Moiety: Acyl-CoA esters are central metabolites in numerous cellular processes.[2][3] While the CoA portion itself is a naturally occurring molecule, the thioester linkage can be reactive. The overall molecule's reactivity should be considered, particularly in the context of its stability and compatibility with other chemicals.

In the absence of specific data, and in accordance with OSHA guidelines for unknown byproducts, this compound should be assumed to be hazardous.[4][5]

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure, a stringent PPE and engineering control regimen is required. This is a cornerstone of any laboratory's Chemical Hygiene Plan (CHP), as mandated by OSHA.[6][7]

Control Type Specific Requirement Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of any aerosols or dust that may be generated during handling and disposal procedures.
Eye Protection Chemical safety goggles or a face shieldTo protect the eyes from splashes of solutions containing the compound.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Check for glove integrity before and during use.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of aerosolization.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE outlined in the table above.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup: Carefully collect the absorbed material or contaminated paper towels using forceps or a scoop and place them in a clearly labeled, sealed waste container.

  • Decontamination: Clean the spill area with a suitable laboratory detergent and then with 70% ethanol.

  • Waste Disposal: The collected spill waste must be disposed of as hazardous chemical waste.

Disposal Workflow

The disposal of this compound must follow a clearly defined workflow to ensure compliance with EPA and local regulations.[8][9][10] The following diagram illustrates the decision-making process for proper disposal.

DisposalWorkflow cluster_assessment Initial Assessment cluster_containment Containment cluster_deactivation Chemical Deactivation (Optional) cluster_final_disposal Final Disposal Start Waste Containing This compound CheckState Is the waste a solid or liquid? Start->CheckState SolidContainer Place in a labeled, sealed container for solid hazardous waste. CheckState->SolidContainer Solid LiquidContainer Collect in a compatible, sealed, and labeled waste container. CheckState->LiquidContainer Liquid EHS_Pickup Arrange for pickup by Environmental Health & Safety (EHS). SolidContainer->EHS_Pickup Deactivation Consider hydrolysis of the thioester bond under controlled basic conditions. LiquidContainer->Deactivation Neutralization Neutralize the resulting solution. Deactivation->Neutralization If performed Neutralization->EHS_Pickup Incineration Incineration by a licensed hazardous waste facility. EHS_Pickup->Incineration

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Segregation: Do not mix waste containing this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[11]

  • Containerization:

    • Use a dedicated, compatible, and clearly labeled hazardous waste container.[11][12] The container must have a secure lid to prevent leaks and spills.

    • The label should include the full chemical name, "Hazardous Waste," and the date of accumulation.

  • Chemical Deactivation (Optional and for advanced users):

    • For aqueous solutions, the thioester bond of the acyl-CoA can be hydrolyzed under basic conditions (e.g., using a dilute sodium hydroxide solution) to the corresponding carboxylate and free Coenzyme A. This can reduce the reactivity of the compound.[13]

    • This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

    • After hydrolysis, the solution must be neutralized before being collected in a hazardous waste container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.[11]

    • This area should be away from general laboratory traffic and have secondary containment to capture any potential leaks.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • The most appropriate final disposal method for this type of compound is incineration by a licensed hazardous waste management facility. This ensures the complete destruction of the potentially biologically active steroid.

Regulatory Compliance

All procedures must align with the requirements of the Resource Conservation and Recovery Act (RCRA) as administered by the EPA, as well as state and local regulations.[9] Laboratories in academic institutions may be subject to the specific provisions of Subpart K of the RCRA regulations.[8] It is the responsibility of the principal investigator and all laboratory personnel to be aware of and compliant with all applicable regulations.

Conclusion

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, which are grounded in established safety principles and regulatory standards, researchers can mitigate risks and ensure the safe and compliant management of this chemical waste.

References

Personal protective equipment for handling 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the handling of novel, potent compounds is a critical skill in modern drug development. This guide provides a comprehensive framework for the safe management of 20-methyl-3-oxopregna-4,17-dien-21-oyl-CoA, a steroidal acyl-CoA, in a laboratory setting. Given the compound's classification and the absence of extensive public safety data, this protocol is built on established principles for managing potent pharmaceutical ingredients.

The core principle of this guide is risk minimization. Since specific Occupational Exposure Limits (OELs) for this novel compound are not established, it must be treated as a potent substance, potentially hazardous through inhalation, dermal contact, or ingestion.[1][2][3] The risk of exposure is compounded by the compound's physical form; as a powder, it has the potential to become airborne, creating an inhalation hazard.[4]

Hazard Assessment: A Structured Approach

A thorough hazard assessment is the foundation of a safe handling plan.[5] For this compound, the assessment must consider its steroidal nature, which suggests potential hormonal activity and other biological effects even at low concentrations.[1] The coenzyme A moiety indicates it is a biochemically active molecule. Therefore, the primary risks are pharmacological, stemming from its potential to interact with biological systems.

Key Potential Hazards:

  • Pharmacological Effects: As a steroid derivative, the compound may have potent, unintended hormonal or other biological effects.

  • Respiratory Sensitization: Inhalation of protein-based or biochemically active compounds can lead to allergic reactions.[6]

  • Unknown Toxicity: For any new chemical entity, the full toxicological profile is unknown, necessitating a cautious approach.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective way to minimize exposure by physically isolating the hazard from the researcher.[3]

  • Primary Containment: All handling of the powdered form of this compound must be conducted within a certified containment primary engineering control (C-PEC).[7] This can include a powder containment hood, a glove box, or a Class I or II Biological Safety Cabinet.[2][7] These systems use directed airflow to prevent aerosolized particles from entering the laboratory environment.[2]

  • Ventilated Balance Enclosure (VBE): For weighing procedures, a VBE is essential to contain any dust generated.

  • Room Pressurization: The laboratory where the compound is handled should be under negative pressure relative to adjacent areas to prevent the escape of airborne contaminants.[4]

Personal Protective Equipment (PPE): An Essential Barrier

Where engineering controls cannot eliminate all risks, Personal Protective Equipment (PPE) provides a crucial barrier.[8] The selection of PPE should be based on a thorough risk assessment of the procedures being performed.[8]

Protection Type Required PPE Rationale
Respiratory NIOSH-approved N95 or higher respirator. A Powered Air-Purifying Respirator (PAPR) may be required for high-energy procedures or spills.[3][8]Prevents inhalation of aerosolized powder.
Eye Chemical splash goggles or a full-face shield.[8]Protects mucous membranes from dust and splashes.
Hand Double-gloving with nitrile gloves is mandatory.[8]The outer glove is removed after handling, minimizing contamination of the inner glove and subsequent surfaces.
Body A disposable, solid-front gown with long sleeves and tight-fitting cuffs.[8]Prevents contamination of personal clothing. Should be disposed of as hazardous waste after use.

Below is a decision-making workflow for selecting appropriate PPE when handling potent compounds like this compound.

PPE_Selection_Workflow PPE Selection Workflow for Potent Compounds start Start: Assess Task is_powder Handling solid/powder? start->is_powder is_solution Handling solution? is_powder->is_solution No powder_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles/Face Shield - N95 Respirator or PAPR is_powder->powder_ppe Yes solution_ppe Required PPE: - Double Nitrile Gloves - Disposable Gown - Goggles/Face Shield is_solution->solution_ppe Yes end_task Proceed with Task is_solution->end_task No spill_risk High splash/spill risk? powder_ppe->spill_risk solution_ppe->spill_risk spill_ppe Add Face Shield over Goggles spill_risk->spill_ppe Yes spill_risk->end_task No spill_ppe->end_task Weighing_Workflow Safe Weighing Workflow for Potent Compounds A 1. Don Full PPE B 2. Prepare Ventilated Balance Enclosure (VBE) A->B C 3. Place Disposable Liner on Balance and Surface B->C D 4. Tare Weigh Boat C->D E 5. Transfer Powder with Disposable Spatula D->E F 6. Record Weight E->F G 7. Securely Contain Weighed Powder F->G H 8. Clean and Decontaminate Spatula and VBE Surfaces G->H I 9. Dispose of All Waste as Hazardous H->I J 10. Doff PPE Correctly I->J

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。